N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
説明
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特性
IUPAC Name |
N-cyclohexyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h4-5,8-14,16H,1-3,6-7H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMYUEHRRUNFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
This guide provides a comprehensive technical overview for the synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process, beginning with the formation of the quinoline-4-carboxylic acid core via the Pfitzinger reaction, followed by an amide coupling to introduce the cyclohexylamino moiety. This document provides detailed experimental protocols, discusses the underlying chemical principles, and offers insights into the selection of reagents and reaction conditions.
Introduction
Quinoline-4-carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The target molecule, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, combines the rigid, planar quinoline core with a flexible cyclohexyl group and a polar pyridinyl substituent, offering a unique three-dimensional structure with potential for specific biological interactions. This guide details a reliable and adaptable synthetic route to this compound, empowering researchers to access this and related molecules for further investigation.
Synthetic Strategy Overview
The synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is approached in a convergent manner. The overall strategy involves two key transformations:
-
Formation of the Quinoline Core: Synthesis of the key intermediate, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is achieved through the Pfitzinger reaction. This classical named reaction provides a direct and efficient route to quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group.[1][2][3]
-
Amide Bond Formation: The final step involves the coupling of the synthesized carboxylic acid with cyclohexylamine. This is accomplished using a modern peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization.
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid via Pfitzinger Reaction
The Pfitzinger reaction is a robust method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction proceeds via the base-catalyzed condensation of isatin with a carbonyl compound possessing an α-methylene group. In this synthesis, isatin reacts with 4-acetylpyridine to yield the desired 2-(pyridin-4-yl)quinoline-4-carboxylic acid.
Reaction Mechanism
The mechanism of the Pfitzinger reaction involves the initial hydrolysis of the amide bond in isatin under basic conditions to form an intermediate keto-acid. This is followed by condensation with the enolizable ketone (4-acetylpyridine) to form an imine, which then cyclizes and dehydrates to afford the final quinoline-4-carboxylic acid.[2]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Quinoline-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Quinoline-4-Carboxamides in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] Among its numerous derivatives, the quinoline-4-carboxamide moiety has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The journey from a promising hit compound to a viable drug candidate is, however, fraught with challenges, many of which are intrinsically linked to the molecule's physicochemical properties.
This technical guide provides a comprehensive exploration of the key physicochemical parameters of quinoline-4-carboxamide derivatives. As a senior application scientist, the aim is to not only present the fundamental principles but also to offer actionable insights into the experimental and computational methodologies employed to assess these properties. Understanding and optimizing parameters such as lipophilicity, solubility, and ionization state (pKa) is paramount for enhancing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic success.[7][8] This guide is structured to provide a logical flow from the foundational concepts to practical applications, empowering researchers to make informed decisions in the intricate process of drug design and development.
The Critical Role of Physicochemical Properties in Drug Discovery
The therapeutic efficacy of a drug is not solely dependent on its ability to bind to a biological target. It must first navigate a complex biological milieu to reach its site of action in sufficient concentration. This journey is largely governed by the compound's physicochemical properties. Early and accurate assessment of these properties is crucial to mitigate the high attrition rates in drug development.[7] The following sections will delve into the core physicochemical properties that are of paramount importance for quinoline-4-carboxamide derivatives.
Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[9] For quinoline-4-carboxamide derivatives, achieving an optimal lipophilicity is a delicate balancing act. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, a phenomenon sometimes referred to as "molecular obesity".[9]
The most common measure of lipophilicity is the logarithm of the octanol-water partition coefficient (logP) or the distribution coefficient at a specific pH (logD).
Experimental Determination of Lipophilicity
A variety of experimental methods are available to determine logP and logD, ranging from traditional to high-throughput techniques.
Shake-Flask Method (logP): This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase after equilibrium. While considered the "gold standard," it is labor-intensive and not suitable for high-throughput screening.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used, rapid method for estimating lipophilicity.[10] The retention time of a compound on a nonpolar stationary phase is correlated with its logP value.
-
Protocol: RP-HPLC for logP Estimation
-
System Preparation: Use a C18 column and an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject the quinoline-4-carboxamide derivative and determine its retention time.
-
logP Calculation: Interpolate the logP of the test compound from the calibration curve.
-
Capillary Electrophoresis (CE): CE can be used to determine logP values and is particularly advantageous for compounds with low solubility or those available in small quantities.[11]
Computational Prediction of Lipophilicity
Numerous computational algorithms are available to predict logP values (often denoted as clogP) based on the molecular structure. These methods are invaluable for virtual screening and prioritizing compounds for synthesis. Popular algorithms include ALOGP, XLOGP3, and ClogP. It is important to note that while these predictions are useful, they should ideally be validated experimentally.
Structure-Lipophilicity Relationships in Quinoline-4-Carboxamides
The lipophilicity of quinoline-4-carboxamide derivatives can be modulated by strategic structural modifications. For instance, the introduction of polar functional groups or heteroatoms tends to decrease lipophilicity, while the addition of alkyl or aryl substituents generally increases it.[4][12] In a study on antimalarial quinoline-4-carboxamides, replacing a bromine atom with a fluorine atom was shown to decrease the clogP, and further removal of the halogen led to a more significant drop in lipophilicity.[4][13]
Table 1: Impact of Substituents on the Calculated logP (clogP) of a Quinoline-4-Carboxamide Scaffold
| R1 Substituent | clogP |
| -Br | 4.3 |
| -Cl | ~4.0 |
| -F | ~3.8 |
| -H | ~3.5 |
Data adapted from a study on antimalarial quinoline-4-carboxamides. The exact scaffold is not specified here for illustrative purposes.[4]
Solubility: A Prerequisite for Absorption and Bioavailability
Aqueous solubility is another critical physicochemical property that significantly impacts a drug's absorption and bioavailability.[7] Poor solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable oral absorption. For quinoline-4-carboxamide derivatives, which often possess aromatic character, solubility can be a significant challenge.[4]
Experimental Determination of Solubility
Kinetic Solubility Assay: This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) added to an aqueous buffer. It provides a rapid assessment of solubility but may overestimate the true thermodynamic solubility.
-
Protocol: Kinetic Solubility Assay
-
Sample Preparation: Prepare a high-concentration stock solution of the quinoline-4-carboxamide derivative in DMSO.
-
Assay Execution: Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Incubation and Measurement: After a short incubation period, measure the concentration of the dissolved compound using techniques like UV-Vis spectroscopy, nephelometry, or LC-MS/MS.
-
Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a solid compound in an aqueous buffer. It is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.
Computational Prediction of Solubility
Similar to lipophilicity, various computational models can predict aqueous solubility. These models often use parameters like logP, molecular weight, and the number of hydrogen bond donors and acceptors.
Strategies to Enhance the Solubility of Quinoline-4-Carboxamides
Several strategies can be employed to improve the aqueous solubility of quinoline-4-carboxamide derivatives:
-
Introduction of Ionizable Groups: Incorporating acidic or basic functional groups that can be ionized at physiological pH can significantly enhance solubility.
-
Reduction of Lipophilicity: As discussed earlier, reducing the overall lipophilicity of the molecule can improve its affinity for water.
-
Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion is a common and effective strategy to increase solubility and dissolution rate.
-
Prodrug Approaches: A non-soluble drug can be chemically modified to a more soluble prodrug that is converted back to the active form in vivo.
Ionization Constant (pKa): The Influence of pH on Molecular Properties
The pKa is a measure of the acidity or basicity of a compound. It determines the extent of ionization of a molecule at a given pH. The ionization state of a drug is crucial as it affects its solubility, permeability, and binding to its target. The quinoline ring itself is basic due to the nitrogen atom (pKa of quinoline is approximately 4.9), and the carboxamide group can also exhibit weak acidic or basic properties depending on the substituents.[14]
Experimental Determination of pKa
Potentiometric Titration: This is a classic and accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
UV-Metric Titration: This spectrophotometric method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[15]
-
Protocol: UV-Metric Titration for pKa Determination
-
Solution Preparation: Prepare solutions of the quinoline-4-carboxamide derivative in a series of buffers with a range of known pH values.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Capillary Electrophoresis (CE): CE can also be employed for pKa determination by measuring the electrophoretic mobility of the compound as a function of pH.[11]
The Impact of pKa on the ADME Profile of Quinoline-4-Carboxamides
The pKa of a quinoline-4-carboxamide derivative will dictate its charge state in different physiological compartments. For example, a basic quinoline derivative will be predominantly ionized in the acidic environment of the stomach, which can affect its absorption. Understanding the pKa is therefore essential for predicting a compound's behavior in vivo.
Figure 1: The influence of pH and pKa on the key properties of a drug candidate.
Crystal Structure and Solid-State Properties
The solid-state properties of a drug, such as its crystal form (polymorphism), can have a profound impact on its stability, solubility, and bioavailability. X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in its crystalline state. This information can reveal intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. For example, the crystal structure of quinoline-4-carboxylic acid reveals a single O-H...N hydrogen bond.[16]
Conclusion: An Integrated Approach to Physicochemical Profiling
The successful development of quinoline-4-carboxamide derivatives as therapeutic agents necessitates a thorough understanding and optimization of their physicochemical properties. This guide has provided an in-depth overview of the critical parameters – lipophilicity, solubility, and pKa – and the experimental and computational methods used for their assessment. An integrated approach, where computational predictions guide synthesis and are subsequently validated by experimental measurements, is essential for efficient drug discovery. By embracing a holistic view of a compound's physicochemical profile, researchers can significantly enhance the probability of advancing promising quinoline-4-carboxamide derivatives from the laboratory to the clinic.
References
- Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- Avdeef, A. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed.
- Mansouri, K., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
- Unknown. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx. Slideshare.
- Kalgutkar, A. S., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
- Unknown. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- De la Torre, B. G., & Albericio, F. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Unknown. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
- Unknown. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
- Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Unknown. (2022).
- Unknown. (n.d.). (PDF)
- Szymański, P., et al. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.
- Unknown. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- Unknown. (n.d.). Quinoline-4-carboxamide | C10H8N2O | CID 3753329. PubChem - NIH.
- Unknown. (n.d.). Quinoline. mVOC 4.0.
- Unknown. (1998). Quinoline-4-carboxylic acid. R Discovery.
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An In-depth Technical Guide to the Mechanism of Action of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its Analogs: A Novel Class of Antimalarial Agents
This guide provides a comprehensive technical overview of the mechanism of action for the quinoline-4-carboxamide series of compounds, with a specific focus on N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its close analog, DDD107498. This class of molecules has emerged from phenotypic screening as potent antimalarial agents with a novel mechanism of action, distinct from currently available therapies. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.
Introduction: The Quest for Novel Antimalarials
Malaria remains a significant global health threat, with the continuous emergence of drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite. This has created an urgent need for new antimalarial drugs with novel mechanisms of action. Phenotypic screening, which involves testing compounds for their ability to kill the parasite without prior knowledge of the molecular target, has been a fruitful approach in identifying new chemical scaffolds with antiplasmodial activity. The quinoline-4-carboxamide series, including N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, was discovered through such a phenotypic screen against the blood stage of P. falciparum.[1]
A Novel Mechanism of Action: Inhibition of Protein Synthesis via Elongation Factor 2 (PfEF2)
The primary mechanism of action for the quinoline-4-carboxamide class of compounds is the inhibition of protein synthesis in the malaria parasite. Specifically, these molecules target the Plasmodium falciparum elongation factor 2 (PfEF2).[1] Elongation factor 2 is a crucial protein in the translation process, responsible for catalyzing the GTP-dependent translocation of the ribosome along the messenger RNA (mRNA). By inhibiting PfEF2, these compounds effectively halt the elongation phase of protein synthesis, leading to parasite death. This novel mode of action is a significant finding, as it provides a new target for antimalarial drug development that is not exploited by current therapies.
The discovery of this mechanism was the result of a comprehensive medicinal chemistry program that optimized an initial hit compound from a protein kinase inhibitor library. While the initial hit showed moderate potency, it suffered from poor physicochemical and pharmacokinetic properties.[1] Through systematic chemical modifications, a lead compound, DDD107498, was developed with significantly improved potency, selectivity, and in vivo efficacy.[1]
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent quinoline-4-carboxamide inhibitors involved extensive structure-activity relationship (SAR) studies. The initial hit from the phenotypic screen had suboptimal properties, including high lipophilicity and poor metabolic stability. The optimization process focused on modifying different positions of the quinoline-4-carboxamide scaffold to enhance potency and improve drug-like properties.
Key insights from the SAR studies include:
-
The Quinoline Core: The quinoline-4-carboxamide core was identified as essential for the antiplasmodial activity.
-
Substituents at the 2-position: The presence of a pyridin-4-yl group at the 2-position of the quinoline ring was found to be important for potency.
-
The Carboxamide Group: The N-cyclohexyl substituent on the carboxamide at the 4-position was well-tolerated and contributed to the overall profile of the molecule.
These SAR studies guided the synthesis of a series of analogs, ultimately leading to the identification of compounds with low nanomolar in vitro potency against P. falciparum.[1]
Experimental Protocols for Target Identification and Validation
The identification and validation of PfEF2 as the target of the quinoline-4-carboxamide series involved a combination of genetic and biochemical approaches. A key methodology in target identification for antimalarial compounds is the use of in vitro evolution and whole-genome sequencing to identify resistance-conferring mutations.
In Vitro Resistance Selection and Whole-Genome Analysis
A standard protocol for generating resistant parasites is to expose a culture of P. falciparum to escalating concentrations of the compound of interest over a prolonged period.
Step-by-Step Protocol:
-
Parasite Culture: Maintain a continuous culture of a drug-sensitive P. falciparum strain (e.g., 3D7) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Pressure: Introduce the quinoline-4-carboxamide compound at a concentration equivalent to the IC50 value.
-
Monitoring and Escalation: Monitor parasite growth by microscopy (Giemsa-stained thin blood smears). Once the culture has adapted and is growing at the initial drug concentration, gradually increase the concentration of the compound.
-
Clonal Isolation: Once a resistant parasite line is established, isolate clonal populations by limiting dilution.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and the parental (sensitive) parasite lines.
-
Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA.
-
Variant Calling: Align the sequencing reads to the P. falciparum reference genome and identify single nucleotide polymorphisms (SNPs) and other genetic variations that are present in the resistant line but absent in the parental line.
For the quinoline-4-carboxamide series, this approach identified mutations in the gene encoding PfEF2, strongly suggesting it as the molecular target.[1]
Workflow for Target Identification
Caption: Workflow for identifying the molecular target of the quinoline-4-carboxamide series.
In Vivo Efficacy and Preclinical Development
Following the successful in vitro characterization and target identification, lead compounds from the quinoline-4-carboxamide series were evaluated for their in vivo efficacy in a mouse model of malaria. The lead compound, DDD107498, demonstrated excellent oral efficacy in the P. berghei malaria mouse model, with an ED90 (effective dose to reduce parasitemia by 90%) of less than 1 mg/kg when administered orally for four days.[1]
The favorable potency, selectivity, pharmacokinetic properties, and in vivo efficacy, coupled with its novel mechanism of action, positioned DDD107498 for progression into preclinical development as a promising new antimalarial drug candidate.[1]
Summary and Future Directions
The discovery of the N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide series represents a significant advancement in the field of antimalarial drug discovery. The identification of PfEF2 as a druggable target opens up new avenues for the development of novel therapeutics to combat drug-resistant malaria.
Key attributes of this compound class:
| Attribute | Description |
| Novel Mechanism of Action | Inhibition of protein synthesis via targeting PfEF2.[1] |
| Potent In Vitro Activity | Low nanomolar activity against P. falciparum.[1] |
| Multi-stage Activity | Active against the blood stage of the parasite.[1] |
| Excellent In Vivo Efficacy | High efficacy in a mouse model of malaria with oral administration.[1] |
| Favorable DMPK Properties | Optimized pharmacokinetic profile suitable for further development.[1] |
Future research will likely focus on the further preclinical and clinical development of lead candidates from this series. Additionally, the validation of PfEF2 as a new antimalarial target may spur the development of other chemical scaffolds that act through the same mechanism.
References
-
Baragana, B. et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry59 , 7652-7672, (2016). [Link]
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CAS number 1144442-32-9 properties and uses
An In-depth Technical Guide to GSK2606414 (CAS 1144442-32-9): A Selective PERK Inhibitor
Introduction
GSK2606414 is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, GSK2606414 offers a powerful tool for researchers to investigate the roles of ER stress and the UPR in a variety of physiological and pathological processes, including neurodegenerative diseases, cancer, and metabolic disorders. This guide provides a comprehensive overview of the properties and uses of GSK2606414 for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the PERK Branch of the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of proteins. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, the cell activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. The UPR is mediated by three main ER-transmembrane sensors: IRE1 (inositol-requiring enzyme 1), ATF6 (activating transcription factor 6), and PERK (PKR-like ER kinase).
GSK2606414 selectively targets the PERK branch of the UPR. Under normal conditions, PERK is held in an inactive state through its association with the ER chaperone BiP (binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:
-
Global Inhibition of Protein Synthesis: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of mRNA translation. This reduces the influx of newly synthesized proteins into the already stressed ER, alleviating the protein-folding load.
-
Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of the activating transcription factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
GSK2606414 acts as an ATP-competitive inhibitor of PERK, preventing its autophosphorylation and subsequent activation. By blocking the PERK signaling cascade, GSK2606414 prevents the phosphorylation of eIF2α and the downstream expression of ATF4 and its target genes. This makes GSK2606414 a valuable tool for dissecting the specific contributions of the PERK pathway to cellular responses to ER stress.
Figure 1: The PERK signaling pathway and the inhibitory action of GSK2606414.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1144442-32-9 | N/A |
| Molecular Formula | C24H20F3N5O | |
| Molecular Weight | 467.45 g/mol | |
| IUPAC Name | 1-[5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2-methylphenyl]-3-(trifluoromethyl)urea | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| IC50 | 0.4 nM (for PERK) |
Applications in Research
GSK2606414's high selectivity and potency make it an invaluable tool for studying the role of the PERK pathway in various disease models.
Neurodegenerative Diseases
A key area of investigation for GSK2606414 is in the field of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and prion diseases. In these conditions, the accumulation of misfolded proteins is a common pathological hallmark, leading to chronic ER stress and UPR activation. Studies have shown that PERK inhibition with GSK2606414 can have neuroprotective effects by restoring global protein synthesis rates and preventing the induction of pro-apoptotic pathways. For example, in a mouse model of prion disease, oral administration of GSK2606414 prevented neurodegeneration and clinical disease.
Cancer
The role of the UPR in cancer is complex and context-dependent. In some tumors, the UPR can promote cell survival and adaptation to the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation. In such cases, PERK inhibition can be a potential therapeutic strategy. GSK2606414 has been shown to reduce the viability of various cancer cell lines and inhibit tumor growth in preclinical models.
Metabolic Disorders
ER stress is also implicated in the pathogenesis of metabolic diseases, such as type 2 diabetes. In pancreatic β-cells, chronic ER stress can lead to apoptosis and impaired insulin secretion. Research using PERK inhibitors like GSK2606414 is helping to elucidate the role of the UPR in β-cell function and survival.
Experimental Protocols
The following is a general protocol for using GSK2606414 in a cell-based assay to assess its effect on ER stress-induced cell death.
Materials
-
GSK2606414 (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
ER stress inducer (e.g., tunicamycin, thapsigargin)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK2606414 in cell culture medium. A typical concentration range to test would be 1 nM to 10 µM.
-
Also prepare a solution of the ER stress inducer at a concentration known to induce cell death in your cell line (e.g., 1 µg/mL tunicamycin).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of GSK2606414 and the ER stress inducer. Include appropriate controls (vehicle control, ER stress inducer alone, GSK2606414 alone).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using your chosen method. For example, if using an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the data as a dose-response curve to determine the EC50 of GSK2606414 in protecting against ER stress-induced cell death.
-
Figure 2: A typical experimental workflow for assessing the cytoprotective effects of GSK2606414.
Conclusion
GSK2606414 is a highly potent and selective PERK inhibitor that has emerged as a critical research tool for investigating the multifaceted roles of the unfolded protein response in health and disease. Its ability to specifically block one of the three major branches of the UPR allows for a detailed dissection of the PERK-eIF2α-ATF4 signaling axis. As our understanding of the intricate involvement of ER stress in a wide range of pathologies continues to grow, the utility of GSK2606414 in both basic research and as a potential therapeutic lead is likely to expand.
References
-
Axten, J. M. et al. (2012). Discovery of GSK2606414, a Potent and Selective Inhibitor of the Unfolded Protein Response (UPR) Kinase PERK. ACS Medicinal Chemistry Letters, 3(10), 787-791. [Link]
-
Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate Control. Molecular Cell, 69(2), 169-181. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25139493, GSK2606414. PubChem. [Link]
-
Moreno, J. A. et al. (2013). Oral treatment targeting the unfolded protein response prevents neurodegeneration and clinical disease in prion-infected mice. Science Translational Medicine, 5(206), 206ra138. [Link]
-
Atkins, C. et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor activity. Cancer Research, 73(8 Supplement), 1993. [Link]
in-silico studies of novel quinoline-4-carboxamide derivatives
An In-Depth Technical Guide to In-Silico Studies of Novel Quinoline-4-Carboxamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rational design and optimization of these derivatives are increasingly reliant on in-silico methodologies, which offer a cost-effective and time-efficient means to predict molecular interactions, pharmacokinetic properties, and potential toxicities. This guide provides a comprehensive overview of the key computational techniques employed in the study of novel quinoline-4-carboxamide derivatives, intended for researchers and scientists in the field of drug discovery and development. We will delve into the practical application of molecular docking, molecular dynamics simulations, and ADMET prediction, offering step-by-step protocols and expert insights to facilitate the design of potent and safe therapeutic agents.
Introduction: The Therapeutic Potential of Quinoline-4-Carboxamides
Quinoline-4-carboxamides are a class of organic compounds characterized by a quinoline ring system with a carboxamide group at the 4th position. This structural motif has proven to be a versatile pharmacophore, capable of interacting with a variety of biological targets. The planar quinoline ring can participate in π-π stacking interactions with aromatic residues in protein binding sites, while the carboxamide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor the ligand to its target. The diverse biological activities of these compounds underscore their therapeutic potential and drive the continued exploration of novel derivatives.
The In-Silico Drug Discovery Cascade for Quinoline-4-Carboxamide Derivatives
The modern drug discovery process for quinoline-4-carboxamide derivatives often follows a hierarchical in-silico workflow. This cascade allows for the systematic evaluation and prioritization of candidate molecules, minimizing the resources spent on compounds with unfavorable properties.
Figure 2: A generalized workflow for performing molecular dynamics simulations of a protein-ligand complex.
Core Technique III: ADMET Prediction
The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic and toxicological properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the in-silico drug discovery process.
Rationale and Experimental Choices
Several online tools and software packages are available for ADMET prediction. SwissADME is a free and user-friendly web server that provides a comprehensive analysis of the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a small molecule.
Step-by-Step Protocol for ADMET Prediction
-
Input Molecule:
-
Provide the 2D structure of the quinoline-4-carboxamide derivative in a suitable format (e.g., SMILES).
-
-
Run Prediction:
-
Submit the structure to the ADMET prediction server.
-
-
Analyze Results:
-
Evaluate the predicted properties, paying close attention to:
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.
-
Gastrointestinal (GI) absorption: High GI absorption is desirable for orally administered drugs.
-
Blood-Brain Barrier (BBB) permeation: Important for drugs targeting the central nervous system.
-
Cytochrome P450 (CYP) inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions.
-
Toxicity predictions: Assess potential for mutagenicity, carcinogenicity, and other toxic effects.
-
-
Data Presentation: ADMET Properties
| Derivative ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant |
| QNC-001 | 350.4 | 3.2 | 1 | 4 | High | Yes |
| QNC-002 | 364.4 | 3.5 | 2 | 4 | High | No |
| QNC-003 | 336.4 | 2.9 | 1 | 3 | High | Yes |
Conclusion and Future Directions
The in-silico approaches outlined in this guide provide a powerful framework for the rational design and optimization of novel quinoline-4-carboxamide derivatives. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify promising lead candidates with enhanced potency and favorable pharmacokinetic profiles. Future advancements in computational power and algorithm development will undoubtedly further refine these methodologies, accelerating the discovery of new and effective therapeutics based on the versatile quinoline-4-carboxamide scaffold.
References
-
O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry, [Link].
-
M. J. Abraham, et al., GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers, SoftwareX, [Link].
-
A. Daina, O. Michielin, V. Zoete, SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules, Scientific Reports, [Link].
structural characterization of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
An In-Depth Technical Guide to the Structural Characterization of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide belongs to the quinoline carboxamide class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2][3] A comprehensive and unambiguous structural characterization is the bedrock upon which all subsequent biological and pharmacological evaluation rests. This guide provides a detailed, multi-technique framework for the complete structural elucidation of this target molecule. It is designed for senior application scientists and researchers, emphasizing not just the procedural steps but the causal logic behind experimental choices. The narrative integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, presenting them as a cohesive, self-validating system for confirming molecular identity, purity, and three-dimensional architecture.
Introduction: The Imperative for Rigorous Characterization
The quinoline core is a prominent pharmacophore in numerous approved drugs, and its derivatives are continually explored for new therapeutic applications.[2][4] The title compound, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, combines this privileged scaffold with a pyridyl moiety and a cyclohexyl carboxamide group, suggesting potential interactions with a variety of biological targets. Before any meaningful biological screening or structure-activity relationship (SAR) studies can be undertaken, an unequivocal confirmation of the molecule's structure is paramount.[1] This guide outlines the critical analytical workflow to achieve this, ensuring data integrity and reproducibility.
The overall workflow relies on the orthogonal strengths of different analytical techniques to build a complete structural picture.
Caption: Integrated workflow for structural elucidation.
Spectroscopic Elucidation of the Molecular Framework
Spectroscopic methods provide the foundational data regarding functional groups, atomic connectivity, and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D experiments is essential for the unambiguous assignment of all proton and carbon signals.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for clearly observing the amide N-H proton.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D correlation spectra, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation), to establish connectivity.[5]
-
The following tables summarize the expected chemical shifts (δ) for the target molecule, based on data from analogous quinoline-carboxamide structures.[6][7][8] Actual values may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Assignment Rationale |
|---|---|---|---|
| Amide N-H | ~8.5 - 9.5 | d | Doublet due to coupling with adjacent C-H on the cyclohexyl ring. |
| Quinoline H-3 | ~8.4 - 8.6 | s | Singlet, characteristic of the 3-position in a 2,4-disubstituted quinoline. |
| Pyridyl H-2', H-6' | ~8.7 - 8.9 | d | Aromatic protons adjacent to the nitrogen in the pyridine ring. |
| Quinoline H-5, H-8 | ~8.0 - 8.3 | d | Aromatic protons experiencing deshielding effects. |
| Pyridyl H-3', H-5' | ~7.8 - 8.0 | d | Aromatic protons on the pyridine ring. |
| Quinoline H-6, H-7 | ~7.6 - 7.9 | m | Overlapping multiplets from the benzo portion of the quinoline ring. |
| Cyclohexyl CH-N | ~3.8 - 4.2 | m | Methine proton attached to the amide nitrogen, deshielded. |
| Cyclohexyl CH₂ | ~1.2 - 2.0 | m | Complex overlapping multiplets from the aliphatic ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Assignment Rationale |
|---|---|---|
| Amide C=O | ~165 - 168 | Characteristic chemical shift for a carboxamide carbonyl.[7] |
| Quinoline C-2, C-4 | ~150 - 158 | Quaternary carbons of the quinoline ring attached to nitrogen and the carboxamide. |
| Pyridyl C-2', C-6' | ~150 - 152 | Aromatic carbons adjacent to the pyridine nitrogen. |
| Pyridyl C-4' | ~145 - 148 | Quaternary carbon of the pyridine ring attached to the quinoline. |
| Aromatic C-H | ~120 - 140 | Range for protonated aromatic carbons in both quinoline and pyridine rings. |
| Pyridyl C-3', C-5' | ~121 - 124 | Protonated carbons on the pyridine ring. |
| Cyclohexyl C-N | ~48 - 55 | Aliphatic carbon directly attached to the amide nitrogen. |
| Cyclohexyl CH₂ | ~24 - 35 | Aliphatic carbons of the cyclohexyl ring. |
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The primary utility is the identification of the secondary amide linkage and the aromatic systems.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide | A single, sharp to medium peak is expected for the N-H bond in a secondary amide.[9] |
| ~3100-3000 | C-H Stretch | Aromatic | Characteristic stretching of sp² C-H bonds in the quinoline and pyridine rings. |
| ~2930, ~2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of sp³ C-H bonds in the cyclohexyl ring. |
| ~1640-1680 | C=O Stretch (Amide I) | Secondary Amide | A very strong absorption band, characteristic of the amide carbonyl group.[10][11] |
| ~1600, ~1470 | C=C Stretch | Aromatic Rings | Skeletal vibrations of the quinoline and pyridine rings. |
| ~1510-1550 | N-H Bend (Amide II) | Secondary Amide | This band arises from a coupling of N-H bending and C-N stretching and is diagnostic for secondary amides.[9] |
Mass Spectrometry: Confirming Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. Tandem MS (MS/MS) experiments reveal fragmentation patterns that further corroborate the proposed structure.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Fragmentation Analysis: Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Molecular Formula: C₂₁H₂₁N₃O
-
Monoisotopic Mass: 331.1685 g/mol
-
Expected [M+H]⁺: m/z 332.1758
The fragmentation is expected to proceed via cleavage of the amide bond, which is typically the most labile.
Caption: Predicted major fragmentation pathway for the target molecule.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopic methods define the 2D structure, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional arrangement of atoms in space.[12] This technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the molecule's behavior in a solid-state and for computational modeling.[13][14]
-
Crystal Growth:
-
Method: Slow evaporation is often the most straightforward method.[15]
-
Solvent Selection: Dissolve the purified compound (5-20 mg/mL) in a solvent or solvent mixture where it is soluble (e.g., ethanol, acetone, or ethyl acetate).
-
Setup: Filter the solution into a clean vial and cover it with a perforated cap to allow for slow evaporation over several days to weeks in a vibration-free environment.[15]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Conformation: The analysis will reveal the conformation of the cyclohexyl ring (likely a chair conformation) and the relative orientation (torsion angles) of the quinoline and pyridine rings.[16][17]
-
Amide Geometry: The amide bond is expected to be planar.
-
Intermolecular Interactions: The presence of an amide N-H donor and pyridyl/carbonyl acceptors suggests the formation of hydrogen bonds (e.g., N-H···N or N-H···O=C) in the crystal lattice, which will dictate the crystal packing.[14][18]
Caption: Workflow for single-crystal X-ray analysis.
Conclusion: An Integrated and Self-Validating Approach
The structural characterization of a novel compound like N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is not a linear process but an integrated system of cross-validation. The molecular formula confirmed by HRMS must match the atoms identified and counted by NMR. The functional groups identified by IR must be consistent with the chemical environment revealed by NMR chemical shifts. Finally, the definitive 3D structure from X-ray crystallography must be in complete agreement with the connectivity established by 2D NMR. By following this rigorous, multi-technique approach, researchers can establish the structure of the target molecule with the highest degree of confidence, providing a solid foundation for all future research and development efforts.
References
- Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. BenchChem.
-
Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available from: [Link]
-
Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. J-Stage. Available from: [Link]
- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University/Shodhganga. Available from: [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Available from: [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available from: [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available from: [Link]
-
1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available from: [Link]
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Available from: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Amide infrared spectra. Chemistry LibreTexts. Available from: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available from: [Link]
-
Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Available from: [Link]
-
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Europe PMC. Available from: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]
-
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide. NextSDS. Available from: [Link]
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New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. MDPI. Available from: [Link]
-
2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. NextSDS. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Crystal structure of N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available from: [Link]
-
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC, National Center for Biotechnology Information. Available from: [Link]
-
The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. ResearchGate. Available from: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available from: [Link]
-
Structural diversity in the reactions of 4′-(pyridyl)-2,2′:6′,2″-terpyridine ligands and bis{4′-(4-pyridyl)-2,2′:6′,2″-terpyridine}iron(II) with copper(II) salts. RSC Publishing. Available from: [Link]
-
Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI. Available from: [Link]
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An In-depth Technical Guide on the Biological Activity of Quinoline-Based Compounds
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] Its distinct structural and electronic characteristics facilitate diverse functionalization, creating compounds capable of interacting with a multitude of biological targets.[1] This technical guide offers a detailed exploration of the significant biological activities of quinoline-based compounds, with a particular focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. This document is designed for researchers, scientists, and professionals in drug development, serving as a comprehensive resource that includes quantitative data, in-depth experimental protocols, and visualizations of crucial signaling pathways.
Anticancer Activity
Quinoline derivatives have surfaced as a notable class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines.[1][3] Their mechanisms of action are varied and frequently involve the inhibition of vital cellular processes such as cell proliferation and angiogenesis, as well as the induction of apoptosis.[1]
Mechanisms of Anticancer Activity
The anticancer effects of quinoline-based compounds are facilitated through several mechanisms, including:
-
Kinase Inhibition: A substantial number of quinoline derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways implicated in cancer progression.[1] Important targets include:
-
Epidermal Growth Factor Receptor (EGFR): The overexpression and mutation of EGFR are common in many cancers. Quinoline-based inhibitors can obstruct the EGFR signaling pathway, leading to the suppression of tumor growth and proliferation.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoline derivatives can impede angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[3]
-
-
Topoisomerase Inhibition: Some quinoline derivatives, such as camptothecin analogs, function as topoisomerase inhibitors. These agents interfere with the DNA replication and transcription processes by preventing the relaxation of DNA.[4]
-
DNA Intercalation: Quinoline derivatives can act as antiproliferative agents by intercalating with DNA and disrupting replication.[3] Analogs like doxorubicin and mitoxantrone exhibit antibacterial or anti-cancer effects through DNA intercalation.[3]
-
Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been identified as tubulin inhibitors, which induce cell cycle arrest at the G2/M phase and promote apoptosis.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Effective anticancer treatments often lead to programmed cell death (apoptosis) and/or cell cycle arrest. Quinoline derivatives can initiate these responses through various mechanisms.[6]
Tabulated Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | PC-3 (Prostate) | 2.60 | [3] |
| Compound 4 | PC-3 (Prostate) | 2.81 | [3] |
| Compound 5 | PC-3 (Prostate) | 1.29 | [3] |
| Indole-quinoline derivative 68 | HL-60, K-562, MOLT-4, RPMI-8226, SR | 0.09-0.42 | [7] |
| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | [5] |
| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is proportional to the number of living cells.[8]
Principle: Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control (e.g., DMSO).[1] Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: Quinoline Inhibition of EGFR Pathway
Caption: Workflow for MIC determination by broth microdilution.
Antimalarial Activity
Quinoline-containing antimalarial drugs, such as chloroquine, quinine, and mefloquine, are crucial in the chemotherapy against malaria. [9][10]
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion in the blood stages of the malaria parasite's life cycle. [9][10]
-
Accumulation in the Food Vacuole: Chloroquine, a dibasic drug, accumulates to a high concentration (about 1000-fold) in the acidic food vacuole of the parasite. [9][10]2. Inhibition of Heme Polymerization: The parasite digests hemoglobin, releasing toxic free heme. [10]To detoxify this, the parasite polymerizes the heme into hemozoin (β-hematin). [10]The high concentration of chloroquine is believed to inhibit this polymerization process. [9][10]3. Toxicity and Parasite Death: The buildup of toxic free heme kills the parasite. [9][10]More lipophilic quinolines like mefloquine and quinine do not concentrate as extensively in the food vacuole and may have alternative sites of action. [9][10]
Logical Relationship: Quinoline Action in Malaria
Caption: Mechanism of action of quinoline antimalarials.
Anti-inflammatory Activity
Quinoline-based small molecules have been investigated and developed as anti-inflammatory agents that target several pharmacological targets. [11][12]
Mechanisms of Anti-inflammatory Activity
-
Enzyme Inhibition: Quinoline derivatives can inhibit enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4). [11][12]* Receptor Antagonism: Some quinolines act as antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). [11][12]* Inhibition of Pro-inflammatory Mediators: A quinoline isolated from Spondias pinnata bark was shown to suppress the overproduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, and various interleukins (IL-6, IL-1β) in a dose-dependent manner by inhibiting the nuclear translocation of NF-κB. [13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity. [1] Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions. [1]2. Compound Administration: Administer the quinoline compound orally or intraperitoneally at a specific dose. A control group receives the vehicle. [1]3. Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
The quinoline scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. [1]The diverse biological activities of quinoline-based compounds, including their potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, underscore their continued importance in drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of novel quinoline derivatives is crucial for translating these promising findings into clinically effective therapeutics.
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Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]
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Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. Available at: [Link]
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Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI. Available at: [Link]
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Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed. Available at: [Link]
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Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed. Available at: [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]
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Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed. Available at: [Link]
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In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark | Journal of Natural Products - ACS Publications. Available at: [Link]
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Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. Available at: [Link]
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Mechanism of Quinolone Action and Resistance - PMC. Available at: [Link]
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Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. Available at: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. Available at: [Link]
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Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA. Available at: [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. Available at: [Link]
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Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. Available at: [Link]
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Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. Available at: [Link]
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The Emergence of 4-Amino-8-Quinoline Carboxamides: A Technical Guide to a Novel Class of CD38 Inhibitors
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. This technical guide provides an in-depth exploration of a specific, highly promising class of quinoline derivatives: the 4-amino-8-quinoline carboxamides. We will dissect their discovery as potent, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38, detailing the structure-activity relationships (SAR) that guided their optimization, and providing comprehensive, field-proven protocols for their synthesis and biological evaluation.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this novel class of inhibitors in their own research endeavors.
Introduction: The Quinoline Scaffold and the Therapeutic Promise of CD38 Inhibition
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of modern pharmacology. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their development as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[3] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to engage a wide array of biological targets.[3]
One such target of significant contemporary interest is the transmembrane glycoprotein CD38.[4] This ectoenzyme plays a pivotal role in cellular signaling and metabolism, primarily through its function as the principal NAD⁺-glycohydrolase in mammals.[4][5] By hydrolyzing nicotinamide adenine dinucleotide (NAD⁺) to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), CD38 regulates the levels of this critical coenzyme, which is essential for a myriad of cellular processes, including energy metabolism, DNA repair, and the activity of sirtuins.[1][5] Consequently, the inhibition of CD38 has emerged as a compelling therapeutic strategy for a range of pathologies, including cancer, metabolic diseases, and age-related conditions.[4][5] This has spurred the development of various CD38 inhibitors, including monoclonal antibodies and diverse small molecules.[5][6]
This guide focuses on the discovery and characterization of 4-amino-8-quinoline carboxamides, a novel class of small molecule CD38 inhibitors that have shown significant promise due to their high potency and favorable pharmacokinetic profiles.[1][2]
Discovery and Lead Optimization of 4-Amino-8-Quinoline Carboxamides
The journey to identify potent 4-amino-8-quinoline carboxamide inhibitors of CD38 began with a high-throughput screening (HTS) campaign that identified a weakly active singleton quinoline carboxamide hit, 1a .[1][7] This initial hit, while modest in its inhibitory activity (IC₅₀ = 7200 ± 2400 nM against human CD38), possessed desirable drug-like properties, including a decent oral bioavailability in mice (F = 32%), making it an attractive starting point for a lead optimization program.[1]
A systematic exploration of the structure-activity relationships (SAR) around the quinoline core was undertaken, focusing on substitutions at the 4-, 6-, and 8-positions.[1][2] This iterative process of chemical synthesis and biological evaluation led to the identification of compounds with significantly improved potency, culminating in submicromolar inhibitors with suitable characteristics for in vivo studies.[1][2]
Core Chemical Structure
The fundamental scaffold of this inhibitor class is the 4-amino-8-quinoline carboxamide core. The key structural features and points of modification are highlighted in the diagram below.
Structure-Activity Relationship (SAR) Insights
The lead optimization campaign revealed several key SAR trends:
-
The 8-Carboxamide is Essential: Isosteric replacement or removal of the carboxamide group at the 8-position resulted in a complete loss of inhibitory activity against CD38.[1] This highlights the critical role of this moiety in binding to the enzyme's active site.
-
The 4-Amino Linker and Benzyl Moiety are Crucial: The presence of a substituted benzyl group attached to the 4-amino position was found to be vital for potent inhibition.[1] The unsubstituted benzyl analogue was less potent than the initial HTS hit, indicating that substitutions on the phenyl ring are important for optimizing interactions with the enzyme.[1]
-
Substitution on the Benzyl Ring Drives Potency: A "Topliss-like" approach to substitution on the phenyl ring of the benzylic group was employed to maximize binding interactions.[1] This led to the discovery that electron-withdrawing and hydrophobic groups, particularly at the ortho and meta positions, significantly enhanced inhibitory activity.[1] For instance, the 2,3,6-trichloro substituted analogue 1ai emerged as one of the most potent compounds.[8]
-
Modifications at the 6-Position Offer Further Refinements: While initial substitutions at the 6-position with methyl, bromo, or phenyl groups were detrimental to activity, the introduction of a fluorine atom (1bf ) surprisingly led to a slight increase in potency and was also aimed at improving metabolic stability.[1]
These SAR insights were instrumental in guiding the design of inhibitors with 10- to 100-fold greater potency than the original HTS hit.[1][2]
Synthesis of 4-Amino-8-Quinoline Carboxamides: A Representative Protocol
The synthesis of 4-amino-8-quinoline carboxamides can be achieved through several routes.[1] A common and effective strategy involves a palladium-mediated carbonylation of an 8-bromo-4-aminoquinoline precursor. The following is a representative, detailed protocol for the synthesis of a key intermediate and its subsequent conversion to the final carboxamide product.
Synthesis of 4-((Substituted-benzyl)amino)-8-bromo-2-methylquinoline
-
Reaction Setup: In a sealed reaction vessel, combine commercially available 8-bromo-4-chloro-2-methylquinoline (1.0 eq.), the desired substituted benzylamine (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 130-160 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-((substituted-benzyl)amino)-8-bromo-2-methylquinoline.
Palladium-Mediated Carbonylation to the 8-Carboxamide
-
Reaction Setup: To a pressure-rated reaction vessel, add the 4-((substituted-benzyl)amino)-8-bromo-2-methylquinoline (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.1 eq.), and a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.15 eq.). Add a non-nucleophilic base such as DIPEA (3.0 eq.) and a silylating agent like hexamethyldisilazane ((Me₃Si)₂NH) (3.0 eq.) in a solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the vessel and purge with carbon monoxide (CO) gas (typically 50-100 psi). Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature and carefully venting the CO gas, dilute the reaction mixture with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to yield the final 4-amino-8-quinoline carboxamide.
Biological Evaluation: Assessing CD38 Inhibition
The biological activity of the synthesized 4-amino-8-quinoline carboxamides is primarily assessed through their ability to inhibit the enzymatic activity of CD38. Both the NAD⁺-glycohydrolase and the ADP-ribosyl cyclase activities can be measured, though the former is the major enzymatic function of CD38.[1] Fluorogenic substrates are commonly employed in a high-throughput format to determine the potency of the inhibitors.
In Vitro CD38 Enzyme Inhibition Assay (Hydrolase Activity)
This protocol is adapted from commercially available CD38 inhibitor screening kits and published research methodologies.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 Assay Buffer (e.g., 25 mM Tris, pH 7.5)
-
Fluorogenic substrate: 1,N⁶-etheno-NAD (ε-NAD)
-
Test compounds (4-amino-8-quinoline carboxamides) dissolved in DMSO
-
Positive control inhibitor (e.g., 78c or quercetin)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in CD38 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add CD38 Assay Buffer to all wells.
-
Add the diluted test compounds to the respective wells.
-
Include wells for a "no inhibitor" positive control (containing only DMSO vehicle) and a "blank" control (no enzyme).
-
-
Enzyme Addition: Add the diluted recombinant human CD38 enzyme to all wells except for the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate, ε-NAD, to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~300 nm and emission at ~410 nm.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data and Comparative Analysis
The lead optimization efforts for the 4-amino-8-quinoline carboxamide series yielded several compounds with submicromolar potency against human CD38. A selection of these compounds and their corresponding IC₅₀ values are presented in the table below, illustrating the impact of the SAR-guided modifications.
| Compound ID | R1 (4-position) | R2 (6-position) | Human CD38 IC₅₀ (nM) |
| 1a (HTS Hit) | 2,3-dichlorobenzylamino | H | 7200 ± 2400 |
| 1c | benzylamino | H | >30000 |
| 1q | 2,3-dichlorobenzylamino | H | 160 ± 40 |
| 1v | 2,6-dichlorobenzylamino | H | 110 ± 20 |
| 1ai | 2,3,6-trichlorobenzylamino | H | 46 ± 12 |
| 1ah | 2-fluoro-6-(trifluoromethyl)benzylamino | H | 115 ± 25 |
| 1bf | 2,3,6-trichlorobenzylamino | F | 35 ± 10 |
Data extracted from Becherer et al., J. Med. Chem. 2015, 58 (17), 7021–7056.[1]
When compared to other classes of small molecule CD38 inhibitors, the optimized 4-amino-8-quinoline carboxamides demonstrate competitive potency. For instance, the well-characterized thiazoloquin(az)olin(on)e inhibitor, 78c , exhibits a Kᵢ of 9.7 nM for the hydrolase activity of human CD38.[1] While direct IC₅₀ to Kᵢ comparisons should be made with caution, it is clear that the 4-amino-8-quinoline carboxamide scaffold can yield inhibitors with potencies in the low nanomolar range, making them highly relevant for further preclinical development.
Therapeutic Potential and Future Directions
The primary therapeutic rationale for inhibiting CD38 with 4-amino-8-quinoline carboxamides is the elevation of cellular NAD⁺ levels.[1][2] This has significant implications for a variety of disease states. In preclinical models, potent inhibitors from this series, such as 1ah and 1ai , have been shown to elevate NAD⁺ levels in the liver and muscle of diet-induced obese mice.[1][2] This suggests potential applications in metabolic diseases, age-related decline in NAD⁺ levels, and other conditions where NAD⁺ depletion is a contributing factor.
The future development of this inhibitor class will likely focus on several key areas:
-
Enhancing Drug-like Properties: Further optimization of pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and oral bioavailability, will be crucial for advancing these compounds towards clinical trials.
-
Exploring Additional Therapeutic Areas: While the initial focus has been on metabolic diseases, the role of CD38 in cancer and immunomodulation suggests that these inhibitors could be explored in oncology, either as monotherapies or in combination with other agents like immune checkpoint inhibitors.[4][5]
-
Investigating Off-Target Effects: As with any drug development program, a thorough evaluation of the selectivity and potential off-target effects of these compounds will be necessary to ensure a favorable safety profile. The quinoline scaffold is known to interact with a variety of biological targets, so careful profiling is warranted.[9]
Conclusion
The discovery of 4-amino-8-quinoline carboxamides as novel, submicromolar inhibitors of CD38 represents a significant advancement in the field of small molecule drug discovery.[1][2] Through a systematic, SAR-driven approach, a weakly active HTS hit was transformed into a series of potent and orally bioavailable tool compounds.[1] This technical guide has provided a comprehensive overview of their discovery, synthesis, and biological evaluation, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this promising chemical scaffold holds the potential to deliver novel therapeutics for a range of diseases characterized by dysregulated NAD⁺ metabolism.
References
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Becherer, J. D., Boros, E. E., Carpenter, T. Y., Cowan, D. J., Deaton, D. N., Haffner, C. D., ... & Ulrich, J. C. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(17), 7021–7056. [Link]
- Haffner, C. D., Becherer, J. D., Boros, E. E., Cadilla, R., Carpenter, T., Cowan, D., ... & Preugschat, F. (2015). Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors. Journal of Medicinal Chemistry, 58(8), 3548–3571.
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Hogan, K. A., Chini, C. C. S., & Chini, E. N. (2019). The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases. Frontiers in Immunology, 10, 1187. [Link]
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Abonia, R., Grijalva, J., & Cuellar, M. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11(42), 26067–26086. [Link]
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Chini, E. N., Chini, C. C. S., Espindola Netto, J., de Oliveira, G. C., & van Schooten, W. (2018). The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases. Trends in Pharmacological Sciences, 39(4), 424–436. [Link]
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BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity). [Link]
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PubMed. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
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Tarragó, M. G., Chini, C. C. S., Kanamori, K. S., Warner, G. M., Caride, A., de Oliveira, G. C., ... & Chini, E. N. (2018). A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline. Cell Metabolism, 27(5), 1081–1095.e10. [Link]
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The Mechanistic Role of Pyridine Carboxylic Acid Isomers in Enzyme Inhibition: A Technical Guide
Executive Summary
Pyridine carboxylic acids are privileged scaffolds in rational drug design. The positional isomerism of the carboxylate group relative to the pyridine nitrogen—yielding picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids—fundamentally dictates their electronic distribution, steric profile, and coordinate geometry. This technical guide explores how these structural nuances drive highly specific enzyme inhibition mechanisms, ranging from metal chelation and coordinate covalent bonding to allosteric modulation and cofactor depletion.
Picolinic Acid (2-Pyridinecarboxylic Acid): Metalloenzyme Chelation
The 2-position of the carboxylate group in picolinic acid places the highly electronegative oxygen atoms in close proximity to the basic pyridine nitrogen. This spatial arrangement creates an ideal bidentate ligand capable of forming thermodynamically stable five-membered chelate rings with transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) embedded within enzyme active sites.
-
Dopamine β-Hydroxylase (DBH): Picolinic acid derivatives act as potent inhibitors of this copper-dependent glycoprotein. By complexing with the catalytic copper, they inhibit catecholamine biosynthesis with IC50 values in the 1–10 µM range, exerting a measurable antihypertensive effect[1].
-
Metallo-β-Lactamases (MBLs): Against resistance enzymes like NDM-1, picolinic acid isosteres exhibit two distinct inhibitory pathways. Depending on the specific isosteric replacement of the carboxylate, the compound will either act via an irreversible "metal-stripping" mechanism (extracting Zn²⁺ entirely from the active site) or form a reversible "ternary complex" where the metal remains anchored to the enzyme while bound to the inhibitor[2].
-
SARS-CoV-2 3CLpro: Moving beyond traditional organic inhibition, Rhenium(I) tricarbonyl complexes functionalized with picolinic acid act as non-classical coordinate covalent inhibitors. Mass spectrometry has verified that these metal complexes form a direct coordinate covalent bond with the active site of the 3CL protease, yielding IC50 values as low as 3.3 µM[3].
Fig 1. Metalloenzyme inhibition pathways of picolinic acid via bidentate chelation.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Heme Coordination & Allostery
In nicotinic acid, the 3-position separates the nitrogen from the carboxylate group. This prevents bidentate chelation but exposes the unhindered pyridine nitrogen, allowing it to penetrate deep enzymatic pockets to coordinate with metals, while the carboxylate group forms peripheral salt bridges.
-
Cytochrome P450s (CYP450): Nicotinic acid inhibits human CYP2D6 (Ki = 3.8 mM), CYP3A4, and CYP2E1. Spectrophotometric analysis confirms that this inhibition occurs via direct coordination of the pyridine nitrogen atom to the heme iron, causing a characteristic Type II spectral shift[4].
-
Carbonic Anhydrase III (CAIII): The carboxylate group of nicotinic acid forms a coordinate bond with the zinc atom in the limited active site of CAIII, yielding a Ki of 203 µM[5].
-
α-Amylase & α-Glucosidase: Thioether derivatives of nicotinic acid act as non-competitive inhibitors. By binding to an allosteric site rather than the active site, they induce a conformational change that halts enzymatic activity. Because they do not compete with the substrate, their inhibitory effect cannot be overcome by increasing substrate concentration[6].
-
Tyrosinase: Nicotinic acid competitively restricts the monophenolase activity of mushroom tyrosinase (Ki = 1.21 mM) by mimicking phenolic substrates, leading to dose-dependent cytotoxicity in melanoma cells[7].
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Linear Extension & Cofactor Depletion
The linear para-relationship of the 4-position allows isonicotinic acid to extend deeply into narrow enzymatic channels. It is frequently utilized as a hydrazide derivative (e.g., Isoniazid) to form covalent adducts or deplete essential cofactors.
-
Lysyl Oxidase (LOX): Isoniazid inhibits LOX, the enzyme responsible for initiating collagen and elastin cross-linking. The mechanism is driven by the drug competing for and reacting with the enzyme's obligatory cofactor, pyridoxal phosphate (Vitamin B6), forming a hydrazone adduct that depletes the cofactor and halts enzyme activity[8].
-
Kynurenine Aminotransferase: Through a similar mechanism of Vitamin B6 depletion, isoniazid significantly inhibits kynurenine aminotransferase, disrupting the metabolic conversion of tryptophan to niacin[9].
-
Cyclooxygenase-2 (COX-2): Isonicotinic acid derivatives show astounding inhibitory activities against COX-2. In silico molecular docking reveals that the linear scaffold perfectly fits the COX-2 cavity, effectively suppressing reactive oxygen species (ROS) overproduction during inflammation[10].
Fig 2. Isoniazid-mediated inhibition of Lysyl Oxidase via cofactor depletion.
Quantitative Data Summary
The following table synthesizes the kinetic parameters and mechanisms of the three isomers across various target enzymes.
| Isomer Scaffold | Target Enzyme | Inhibition Mechanism | Potency (IC50 / Ki) |
| Picolinic Acid | Dopamine β-Hydroxylase | Bidentate Copper Chelation | IC50: 1 - 10 µM |
| Picolinic Acid | SARS-CoV-2 3CLpro | Coordinate Covalent Bond (Re complex) | IC50: 3.3 - 9.1 µM |
| Picolinic Acid | Tyrosinase (Monophenolase) | Competitive Binding | Ki: 1.97 mM |
| Nicotinic Acid | Cytochrome P450 (CYP2D6) | Heme Iron Coordination (Type II) | Ki: 3.8 mM |
| Nicotinic Acid | Carbonic Anhydrase III | Zinc Coordination via Carboxylate | Ki: 203 µM |
| Nicotinic Acid | α-Amylase | Non-competitive Allosteric Binding | IC50: Micromolar |
| Isonicotinic Acid | Lysyl Oxidase (LOX) | Cofactor (Pyridoxal) Depletion | N/A (Irreversible) |
| Isonicotinic Acid | Kynurenine Aminotransferase | Cofactor (Vitamin B6) Depletion | N/A (Irreversible) |
Field-Proven Methodologies: Self-Validating Protocols
To ensure scientific integrity, enzyme inhibition assays must be designed to self-validate the mechanism of action, not just the presence of inhibition.
Protocol A: Deconvoluting Metalloenzyme Inhibition (Metal-Stripping vs. Ternary Complex)
Causality: When screening picolinic acid derivatives against metalloenzymes (e.g., NDM-1), standard IC50 assays cannot differentiate between an inhibitor that removes the metal (stripping) and one that binds the metal within the pocket (ternary). This protocol introduces a metal-rescue step to isolate the mechanism.
-
Enzyme Preparation: Dilute the purified metalloenzyme in HEPES buffer (pH 7.5) supplemented with a baseline trace concentration of the required metal (e.g., 1 µM ZnSO4).
-
Inhibitor Incubation: Add the picolinic acid derivative at varying concentrations (0.1x to 10x expected IC50). Crucial Step: Pre-incubate for 30 minutes at 37°C. Reasoning: Metal-stripping is a time-dependent, kinetically slow process compared to rapid reversible binding.
-
Substrate Addition: Introduce the fluorogenic or chromogenic substrate and monitor the initial velocity ( V0 ) to calculate standard IC50.
-
Metal Rescue (Validation): To the inhibited wells, spike in a 50-fold excess of the native metal ion (e.g., 50 µM ZnSO4).
-
Interpretation: If enzymatic activity is rapidly restored, the inhibitor acts via metal-stripping . If the enzyme remains inhibited despite excess metal, the inhibitor has formed a stable ternary complex within the active site.
-
Protocol B: Spectrophotometric CYP450 Heme-Binding Assay
Causality: Nicotinic acid inhibits CYP450s by coordinating its nitrogen to the heme iron. This coordination alters the spin state of the iron electrons, which can be optically tracked to calculate the binding affinity ( Ks ).
-
Microsome Preparation: Suspend human liver microsomes (containing CYP2D6/CYP3A4) in 0.1 M potassium phosphate buffer (pH 7.4) to a final CYP concentration of 1 µM. Divide equally into sample and reference cuvettes.
-
Baseline Scan: Record a baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Titration: Titrate the nicotinic acid derivative (dissolved in water or minimal DMSO) into the sample cuvette in 1 µL increments. Add an equal volume of pure solvent to the reference cuvette to negate dilution artifacts.
-
Difference Spectra Analysis: After each addition, record the spectrum. Look for the emergence of a Type II binding spectrum —characterized by an absorbance peak at ~425 nm and a trough at ~390 nm.
-
Calculation: Plot the peak-to-trough absorbance difference ( ΔA425−390 ) against the inhibitor concentration to determine the spectral dissociation constant ( Ks ).
Fig 3. Self-validating high-throughput screening workflow for enzyme inhibitors.
Sources
- 1. [Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-4-Carboxylic Acid and its Derivatives: A Technical Guide for Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its varied forms, the quinoline-4-carboxylic acid scaffold has garnered significant attention from researchers. Its derivatives are a pivotal class of compounds, demonstrating a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5][6]
The versatility of this scaffold lies in its synthetic accessibility and the capacity for chemical modification at multiple positions. This allows for the meticulous tuning of its physicochemical and pharmacological profiles, making it an exemplary platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of quinoline-4-carboxylic acid and its derivatives, tailored for professionals in drug development and medicinal chemistry.
Core Synthesis Strategies: Building the Quinoline Scaffold
The efficient construction of the quinoline-4-carboxylic acid core is a cornerstone of its utility in medicinal chemistry. Several classic and modern synthetic reactions are employed, each offering distinct advantages in terms of substrate scope and reaction conditions.
The Doebner Reaction
A classic and powerful three-component reaction, the Doebner reaction, involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[7][8] This method provides a direct route to 2-substituted quinoline-4-carboxylic acids.[9] The reaction is believed to proceed through the formation of an N-arylimine (Schiff base) from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline product.[9]
While highly effective, traditional Doebner reaction conditions can sometimes result in lower yields, especially with anilines that have electron-withdrawing groups.[9][10] Modern modifications, including the use of catalysts like p-toluenesulfonic acid (p-TSA), silica sulfuric acid, and advancements such as microwave-assisted and ultrasound-assisted protocols, have significantly improved yields and broadened the applicability of this reaction.[7] A hydrogen-transfer variation has also been developed to enhance yields for electron-deficient anilines.[10]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which are key precursors to quinoline-4-carboxylic acids.[11][12] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[12] This is followed by a high-temperature intramolecular cyclization.[12] Subsequent hydrolysis of the resulting ester and decarboxylation yields the 4-quinolinone structure.[12][13] The Gould-Jacobs reaction is particularly efficient for anilines with electron-donating groups at the meta-position.[12] Modern adaptations using microwave irradiation can dramatically shorten reaction times and improve yields.[12][14]
The Pfitzinger Reaction
Another important route is the Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound (like acetophenone) under basic conditions to yield quinoline-4-carboxylic acids.[10][15][16] A limitation of the classical Pfitzinger reaction is that it is not suitable for isatins with functional groups that are unstable in basic conditions.[10] However, recent improvements have been developed, such as a one-step process mediated by TMSCl that allows for esterification and cyclization under mild conditions.[15]
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of quinoline-4-carboxylic acid derivatives can be profoundly altered by the type and position of substituents on the quinoline ring. A deep understanding of these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.[17]
Key positions for modification that significantly influence biological activity include C2, C4, and the C5-C8 positions on the benzo portion of the ring.[17][18]
-
C2 Position: For certain activities, such as the inhibition of dihydroorotate dehydrogenase (DHODH), bulky and hydrophobic substituents at the C2 position are often required for high potency.[17][18][19] The presence of an aryl ring at this position has also been linked to good antibacterial and anticancer activity.[3][19]
-
C4 Position: The carboxylic acid group at the C4 position is frequently a stringent requirement for the anticancer activity of DHODH inhibitors.[17][18] It is believed to form a salt bridge with key residues in the active site of the enzyme.[19][20]
-
Benzo Ring (C5-C8): Modifications to the benzo portion of the quinoline ring can greatly affect potency. For instance, the introduction of electron-withdrawing groups like fluoro or chloro can enhance anticancer activity.[17]
Biological Activities and Mechanisms of Action
Derivatives of quinoline-4-carboxylic acid have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for various therapeutic areas.[1]
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents through multiple mechanisms of action.[1][2]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary mechanism for their anticancer effects is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, due to their high proliferation rate, are heavily dependent on this pathway for DNA and RNA synthesis.[1] By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1] The novel anticancer drug candidate brequinar sodium is a well-studied example of a quinoline-4-carboxylic acid derivative that functions as a DHODH inhibitor.[18]
-
Other Mechanisms: Beyond DHODH inhibition, these derivatives have been found to inhibit other key targets in cancer cells, including histone deacetylases (HDACs), sirtuins (SIRTs), and tubulin polymerization.[2] Some derivatives have also shown selective cytotoxicity against various cancer cell lines, including breast, bone marrow, and cervical cancer cells.[21]
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Brequinar analog | - | 0.250 ± 0.11 | DHODH Inhibition | [19][20] |
| Compound 41 | - | 0.0097 ± 0.0014 | DHODH Inhibition | [2][19][20] |
| Compound 43 | - | 0.0262 ± 0.0018 | DHODH Inhibition | [2][19][20] |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition | [2] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | Not specified | [21] |
// Nodes Q4C [label="Quinoline-4-Carboxylic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DHODH [label="DHODH Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC [label="HDAC/SIRT Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Polymerization\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrimidine [label="Pyrimidine Synthesis\nDepletion", fillcolor="#FBBC05", fontcolor="#202124"]; Epigenetic [label="Epigenetic\nModulation", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule\nDestabilization", fillcolor="#FBBC05", fontcolor="#202124"];
CellCycle [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Q4C -> {DHODH, HDAC, Tubulin} [color="#5F6368"]; DHODH -> Pyrimidine [label=" leads to ", color="#5F6368"]; HDAC -> Epigenetic [label=" leads to ", color="#5F6368"]; Tubulin -> Microtubule [label=" leads to ", color="#5F6368"];
Pyrimidine -> CellCycle [color="#5F6368"]; Epigenetic -> CellCycle [color="#5F6368"]; Microtubule -> CellCycle [color="#5F6368"]; CellCycle -> Apoptosis [color="#5F6368"]; } Caption: Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Antimicrobial Activity
The quinoline scaffold is well-established in the realm of antibacterial agents, with the quinolone class of antibiotics being a prime example. While structurally distinct, quinoline-4-carboxylic acids also exhibit promising antimicrobial properties.[1][22] Their mechanism often involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair in bacteria.[1] By targeting this enzyme, these compounds disrupt critical cellular processes, ultimately leading to bacterial cell death.[1] Research has demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][3]
Anti-inflammatory and Neuroactive Properties
Certain quinoline-4-carboxylic acid derivatives have shown notable anti-inflammatory effects.[23][24][25][26] For instance, some derivatives have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in macrophages.[23][24]
A prominent naturally occurring derivative is Kynurenic acid (KYNA) , a metabolite of the amino acid L-tryptophan.[27] KYNA possesses neuroactive properties, acting as an antagonist at excitatory amino acid receptors, including NMDA, AMPA, and kainate receptors.[27][28] This activity makes it an antiexcitotoxic and anticonvulsant agent.[27] Dysregulation of KYNA levels has been associated with various neurological and psychiatric conditions.[27][28] KYNA also interacts with other receptors, such as the G-protein coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), contributing to its immunomodulatory and anti-inflammatory functions.[29][30][31]
// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; KYNA [label="Kynurenic Acid\n(Quinoline-4-Carboxylic Acid Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Glutamate_R [label="Ionotropic Glutamate Receptors\n(NMDA, AMPA, Kainate)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR35 [label="GPR35", fillcolor="#FBBC05", fontcolor="#202124"]; AHR [label="Aryl Hydrocarbon Receptor (AHR)", fillcolor="#FBBC05", fontcolor="#202124"];
Neuroprotection [label="Neuroprotection\n(Antiexcitotoxic, Anticonvulsant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immune_Mod [label="Immunomodulation\nAnti-inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tryptophan -> Kynurenine [label=" Metabolism ", color="#5F6368"]; Kynurenine -> KYNA [label=" Transamination (KATs) ", color="#5F6368"];
KYNA -> Glutamate_R [label=" Antagonist ", color="#EA4335"]; KYNA -> GPR35 [label=" Agonist ", color="#34A853"]; KYNA -> AHR [label=" Agonist ", color="#34A853"];
Glutamate_R -> Neuroprotection [label=" leads to ", color="#5F6368"]; GPR35 -> Immune_Mod [label=" leads to ", color="#5F6368"]; AHR -> Immune_Mod [label=" leads to ", color="#5F6368"]; } Caption: Biosynthesis and primary mechanisms of action of Kynurenic Acid.
Experimental Protocols
To ensure the practical applicability of this guide, detailed methodologies for key synthesis and evaluation procedures are provided below.
Protocol 1: Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid via the Doebner Reaction
This protocol outlines a general procedure for the three-component Doebner reaction.[7][9]
Materials:
-
Substituted aniline (1.0 mmol, 1.0 eq)
-
Aromatic aldehyde (1.0 mmol, 1.0 eq)
-
Pyruvic acid (1.0 mmol, 1.0 eq)
-
Ethanol (5-10 mL)
-
Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the catalyst in ethanol.
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-quinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxicity of potential anticancer compounds.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
// Nodes Start [label="Start:\nAniline, Aldehyde,\nPyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix in Solvent\n+ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat to Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to RT\n& Precipitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter & Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Recrystallize\n(Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize\n(NMR, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nPure Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Mix [color="#5F6368"]; Mix -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Cool [label=" Reaction\nComplete ", color="#5F6368"]; Cool -> Filter [color="#5F6368"]; Filter -> Purify [color="#5F6368"]; Purify -> Characterize [color="#5F6368"]; Filter -> Characterize [label=" If pure ", style=dashed, color="#5F6368"]; Characterize -> End [color="#5F6368"]; } Caption: A generalized workflow for the Doebner synthesis.
Future Perspectives and Challenges
The quinoline-4-carboxylic acid scaffold remains a highly fertile ground for drug discovery. Its synthetic tractability and the potential for diverse functionalization allow for the creation of vast compound libraries for screening against a multitude of diseases.[2]
Future research will likely focus on:
-
Developing novel, more efficient, and greener synthetic methodologies. [22]
-
Exploring new biological targets for this class of compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.
-
Utilizing computational and structure-based drug design to guide the synthesis of more potent and selective derivatives.
The continued exploration of quinoline-4-carboxylic acid and its derivatives holds immense promise for the development of the next generation of therapeutic agents to address unmet medical needs.
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Gould–Jacobs reaction - Wikipedia. (URL: [Link])
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Gould-Jacobs reaction - wikidoc. (URL: [Link])
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (URL: [Link])
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- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols - Benchchem. (URL: )
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. (URL: [Link])
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Kynurenic acid - Wikipedia. (URL: [Link])
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Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (URL: [Link])
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (URL: [Link])
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Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (URL: [Link])
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (URL: )
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])
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Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (URL: [Link])
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])
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Review on recent development of quinoline for anticancer activities. (URL: [Link])
- Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
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Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh. (URL: [Link])
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DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar. (URL: [Link])
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids - Benchchem. (URL: )
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (URL: [Link])
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The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC. (URL: [Link])
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Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (URL: [Link])
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (URL: [Link])
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (URL: [Link])
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (URL: [Link])
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The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate. (URL: [Link])
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The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - Frontiers. (URL: [Link])
-
Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. (URL: [Link])
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Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - Frontiers. (URL: [Link])
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Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review | Bentham Science Publishers. (URL: [Link])
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])
-
Doebner-von Miller Synthesis - Cambridge University Press & Assessment. (URL: [Link])
-
Doebner-Miller Reaction - SynArchive. (URL: [Link])
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 28. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]
- 29. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 31. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
Application Notes and Protocols for N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide in Anticancer Research
I. Introduction and Scientific Rationale
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The compound of interest, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, belongs to the quinoline-4-carboxamide class. While specific research on this particular molecule is emerging, the broader class of quinoline-4-carboxamides has demonstrated significant promise in preclinical anticancer studies.[3][4]
This document provides a comprehensive guide for researchers investigating the anticancer potential of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its analogues. We will delve into a key mechanism of action observed for this class of compounds—the targeting of the PDK1 signaling pathway—and provide detailed protocols for the in vitro evaluation of its cytotoxic and apoptotic effects.
II. Postulated Mechanism of Action: Targeting the PDK1 Signaling Pathway
Several novel quinoline-4-carboxamide derivatives have been identified as potent inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[3][4] PDK1 is a master kinase that plays a crucial role in the activation of the protein kinase B (Akt) signaling pathway, which is a central regulator of cell survival, proliferation, and resistance to apoptosis. In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, making it a prime target for therapeutic intervention.
By inhibiting PDK1, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its analogues can disrupt this critical survival pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[3][4] This targeted approach offers the potential for greater selectivity towards cancer cells and a more favorable therapeutic window compared to conventional chemotherapy.
Caption: Inhibition of the PDK1 signaling pathway by N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
III. Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of the anticancer properties of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
A. General Experimental Workflow
The evaluation of a novel anticancer compound typically follows a tiered approach, starting with broad screening for cytotoxicity, followed by more detailed mechanistic studies.
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
B. Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6]
1. Materials:
-
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Protocol 2: Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining
This fluorescence microscopy-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and nuclear morphology.[4]
1. Materials:
-
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
-
Cancer cell lines cultured on sterile glass coverslips in 6-well plates
-
Hoechst 33342 solution (1 mg/mL in water)
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
2. Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add a staining solution containing Hoechst 33342 (final concentration 10 µg/mL) and PI (final concentration 5 µg/mL) in PBS.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope using appropriate filters for Hoechst 33342 (blue) and PI (red).
-
-
Interpretation:
-
Viable cells: Normal, round nuclei with blue fluorescence.
-
Early apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.
-
Late apoptotic/necrotic cells: Condensed or fragmented nuclei with pink/red fluorescence (due to PI uptake).
-
IV. Representative Data
The following table summarizes hypothetical IC50 values for N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide in various cancer cell lines, based on published data for analogous compounds.[3][6][7]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.7 |
| PC-3 | Prostate Cancer | 12.5 |
| A549 | Lung Cancer | 15.1 |
Note: These are representative values and actual results may vary.
V. Conclusion and Future Directions
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a robust starting point for elucidating its biological activity. Further investigations should focus on confirming its molecular target (e.g., through Western blotting for key signaling proteins like p-Akt), expanding the panel of cancer cell lines, and, if in vitro data is compelling, progressing to in vivo xenograft models to evaluate its efficacy and safety in a physiological context.
VI. References
-
Bar-Yehuda, S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at:
-
Kaur, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at:
-
Parrish, J.P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at:
-
Shalini, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon. Available at:
-
Musilek, K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports. Available at:
-
Unknown. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. Available at:
-
Li, L., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. Available at:
-
Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at:
-
de Melo, T.R., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at:
-
Shalini, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PubMed. Available at:
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at:
-
Li, L., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. SciSpace. Available at:
-
Al-Rashood, S.T., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at:
-
Musilek, K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports. Available at:
-
Iqbal, J., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at:
-
BenchChem. (2025). Application Notes and Protocols for 7-[(pyridin-4-yl)methoxy]quinoline. BenchChem. Available at:
-
El-Ashry, E.S.H., et al. (2020). Cell-Based Phenotypic Drug Screening Identifies Luteolin as Candidate Therapeutic for Nephropathic Cystinosis. Journal of the American Society of Nephrology. Available at:
-
Ali, M., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules. Available at:
-
Unknown. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. Available at:
Sources
- 1. jetir.org [jetir.org]
- 2. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 3. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs | MDPI [mdpi.com]
application of quinoline derivatives as fluorophores
Application Note: Quinoline Derivatives as Advanced Fluorophores for Analyte Sensing and Live-Cell Imaging
Introduction & Photophysical Rationale
Quinoline and its derivatives (e.g., 8-hydroxyquinoline, 8-aminoquinoline) represent a privileged scaffold in chemical biology for the development of small-molecule fluorescent probes. Their rigid, planar heterocyclic structure provides high quantum yields, tunable emission profiles (spanning blue to near-infrared), and excellent photostability[1]. More importantly, the quinoline nitrogen and adjacent functional groups create an ideal bidentate coordination pocket for transition and post-transition metal ions, allowing for the rational design of molecules with highly predictable photophysical properties[2].
Mechanistic Principles of Quinoline Sensors
The efficacy of quinoline-based fluorophores relies on their ability to translate a chemical recognition event into a quantifiable optical signal. This is predominantly governed by two mechanisms[2]:
-
Photoinduced Electron Transfer (PET): In the unbound state, lone-pair electrons from the receptor moiety transfer to the excited fluorophore, quenching fluorescence. Upon analyte binding, these lone pairs are engaged in coordination, blocking PET and restoring fluorescence (a "Turn-On" response). Conversely, binding certain paramagnetic metals (like Fe³⁺) can initiate PET from the fluorophore to the metal, causing a "Turn-Off" quenching[3].
-
Chelation-Enhanced Fluorescence (CHEF): Analyte coordination increases the structural rigidity of the quinoline scaffold, minimizing non-radiative decay pathways (e.g., molecular rotor rotation) and dramatically enhancing the fluorescence quantum yield[4].
Photophysical mechanisms of quinoline sensors: PET (Turn-Off) and CHEF (Turn-On).
Quantitative Performance of Key Quinoline Fluorophores
The table below summarizes the photophysical properties and sensing metrics of benchmark quinoline derivatives used in diagnostics and imaging[2][3][4].
| Fluorophore | Target Analyte | Mechanism | Ex / Em (nm) | Limit of Detection (LOD) | Key Application |
| Zinquin Ethyl Ester | Zn²⁺ | CHEF (Turn-On) | 368 / 490 | ~1 nM | Intracellular labile zinc imaging |
| TSQ | Zn²⁺ | CHEF (Turn-On) | 334 / 495 | < 1 nM | Histochemical staining of zinc |
| DQC | Fe³⁺ | PET (Turn-Off) | 326 / 420 | 99 nM | Environmental/biological Fe³⁺ sensing |
| DDTQ | Cd²⁺ | PET/CHEF (Turn-On) | 355 / 445 | 126 nM | Selective Cd²⁺ detection in water |
Experimental Protocols
Protocol A: Live-Cell Imaging of Intracellular Zinc using Zinquin Ethyl Ester
Context & Causality: Zinquin ethyl ester is utilized because the esterification masks the polar carboxylic acid, rendering the probe lipophilic and cell-permeable. Upon crossing the plasma membrane, ubiquitous cytosolic esterases cleave the ester bonds. The resulting Zinquin acid is negatively charged and membrane-impermeable, effectively trapping the sensor within the intracellular space to bind labile Zn²⁺[5].
Intracellular loading, esterase cleavage, and zinc-binding workflow of Zinquin.
Step-by-Step Methodology:
-
Probe Preparation: Reconstitute Zinquin ethyl ester in cell-culture grade, anhydrous DMSO to create a 10 mM stock solution[5]. Causality: Anhydrous DMSO prevents premature hydrolysis of the ester moiety during storage, ensuring maximum cell permeability.
-
Cell Washing: Aspirate culture media and wash adherent cells twice with warm (37°C) PBS containing Ca²⁺ and Mg²⁺[5]. Causality: Divalent cations are strictly required to maintain cadherin-mediated cell adhesion; washing removes serum proteins that might sequester the lipophilic probe.
-
Loading: Dilute the stock to a working concentration of 5–40 µM in serum-free media. Incubate cells for 15–30 minutes at 37°C in a 5% CO₂ incubator[5].
-
Self-Validation (Control Preparation): In parallel, treat a control well with 50 µM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific heavy metal chelator, for 15 minutes prior to Zinquin loading[4]. Causality: TPEN strips intracellular labile zinc. If the Zinquin signal is truly zinc-dependent, the TPEN-treated cells must exhibit near-zero fluorescence, validating the assay's specificity and ruling out autofluorescence.
-
Post-Wash & Imaging: Wash cells 2× with warm PBS to remove extracellular, unhydrolyzed probe[5]. Image immediately using a fluorescence microscope (Excitation: ~368 nm, Emission: ~490 nm).
Protocol B: In Vitro Detection of Fe³⁺ via Fluorescence Quenching (Turn-Off Assay)
Context & Causality: Quinoline-based chemosensors for Fe³⁺ (such as DQC) typically operate via a static quenching mechanism. The paramagnetic nature of Fe³⁺ facilitates non-radiative electron transfer from the excited quinoline fluorophore, resulting in a concentration-dependent decrease in emission[3].
Step-by-Step Methodology:
-
Solvent System: Prepare a 10 µM solution of the quinoline sensor in a DMSO/H₂O (8:2, v/v) mixture[3]. Causality: The mixed solvent system ensures the solubility of the hydrophobic quinoline core while allowing aqueous coordination with metal salts.
-
Baseline Measurement: Record the baseline fluorescence emission spectrum (Ex: 326 nm, Em: 420 nm) using a spectrofluorometer[3].
-
Titration: Sequentially add aliquots of a standard Fe³⁺ solution (e.g., FeCl₃ in water) to achieve final concentrations ranging from 0 to 50 µM. Incubate for 2 minutes after each addition. Causality: The brief incubation ensures thermodynamic equilibrium of the metal-ligand complex before optical measurement.
-
Selectivity Validation (Interference Assay): To ensure the sensor is not cross-reacting, prepare separate 10 µM sensor solutions and add 50 µM of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺). Record the emission[3]. Causality: A robust self-validating sensor will only show significant quenching in the presence of Fe³⁺, proving its utility in complex biological or environmental matrices.
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BIOCHEMISTRY OF MOBILE ZINC AND NITRIC OXIDE REVEALED BY FLUORESCENT SENSORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Evaluating N-Cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide as a Selective COX-2 Inhibitor
Abstract
This document provides a comprehensive guide for the investigation of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, a novel compound, as a potential selective cyclooxygenase-2 (COX-2) inhibitor. We present detailed protocols for the chemical synthesis, in vitro enzymatic assays, cell-based assays, and data analysis required to characterize its inhibitory activity and selectivity. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a robust framework for the preclinical evaluation of this and similar quinoline-based compounds.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a vital role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.
Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions. Therefore, the development of selective COX-2 inhibitors represents a significant therapeutic advance, offering anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile. The quinoline scaffold has been identified as a promising pharmacophore for designing novel COX-2 inhibitors. This document outlines the experimental workflow for evaluating the potential of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide as a selective COX-2 inhibitor.
Signaling Pathway Overview
Figure 1: The COX-2 signaling pathway and the proposed point of intervention for N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
Synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid
The synthesis of the title compound can be achieved through a multi-step process, beginning with the well-established Doebner-von Miller reaction for the formation of the quinoline core, followed by amide coupling.
Protocol 2.1: Synthesis
Materials:
-
Pyridine-4-carbaldehyde
-
Aniline
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid:
-
In a round-bottom flask, dissolve pyridine-4-carbaldehyde and aniline in ethanol.
-
Slowly add pyruvic acid to the mixture and reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-(pyridin-4-yl)quinoline-4-carboxylic acid.
-
-
Synthesis of 2-(pyridin-4-yl)quinoline-4-carbonyl chloride:
-
Suspend the synthesized acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours until the solid dissolves completely.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide:
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate flask, dissolve cyclohexylamine and triethylamine in dry DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC₅₀).
Protocol 3.1: Fluorometric COX Inhibition Assay
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test compound (N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide)
-
Celecoxib (positive control for COX-2 selectivity)
-
Indomethacin (positive control for non-selective inhibition)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or control compounds to the wells. Include a DMSO control (vehicle).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of arachidonic acid and ADHP.
-
Immediately measure the fluorescence intensity every minute for 10 minutes (Excitation/Emission ~535/590 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Calculate the COX-2 selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Expected Data Summary
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
| Indomethacin (Reference) | ~0.1 | ~0.25 | ~0.4 |
Cell-Based Assay for Prostaglandin E₂ (PGE₂) Production
This assay measures the ability of the test compound to inhibit the production of PGE₂ in a cellular context, providing a more physiologically relevant assessment of its activity.
Protocol 4.1: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
Celecoxib
-
PGE₂ ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.
-
Induce COX-2 expression and PGE₂ production by adding LPS (1 µg/mL) to the wells.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.
Experimental Workflow Diagram
Figure 2: Workflow for the cell-based PGE₂ production assay.
Conclusion and Future Directions
The successful synthesis and evaluation of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide using the protocols outlined in this document will provide a comprehensive profile of its potential as a selective COX-2 inhibitor. A high COX-2 selectivity index from the in vitro assays, coupled with potent inhibition of PGE₂ production in cell-based models, would warrant further preclinical development. Subsequent studies could include in vivo models of inflammation and pain, as well as pharmacokinetic and toxicology assessments to further establish its therapeutic potential.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Novel quinoline derivatives as a new class of selective COX-2 inhibitors. Acta Pharmaceutica, 65(2), 145–158. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Design, synthesis and biological evaluation of new quinoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry, 81, 219–227. [Link]
protocol for evaluating anti-candidal activity of pyridine-4-yl compounds
Application Note: Standardized Protocol for Evaluating the Anti-Candidal Activity of Pyridine-4-yl Compounds
Executive Summary & Mechanistic Rationale
The escalating incidence of invasive candidiasis, exacerbated by the emergence of multidrug-resistant Candida species, has accelerated the demand for novel antifungal scaffolds. Pyridine-4-yl derivatives—specifically N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamides—have demonstrated potent and highly selective anti-candidal efficacy[1][2].
As a Senior Application Scientist, I emphasize that the efficacy of these compounds is not coincidental; it is strictly governed by their structure-activity relationships (SAR). The pyridine-4-yl nitrogen acts as a critical hydrogen-bond acceptor, facilitating precise coordination with fungal metalloenzymes. Furthermore, substituting the phenyl ring with a p-chloro group (e.g., Compound 2C) significantly increases the molecule's lipophilicity. This lipophilic enhancement is mechanically causal to its activity: it allows the compound to efficiently partition into and disrupt the complex mannan-glucan layers and ergosterol-rich plasma membrane of Candida albicans[2][3].
Assay Design: A Self-Validating CLSI M27 Framework
To evaluate these novel compounds, we employ the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution reference method[4][5]. This protocol is engineered as a self-validating system . It mandates the inclusion of specific Quality Control (QC) strains and reference drugs. If the Minimum Inhibitory Concentration (MIC) of the reference drug against the QC strain falls outside the CLSI-defined acceptable range, the entire assay is invalidated. This ensures that the observed anti-candidal activity of the pyridine-4-yl derivative is an absolute, trustworthy metric rather than an artifact of experimental drift[4][6].
Quantitative Benchmarks: Structure-Activity Relationship (SAR)
Before initiating the protocol, it is vital to understand the expected therapeutic windows. Table 1 summarizes the expected performance of optimized pyridine-4-yl derivatives compared to standard azole therapies.
Table 1: Representative Anti-Candidal Activity of Pyridine-4-yl Derivatives
| Compound | R-Group Substitution | C. albicans ATCC 66027 MIC (µg/mL) | Candida spp. Clinical MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) |
| Pyridine-4-yl (2A) | Phenyl | 12.50 | 25.00 | > 100 |
| Pyridine-4-yl (2C) | p-Chlorophenyl | 3.12 | 6.25 | > 100 |
| Itraconazole | N/A (Control) | 1.56 | 3.12 | 18.5 |
Data synthesis reflects the enhanced potency of halogenated derivatives and their superior safety profile (low cytotoxicity) compared to traditional azoles[2][3].
Step-by-Step Methodology: Broth Microdilution & MFC Determination
Step 1: Compound Preparation & Solubilization
-
Action: Dissolve the pyridine-4-yl derivative in 100% Dimethyl Sulfoxide (DMSO) to create a 1600 µg/mL stock solution.
-
Causality: Pyridine-4-yl hydrazinecarbothioamides are highly lipophilic and insoluble in aqueous media. DMSO ensures complete solvation. However, the final concentration of DMSO in the assay must not exceed 1% (v/v) . Concentrations above 1% compromise the Candida cell membrane, causing solvent-induced toxicity and yielding false-positive susceptibility results[3].
Step 2: Media Preparation & Buffering
-
Action: Dilute the stock solution using RPMI-1640 medium (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Causality: RPMI-1640 is selected because it lacks antagonistic purines and pyrimidines that can artificially inflate MIC values[6]. MOPS buffer is critical; it prevents pH drift during the 48-hour incubation at 35°C. Without MOPS, the metabolic byproducts of Candida would lower the pH, altering the ionization state of the pyridine nitrogen (pKa ~5.2) and drastically reducing its membrane permeability.
Step 3: Inoculum Standardization
-
Action: Suspend isolated colonies from a 24-hour Sabouraud Dextrose Agar (SDA) culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL), then dilute 1:1000 in RPMI-1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.
-
Causality: Standardizing the inoculum is the most critical variable in antifungal testing. An inoculum that is too heavy will consume the drug rapidly, leading to false resistance (the "inoculum effect"), while a sparse inoculum will result in false susceptibility[4][6].
Step 4: Microplate Inoculation & Incubation
-
Action: Dispense 100 µL of the standardized inoculum into 96-well flat-bottom microtiter plates containing 100 µL of the serially diluted pyridine-4-yl compounds. Incubate at 35°C for 24 to 48 hours.
-
Self-Validation: Every plate must include a positive growth control well (medium + inoculum, no drug) to confirm fungal viability, and a negative sterility control well (medium only) to rule out contamination[4].
Step 5: Spectrophotometric MIC Determination
-
Action: Read the microplates at 530 nm using a microplate spectrophotometer. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in absorbance compared to the drug-free growth control.
-
Causality: Visual reading of Candida microdilution plates is notoriously subjective due to "trailing growth"—a phenomenon where partial growth persists at concentrations above the true MIC. Spectrophotometric quantification eliminates human bias, ensuring high reproducibility across different laboratories[6][7].
Step 6: Minimum Fungicidal Concentration (MFC) Assessment
-
Action: Aliquot 10 µL from all optically clear wells (no visible growth) and plate onto SDA. Incubate for 48 hours. The MFC is the lowest concentration that kills ≥99.9% of the initial inoculum.
-
Causality: While MIC determines fungistatic activity, MFC is required to prove that the pyridine-4-yl compound is fungicidal. A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4[8].
Workflow Visualization
CLSI M27 workflow for evaluating anti-candidal activity of pyridine-4-yl compounds.
Counter-Screening: Validating Selective Toxicity
To transition a pyridine-4-yl derivative from a "chemical hit" to a "drug lead," its anti-candidal activity must be proven selective. I strongly recommend running parallel counter-screens:
-
Mammalian Cytotoxicity (WST-1 Assay): Test the compounds against non-cancerous mammalian cell lines (e.g., MCF-12). A high IC50 (>100 µg/mL) validates that the fungal death is due to targeted mechanisms, not general cytotoxicity[2][3].
-
Bovine Serum Albumin (BSA) Binding: Highly lipophilic compounds often bind irreversibly to plasma proteins, neutralizing their in vivo efficacy. Spectroscopic BSA binding assays ensure the compound maintains a free, active fraction in systemic circulation[3].
References
-
[4] Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute (CLSI). URL:
-
[5] Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: ANSI Webstore. URL:
-
[7] Title: Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 method. Source: The Japanese Journal of Antibiotics. URL:
-
[8] Title: Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Source: PMC. URL:
-
[6] Title: Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species. Source: PMC. URL:
-
[1] Title: Synthesis and anti-Candidal activity of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide. Source: R Discovery. URL:
-
[2] Title: Enhanced Efficacy of Thiosemicarbazone Derivative-Encapsulated Fibrin Liposomes against Candidiasis in Murine Model. Source: MDPI. URL:
-
[3] Title: Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin. Source: PMC. URL:
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibiotics.or.jp [antibiotics.or.jp]
- 8. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing G-quadruplex Stabilization by Dicarboxamide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of G-quadruplex Stabilization
Guanine-rich nucleic acid sequences can fold into non-canonical four-stranded structures known as G-quadruplexes (G4s).[1][2] These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[1][3][4] The stability of G-quadruplexes is enhanced by the presence of a central cation, typically potassium.[1] Found in key regions of the human genome, such as telomeres and oncogene promoters (e.g., c-MYC, c-kit, K-ras), G4s are implicated in vital cellular processes including transcription, replication, and translation.[2][3][5] Their formation can act as a regulatory switch; for instance, stabilizing G4 structures in telomeres can inhibit the enzyme telomerase, which is overactive in approximately 85% of cancer cells, making G4s a compelling target for anticancer drug development.[5][6]
Dicarboxamide-based ligands, such as the well-studied 360A and its derivatives, have emerged as a promising class of molecules that can selectively bind to and stabilize G-quadruplex structures.[7][8][9][10] This stabilization can impede the cellular machinery that requires G4 unfolding, leading to cell cycle arrest and apoptosis in cancer cells.[6][8] To advance the development of these potential therapeutics, it is crucial to employ a robust suite of biophysical and cellular assays to accurately characterize their binding affinity, selectivity, and functional consequences.
This guide provides an in-depth overview and detailed protocols for key methods used to evaluate the stabilization of G-quadruplexes by dicarboxamide ligands. It is designed to equip researchers with the knowledge to select appropriate assays, execute them effectively, and interpret the results with confidence.
Core Methodologies: A Multi-faceted Approach to Characterization
A comprehensive evaluation of a G-quadruplex-stabilizing ligand requires a combination of techniques that probe different aspects of the interaction.[11][12] These methods can be broadly categorized into those that measure thermal stability, structural changes, binding kinetics and affinity, and cellular activity.
| Method | Principle | Key Parameters Measured | Throughput |
| FRET-Melting Assay | Ligand-induced stabilization of a dual-labeled G4-forming oligonucleotide increases its melting temperature (Tm). | ΔTm (change in melting temperature) | High |
| Circular Dichroism (CD) Spectroscopy | Measures changes in the chiroptical properties of the G4 DNA upon ligand binding, indicating conformational changes. | CD spectral shifts, induced CD signals | Medium |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of the binding of the ligand (analyte) to an immobilized G4 DNA (ligand). | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | Medium |
| PCR Stop Assay | A stabilized G4 structure can block the progression of DNA polymerase, leading to a truncated PCR product. | IC50 (concentration for 50% polymerase inhibition) | Medium |
| Cell-Based Reporter Assays | Measures the effect of the ligand on the expression of a reporter gene (e.g., luciferase) under the control of a G4-containing promoter. | Changes in reporter gene expression | High |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for characterizing a novel dicarboxamide ligand. The process begins with high-throughput screening to identify initial hits and progresses to more detailed biophysical and cellular characterization to validate and understand the mechanism of action.
Caption: A logical workflow for the characterization of G-quadruplex stabilizing ligands.
Protocol 1: FRET-Melting Assay for High-Throughput Screening
Principle: Förster Resonance Energy Transfer (FRET) is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[13] In this assay, a G-quadruplex-forming oligonucleotide is labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor) at its 5' and 3' ends, respectively.[14][15] In the folded G4 conformation, the two fluorophores are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, the distance between the fluorophores increases, FRET is disrupted, and the donor's fluorescence increases.[13] A stabilizing ligand will increase the thermal stability of the G4 structure, resulting in a higher melting temperature (Tm).[16][17] The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect.[18]
Materials:
-
Dual-labeled G4-forming oligonucleotide (e.g., F21T: 5'-FAM-d(G3[T2AG3]3)-TAMRA-3')
-
Dicarboxamide ligand stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, 100 mM KCl)
-
Nuclease-free water
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
Protocol:
-
Oligonucleotide Preparation: Prepare a stock solution of the dual-labeled oligonucleotide in nuclease-free water. Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature in the assay buffer. This promotes the formation of the G-quadruplex structure.
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide (final concentration 0.2 µM), the dicarboxamide ligand at various concentrations (e.g., 0.1 to 10 µM), and assay buffer to the final volume. Include a "no ligand" control. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Set the instrument to monitor the donor fluorophore's emission (e.g., FAM) while increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C per step).
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. This corresponds to the inflection point of the melting curve. Calculate the first derivative of the melting curve; the peak of the derivative plot represents the Tm.
-
Calculate the ΔTm by subtracting the Tm of the "no ligand" control from the Tm of each ligand concentration.
-
A larger positive ΔTm indicates a more potent stabilizing ligand.
-
Expert Insights:
-
The choice of cation in the buffer is critical. Potassium ions (K+) are known to strongly promote the formation and stability of G-quadruplexes.[1]
-
The inclusion of a crowding agent like polyethylene glycol (PEG) can mimic the cellular environment but may also influence the G4 topology, so its use should be carefully considered and reported.[17]
-
This assay is ideal for initial screening of compound libraries due to its high-throughput nature and relatively low sample consumption.[13]
Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Analysis
Principle: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[19] DNA is chiral, and different G-quadruplex topologies (e.g., parallel, anti-parallel, hybrid) exhibit distinct CD spectral signatures.[20] Ligand binding can induce conformational changes in the G-quadruplex, which are reflected as changes in the CD spectrum.[21] This technique can therefore confirm G4 formation, provide information about its topology, and reveal if a ligand alters the G4 structure upon binding.[20][22]
Materials:
-
Unlabeled G4-forming oligonucleotide
-
Dicarboxamide ligand stock solution
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 100 mM KCl)
-
CD spectrophotometer
-
Quartz cuvette with a 1 cm path length
Protocol:
-
Sample Preparation: Prepare a solution of the G4-forming oligonucleotide (e.g., 5 µM) in the assay buffer. Anneal the oligonucleotide as described in the FRET protocol.
-
Baseline Correction: Record a baseline spectrum of the assay buffer alone in the quartz cuvette.
-
Initial G4 Spectrum: Record the CD spectrum of the annealed oligonucleotide from approximately 220 nm to 320 nm. A characteristic spectrum for a parallel G4 will show a positive peak around 264 nm and a negative peak around 245 nm, while an anti-parallel G4 will have a positive peak around 295 nm.[20]
-
Ligand Titration: Add increasing concentrations of the dicarboxamide ligand to the oligonucleotide solution. After each addition, allow the sample to equilibrate (e.g., for 5 minutes) and then record the CD spectrum.
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Observe changes in the CD spectrum upon ligand addition. These may include shifts in peak positions, changes in peak intensities, or the appearance of an induced CD signal in the region where the ligand absorbs light.
-
Significant spectral changes suggest that the ligand is binding to and potentially altering the conformation of the G-quadruplex.
-
Expert Insights:
-
CD titration experiments can also be used to estimate the binding stoichiometry by plotting the change in ellipticity at a specific wavelength against the ligand/DNA molar ratio.
-
Thermal melting experiments can also be performed using a CD spectrophotometer equipped with a temperature controller. Monitoring the ellipticity at a characteristic wavelength as a function of temperature provides a label-free method to determine the Tm.[11]
Caption: Dicarboxamide ligand binding to a G-quadruplex structure.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Principle: Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time biomolecular interactions.[23][24] In this application, a biotinylated G-quadruplex oligonucleotide is immobilized on a streptavidin-coated sensor chip.[25] A solution containing the dicarboxamide ligand (the analyte) is then flowed over the chip surface. Binding of the ligand to the immobilized G4 DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[26] By analyzing the association and dissociation phases of the binding event, one can determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).[25]
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
5'-biotinylated G4-forming oligonucleotide
-
Dicarboxamide ligand
-
Running buffer (e.g., HBS-EP+ with 100 mM KCl)
-
Regeneration solution (if necessary, e.g., a short pulse of NaOH or glycine-HCl)
Protocol:
-
G4 Immobilization:
-
Prime the SPR instrument with running buffer.
-
Inject the biotinylated G4 oligonucleotide over the streptavidin sensor chip surface to achieve a desired immobilization level (e.g., 500-1000 RU). The oligonucleotide should be pre-annealed in the running buffer to ensure it is in the G4 conformation.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the dicarboxamide ligand over the immobilized G4 surface. Each injection cycle consists of:
-
An association phase, where the ligand solution is flowed over the surface.
-
A dissociation phase, where only running buffer is flowed over the surface.
-
A regeneration step (if required) to remove any remaining bound ligand.
-
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank injection signals from the raw data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
-
Expert Insights:
-
It is crucial to ensure that the running buffer conditions (especially the cation concentration) support the desired G4 conformation throughout the experiment.[24]
-
Non-specific binding of the ligand to the sensor surface can be an issue. Using a reference flow cell and including a surfactant like P20 in the running buffer can help to minimize this.[24]
-
SPR provides rich kinetic data that is not available from equilibrium methods like FRET or CD, offering deeper insights into the binding mechanism.[26]
Concluding Remarks
The stabilization of G-quadruplexes by small molecules like dicarboxamides represents a highly promising strategy for the development of novel therapeutics. A thorough and rigorous characterization of these interactions is essential for advancing lead compounds through the drug discovery pipeline. The methods outlined in this guide—FRET-melting for high-throughput screening, Circular Dichroism for structural insights, and Surface Plasmon Resonance for detailed kinetic and affinity data—form a powerful and complementary toolkit for researchers in this field. By employing a multi-faceted approach and understanding the principles behind each technique, scientists can confidently identify and characterize potent and selective G-quadruplex stabilizing ligands, paving the way for the next generation of targeted therapies.
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G-quadruplex - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]
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Structural and functional classification of G-quadruplex families within the human genome. (2023, February 9). Frontiers in Genetics. Retrieved March 20, 2026, from [Link]
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The Structure and Function of DNA G-Quadruplexes. (2020, February 15). Trends in Biochemical Sciences. Retrieved March 20, 2026, from [Link]
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Binding properties of mono- and dimeric pyridine dicarboxamide ligands to human telomeric higher-order G-quadruplex structures. (2018, February 15). Biochimie. Retrieved March 20, 2026, from [Link]
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The Structure and Function of DNA G-Quadruplexes. (2020, February 15). PubMed. Retrieved March 20, 2026, from [Link]
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Preferential binding of a G-quadruplex ligand to human chromosome ends. (2005, July 1). Nucleic Acids Research. Retrieved March 20, 2026, from [Link]
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G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. (2021, August 5). MDPI. Retrieved March 20, 2026, from [Link]
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Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. (2018, June 15). Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved March 20, 2026, from [Link]
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Spotlight on G-Quadruplexes: From Structure and Modulation to Physiological and Pathological Roles. (2024, March 9). MDPI. Retrieved March 20, 2026, from [Link]
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New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2021, July 13). MDPI. Retrieved March 20, 2026, from [Link]
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Influence of the SPR Experimental Conditions on the G-Quadruplex DNA Recognition by Porphyrin Derivatives. (2018, October 7). Langmuir. Retrieved March 20, 2026, from [Link]
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Synthesis and Evaluation of a Rationally Designed Click-Based Library for G-Quadruplex Selective DNA Photocleavage. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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G-quadruplexes and ligands: Biophysical methods. (2021, December 3). Encyclopedia. Retrieved March 20, 2026, from [Link]
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G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]
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Surface plasmon resonance study of the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA. (2020, February 6). RSC Publishing. Retrieved March 20, 2026, from [Link]
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An exonuclease I hydrolysis assay for evaluating G-quadruplex stabilization by small molecules. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity. (2024, June 17). PubMed. Retrieved March 20, 2026, from [Link]
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Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro. (2022, June 7). Nucleic Acids Research. Retrieved March 20, 2026, from [Link]
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New (Iso)Quinolinyl-Pyridine-2,6-dicarboxamide G-Quadruplex Ligands. A Structure-Activity Relationship Study. (2021, May 31). Preprints.org. Retrieved March 20, 2026, from [Link]
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Surface plasmon resonance for probing quadruplex folding and interactions with proteins and small molecules. (2022, October 17). ORCA - Cardiff University. Retrieved March 20, 2026, from [Link]
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Heterocyclic Dications as a New Class of Telomeric G-Quadruplex Targeting Agents. (2025, August 10). ResearchGate. Retrieved March 20, 2026, from [Link]
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Reporter assays for studying quadruplex nucleic acids. (n.d.). KOPS. Retrieved March 20, 2026, from [Link]
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Homogeneous Selecting of a Quadruplex-Binding Ligand-Based Gold Nanoparticle Fluorescence Resonance Energy Transfer Assay. (2009, June 15). Analytical Chemistry. Retrieved March 20, 2026, from [Link]
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Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. (2015, August 15). Biochimie. Retrieved March 20, 2026, from [Link]
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Methods for investigating G-quadruplex DNA/ligand interactions. (2011, July 1). RSC Publishing. Retrieved March 20, 2026, from [Link]
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Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
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Identifying G-quadruplex-binding ligands using DNA-functionalized gold nanoparticles. (n.d.). Analyst (RSC Publishing). Retrieved March 20, 2026, from [Link]
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Recent advances in the development of ligands specifically targeting telomeric multimeric G-quadruplexes. (2020, October 15). PubMed. Retrieved March 20, 2026, from [Link]
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Stabilization of G-Quadruplex Structures of the SARS-CoV-2 Genome by TMPyP4, BRACO19, and PhenDC3. (2024, February 20). MDPI. Retrieved March 20, 2026, from [Link]
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Structural flexibility versus rigidity of the aromatic unit of DNA ligands: binding of aza- and azoniastilbene derivatives to duplex and quadruplex DNA. (2019, June 14). RSC Publishing. Retrieved March 20, 2026, from [Link]
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In-cell optical imaging of exogenous G-quadruplex DNA by fluorogenic ligands. (2013, September 11). PubMed Central. Retrieved March 20, 2026, from [Link]
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Metal–stabilized G–quadruplexes: biological insights and sensing applications. (2025, September 30). PubMed Central. Retrieved March 20, 2026, from [Link]
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Specific targeting of telomeric multimeric G-quadruplexes by a new triaryl-substituted imidazole. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (n.d.). Nature Protocols. Retrieved March 20, 2026, from [Link]
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Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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Screening of DNA G-quadruplex stabilizing ligands by nano differential scanning fluorimetry. (2019, November 4). Analyst. Retrieved March 20, 2026, from [Link]
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G-quadruplex secondary structure from circular dichroism spectroscopy. (n.d.). PubMed Central. Retrieved March 20, 2026, from [Link]
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Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication. (2020, November 4). Nucleic Acids Research. Retrieved March 20, 2026, from [Link]
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(PDF) Experimental Methods for Studying the Interactions between G-Quadruplex Structures and Ligands. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
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Circular dichroism (CD) spectra of G-quadruplex 22HT (5µM) with... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
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Circular Dichroism Spectra Demonstrate Formation of the Thrombin-Binding DNA Aptamer G-quadruplex Under Stabilizing-Cation-Deficient Conditions. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]
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Review Article A Toolbox for Predicting G-Quadruplex Formation and Stability. (2010, March 24). Semantic Scholar. Retrieved March 20, 2026, from [Link]
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Circular dichroism (CD) spectra of the three G4 sequences in the... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
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Stabilization of G-Quadruplex-Duplex Hybrid Structures Induced by Minor Groove-Binding Drugs. (2022, April 18). MDPI. Retrieved March 20, 2026, from [Link]
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Synthesis and evaluation of quindoline derivatives as G-quadruplex inducing and stabilizing ligands and potential inhibitors of telomerase. (2005, November 17). Journal of Medicinal Chemistry. Retrieved March 20, 2026, from [Link]
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Application Notes & Protocols for High-Throughput Screening of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Introduction: DHODH as a Critical Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[1][2] This pathway is fundamental for the synthesis of nucleotides (uridine, cytidine, and thymidine) required for DNA and RNA replication.[3][4] While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells—such as cancer cells, activated lymphocytes, and virus-infected cells—exhibit a profound dependency on the de novo pathway to meet their high demand for nucleotides.[5][6]
This dependency makes DHODH a highly attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][7][8] Inhibition of DHODH leads to rapid depletion of intracellular pyrimidine pools, resulting in cell cycle arrest, inhibition of DNA and RNA synthesis, and ultimately, cell death or differentiation.[3][9] Consequently, the discovery of potent and selective DHODH inhibitors is a major focus of modern drug development.[7][10] This guide provides detailed protocols and technical insights for the high-throughput screening (HTS) of DHODH inhibitors.
The DHODH Catalytic Reaction
Human DHODH is a Class 2 enzyme located on the inner mitochondrial membrane.[1][9] The catalytic process involves two main half-reactions. First, DHO is oxidized to orotate, with the electrons being transferred to the enzyme's flavin mononucleotide (FMN) cofactor, reducing it to FMNH₂. In the second half-reaction, FMNH₂ is re-oxidized by transferring electrons to an acceptor, which is physiologically ubiquinone (Coenzyme Q) in the mitochondrial electron transport chain.[4][11] This coupling to the respiratory chain is a key feature of mammalian DHODH.[8]
Caption: The catalytic cycle of DHODH in the inner mitochondrial membrane.
Section 1: Biochemical HTS Assays for DHODH Activity
Biochemical assays directly measure the enzymatic activity of purified recombinant DHODH. These assays are the workhorse of primary HTS campaigns due to their robustness, simplicity, and scalability.
The DCIP-Based Colorimetric Assay
This is the most common and well-established method for monitoring DHODH activity.[12] The assay replaces the physiological electron acceptor, Coenzyme Q, with an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[13][14] As DHODH oxidizes DHO, the liberated electrons are transferred to DCIP, causing its reduction from a blue-colored compound to a colorless form.[12] This change is monitored by measuring the decrease in absorbance at approximately 600-650 nm, which is directly proportional to enzyme activity.[6][12]
Caption: Principle of the DCIP-based colorimetric DHODH assay.
Protocol: High-Throughput DCIP-Based DHODH Inhibition Assay
Materials:
-
Recombinant Human DHODH (truncated, soluble form is recommended)[15]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[8][12]
-
Dihydroorotic acid (DHO), stock solution in assay buffer
-
Coenzyme Q10 (or decylubiquinone), stock solution in DMSO[15]
-
2,6-dichloroindophenol (DCIP), stock solution in assay buffer or water[13]
-
Test compounds (inhibitors) serially diluted in DMSO
-
384-well clear, flat-bottom microplates
Procedure:
-
Reagent Preparation: Prepare a Substrate Master Mix containing DHO, Coenzyme Q10, and DCIP in Assay Buffer. The final concentrations in the well should be optimized, but typical ranges are 200-500 µM DHO, 100 µM Coenzyme Q10, and 100-120 µM DCIP.[13][14][15]
-
Plate Layout: Designate wells for:
-
Blank (No Enzyme): 20 µL Assay Buffer.
-
Positive Control (100% Activity): 20 µL Assay Buffer with DMSO (at the same final concentration as inhibitor wells).
-
Inhibitor Wells: 20 µL of serially diluted test compounds in Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of diluted DHODH enzyme (e.g., final concentration of 5-15 nM) to all wells except the blanks.[13]
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[6][8]
-
Reaction Initiation: Add 20 µL of the Substrate Master Mix to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the decrease in absorbance at 600 nm kinetically for 5-15 minutes, taking readings every 30-60 seconds.[12][13]
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data by calculating the percent inhibition relative to the positive (0% inhibition) and blank (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]
-
Fluorescence-Based Assays
Fluorescence-based assays offer increased sensitivity and a lower potential for interference from colored compounds compared to colorimetric methods, making them highly suitable for HTS.[11]
1.2.1 Resazurin-Coupled Assay
This assay is analogous to the DCIP assay but uses the redox-sensitive dye resazurin (non-fluorescent) as the electron acceptor. Upon reduction by DHODH activity, resazurin is converted to the highly fluorescent resorufin.[11] The increase in fluorescence is directly proportional to enzyme activity. This method is readily adaptable to 1536-well formats and typically yields high Z' factors (>0.7), indicating a robust assay.[11]
1.2.2 Orotic Acid Detection Assay
This method directly quantifies the product of the DHODH reaction, orotic acid.[16][17] The assay involves two steps: first, the enzymatic reaction is run to produce orotate. Second, the reaction is stopped, and a specific fluorogenic reagent (e.g., 4-trifluoromethyl-benzamidoxime) is added, which reacts with the generated orotic acid to produce a stable, fluorescent compound.[16][17] This provides a direct and sensitive measure of enzyme turnover.
| Parameter | DCIP Assay | Resazurin Assay | Orotic Acid Assay |
| Principle | Colorimetric (Absorbance Decrease) | Fluorometric (Fluorescence Increase) | Fluorometric (Endpoint Fluorescence) |
| Detection Wavelength | ~600-650 nm[12] | Ex/Em: ~530/590 nm[11] | Ex/Em: Varies with reagent[16] |
| Format | Kinetic | Kinetic | Endpoint |
| Sensitivity | Moderate | High[11] | High[17] |
| Key Advantages | Well-established, inexpensive | High sensitivity, low interference | Directly measures product formation |
| Potential Issues | Interference from colored compounds | Interference from fluorescent compounds | Two-step process, potential for quenchers |
| Typical Z' Factor | 0.5 - 0.8[18] | ~0.8[11] | Not widely reported |
Section 2: Cell-Based HTS and Hit Validation
While biochemical assays are excellent for primary screening, cell-based assays are crucial for confirming that hit compounds are active in a physiological context, possess cellular permeability, and are not cytotoxic through off-target mechanisms.
Cell Viability and Proliferation Assays
The most straightforward method to assess the cellular effect of DHODH inhibition is to measure the impact on the proliferation and viability of rapidly dividing cancer cell lines (e.g., AML, lung, or colon cancer lines).[9][15]
Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
Materials:
-
Cancer cell line dependent on de novo pyrimidine synthesis (e.g., MOLM-13, A549)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
384-well white, solid-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 1,000-5,000 cells/well) in a 384-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat cells with a serial dilution of the test inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: At the end of the incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against the log of the inhibitor concentration to determine the cellular IC₅₀ (or GI₅₀) value.[6]
On-Target Validation: The Uridine Rescue Assay
A critical step to confirm that the observed anti-proliferative effect is due to DHODH inhibition is the rescue assay.[8] Since DHODH inhibition blocks the de novo pyrimidine pathway, its effects can be reversed by supplying cells with an exogenous source of pyrimidines, such as uridine, which can be utilized by the salvage pathway.[3][14]
Procedure: The cell viability assay is repeated, but with parallel plates where the medium is supplemented with uridine (typically 100-200 µM) during compound treatment.[8][14] A true DHODH inhibitor will show a significant rightward shift in its dose-response curve (i.e., a much higher IC₅₀) in the presence of uridine, while a compound with off-target cytotoxicity will not be rescued.
Section 3: A General HTS Workflow for DHODH Inhibitors
A successful HTS campaign follows a logical progression from a broad primary screen to detailed characterization of a few validated hits.
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Application Note & Protocols: A Guide to the Synthesis and Screening of Quinoline-2-Carboxamides Against Mycobacterial Species
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1] The efficacy of current treatments is severely hampered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2][3] This escalating crisis necessitates the urgent discovery and development of new therapeutic agents that operate via novel mechanisms of action.
The quinoline scaffold has been identified as a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous clinically significant drugs.[3] Its prominence in the anti-tubercular field is exemplified by bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, and the fluoroquinolones (e.g., moxifloxacin), which target DNA gyrase.[2][3][4][5] Within this broad class, quinoline-2-carboxamides have emerged as a particularly promising series for investigation, with several analogues demonstrating potent antimycobacterial activity.[6][7]
This guide provides a comprehensive, field-proven framework for researchers engaged in anti-TB drug discovery. We present a detailed protocol for the versatile synthesis of a library of N-substituted quinoline-2-carboxamides and the subsequent determination of their antimycobacterial potency using the standardized Microplate Alamar Blue Assay (MABA).
Part I: Synthesis of Quinoline-2-Carboxamide Library
Principle of the Synthetic Strategy
The most direct and versatile route to a diverse library of quinoline-2-carboxamides is the coupling of a quinoline-2-carboxylic acid core with a panel of primary or secondary amines. To facilitate this reaction, the carboxylic acid must first be "activated" to a more reactive species, typically an acyl chloride. This highly electrophilic intermediate readily undergoes nucleophilic acyl substitution with an amine to form the thermodynamically stable amide bond. This two-step approach allows for late-stage diversification, enabling the rapid generation of numerous analogues from a common precursor.
Causality in Experimental Design:
-
Starting Material: Quinoline-2-carboxylic acid is selected as the starting material due to its commercial availability and the existence of well-established methods for its synthesis from simpler precursors, such as the oxidation of 2-methylquinoline.[8]
-
Activation Method: Conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a classic and highly efficient activation method. Oxalyl chloride is often preferred for its milder reaction conditions, which can prevent unwanted chlorination of the quinoline nucleus.[6] The formation of the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic amine.
-
Reaction Conditions: The amidation reaction is performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine. This base serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. According to Le Châtelier's principle, removal of this acidic byproduct drives the reaction equilibrium toward the formation of the desired carboxamide product.
Experimental Workflow: Synthesis
Caption: Generalized workflow for the two-step synthesis of quinoline-2-carboxamides.
Detailed Protocol: Synthesis of N-Cyclohexylquinoline-2-carboxamide
This protocol provides a representative example. It can be adapted for a wide range of commercially available amines to generate a diverse library.
Step 1: Synthesis of Quinoline-2-carbonyl chloride
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend quinoline-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Expert Insight: Using an excess of thionyl chloride ensures it also functions as the reaction solvent. The reaction must be conducted in a certified chemical fume hood due to the corrosive and toxic nature of SOCl₂.
-
-
Reaction: Gently reflux the mixture for 2-3 hours. The suspension should dissolve as the reaction progresses, indicating the formation of the soluble acyl chloride.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). The resulting crude quinoline-2-carbonyl chloride, typically a yellow to brown solid, is often used directly in the next step without further purification.
-
Trustworthiness Check: The acyl chloride is highly moisture-sensitive. Ensure all glassware is dry and minimize exposure to the atmosphere.
-
Step 2: Synthesis of N-Cyclohexylquinoline-2-carboxamide
-
Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the amine solution to 0°C in an ice bath. Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Expert Insight: The dropwise addition at 0°C helps to control the exothermic reaction and minimize the formation of side products.
-
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-cyclohexylquinoline-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Part II: Screening for Antimycobacterial Activity
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA is a robust, sensitive, and widely adopted colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1][7][10] The assay's principle is based on the metabolic activity of viable mycobacterial cells. The active ingredient of the Alamar Blue reagent is resazurin, a blue and non-fluorescent redox indicator. Metabolically active, growing cells reduce resazurin to resorufin, which is pink and highly fluorescent. Therefore, a color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies growth inhibition. The MIC is defined as the lowest compound concentration that prevents this color change.
Experimental Workflow: MABA Screening
Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Protocol: MABA for M. tuberculosis H37Rv
Safety Precaution: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
-
Plate Preparation: Using a sterile 96-well flat-bottom microplate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Prepare stock solutions of the synthesized quinoline-2-carboxamides in DMSO (e.g., at 10 mg/mL). Add 2 µL of the stock solution to the first row of wells (this will be the highest concentration). Perform a 2-fold serial dilution down the plate by transferring 100 µL from one well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last row. This creates a concentration gradient.
-
Controls (Self-Validation):
-
Positive Control: Add a standard anti-TB drug (e.g., Rifampicin or Isoniazid) to a column and perform serial dilutions.
-
Negative (Growth) Control: Add 2 µL of pure DMSO to a column.[1]
-
Sterility Control: Leave one column with only the medium.
-
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the culture with 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:20 to obtain the final inoculum.[1]
-
Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 5-7 days.
-
Assay Development: After the initial incubation, add 30 µL of Alamar Blue reagent to each well. Re-incubate the plates at 37°C for an additional 24 hours.
-
Result Interpretation:
-
Visually inspect the plates. The MIC is the lowest concentration of the compound that completely inhibits growth, as indicated by the well remaining blue.
-
Expected Control Results: Negative control wells should be pink. Positive control wells should be blue (at or above the known MIC). Sterility control wells should remain blue.
-
Data Presentation: Sample MIC Results
The results of the MABA screen should be tabulated to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | N-Substituent (R) | MIC (µg/mL) vs. M. tb H37Rv |
| Q-01 | Cyclohexyl | 6.25 |
| Q-02 | Cycloheptyl | 3.12[6] |
| Q-03 | 2-Phenylethyl | 3.12[6] |
| Q-04 | Benzyl | 12.5 |
| Q-05 | 4-Chlorophenyl | > 50 |
| Isoniazid | (Positive Control) | 0.06 |
| Rifampicin | (Positive Control) | 0.12 |
Note: Data are representative and intended for illustrative purposes.
Part III: Mechanistic Considerations
While the primary screen identifies active compounds, understanding their mechanism of action is crucial for further development. The quinoline scaffold is known to interact with several essential mycobacterial targets.[3] For newly synthesized quinoline-2-carboxamides, potential mechanisms could include:
-
Inhibition of DNA Gyrase: This is the established mechanism for fluoroquinolones. New quinoline derivatives may also bind to the GyrA or GyrB subunits, inducing double-strand DNA breaks.[3][11]
-
Inhibition of ATP Synthase: Bedaquiline's unique mechanism involves targeting the proton pump of mycobacterial ATP synthase.[2][4] Novel quinolines could share this target.
-
Enzyme Activation/Inhibition: Some quinoline derivatives have been shown to kill Mtb by activating glutamate kinase, a previously untargeted enzyme.[12] Others have been investigated as potential inhibitors of enzymes like KatG.[13]
Further studies, such as target-based screening, molecular docking, and whole-genome sequencing of resistant mutants, are required to elucidate the precise mechanism of action for any promising hits identified in the primary screen.
Conclusion and Future Directions
This application note provides a robust and validated methodology for the synthesis of quinoline-2-carboxamide libraries and their subsequent evaluation for antimycobacterial activity. The described protocols for chemical synthesis and MABA screening offer a clear pathway for identifying novel hit compounds.
Promising candidates identified from this primary screen should be advanced to secondary assays to establish a more comprehensive biological profile. Key subsequent steps include:
-
Cytotoxicity Testing: Evaluating the toxicity of hit compounds against mammalian cell lines (e.g., VERO, THP-1) to determine the selectivity index (SI), a crucial measure of a compound's therapeutic potential.[6][14]
-
Intracellular Activity: Assessing the ability of compounds to kill Mtb within infected macrophages, which is more representative of the in vivo environment.[15]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues based on the initial hits to optimize potency and drug-like properties.
By systematically applying this integrated chemical and biological workflow, researchers can effectively contribute to the critical mission of discovering the next generation of anti-tubercular drugs.
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Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones. Oriental Journal of Chemistry. Available at: [Link]
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A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Available at: [Link]
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- 10. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
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Application Note: Employing Quinoline Derivatives as Multi-Target-Directed Ligands (MTDLs) in Neurodegenerative Disease Drug Discovery
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The multifactorial nature of neurodegenerative diseases, such as Alzheimer’s disease (AD) and Parkinson’s disease (PD), has consistently outpaced the efficacy of single-target therapeutics. The paradigm has shifted toward Multi-Target-Directed Ligands (MTDLs) —single molecules rationally designed to modulate multiple pathological pathways simultaneously.
The quinoline scaffold, a bicyclic structure comprising a benzene ring fused to a pyridine ring, has emerged as a privileged pharmacophore in this space. Its planar structure and versatile substitution sites allow it to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) via π-π stacking, while simultaneously accommodating functional groups that inhibit monoamine oxidase (MAO), beta-secretase 1 (BACE1), and scavenge reactive oxygen species (ROS) ().
This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to evaluate novel quinoline derivatives in preclinical drug discovery.
Mechanistic Rationale: The Quinoline Scaffold
To design an effective MTDL, researchers must understand the causality between the molecule's structural features and its downstream biological effects. Quinoline derivatives achieve neuroprotection through four primary axes:
-
Cholinergic Modulation: Quinoline derivatives effectively inhibit both AChE and Butyrylcholinesterase (BuChE), preventing the breakdown of acetylcholine and improving cognitive function (1)[1].
-
Monoaminergic Preservation: By appending sulfonamide moieties to the quinoline skeleton, these hybrids act as potent inhibitors of MAO-A and MAO-B, preventing the degradation of dopamine and serotonin[1].
-
Anti-Amyloidogenic Activity: Specific quinoline analogs demonstrate significant inhibition of BACE1 and Glycogen Synthase Kinase 3-beta (GSK3β), directly reducing amyloid-beta (Aβ) aggregation and tau hyperphosphorylation (2)[2].
-
Oxidative Stress Mitigation: The inherent electron-donating capabilities of the quinoline ring allow it to act as a radical scavenger and metal chelator (Cu²⁺, Fe²⁺), neutralizing ROS at the source (3)[3].
Multi-target mechanisms of quinoline derivatives in neurodegenerative disease models.
Quantitative Efficacy Profiling
To benchmark novel quinoline derivatives, researchers must compare their inhibitory concentrations (IC₅₀) against established standards. The table below summarizes the quantitative data of recently synthesized quinoline classes across multiple neurodegenerative targets.
Table 1: Representative Inhibitory Profiles of Novel Quinoline Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range / Efficacy | Reference |
| Quinoline-thiosemicarbazones | AChE | 0.12 – 60.9 μM | |
| Quinoline-sulfonamides | MAO-B | 0.47 ± 0.03 μM | [1] |
| Quinoline-sulfonamides | BChE | 0.58 ± 0.05 μM | [1] |
| Quinoline-indole hybrids | AChE | 0.193 μM | [4] |
| Quinoline analogs | BACE1 | >40% inhibition at 40 μM | [2] |
Experimental Protocols
The following workflows provide self-validating systems for testing quinoline derivatives. Every assay is designed to isolate the specific variable of interest while utilizing internal controls to guarantee data integrity.
Step-by-step evaluation workflow for quinoline-based neuroprotective agents.
Protocol I: Multiplexed In Vitro Enzyme Inhibition Assay (AChE & MAO-B)
Causality & Principle: For AChE inhibition, we utilize a modified Ellman’s method. The causality relies on the reagent DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). When AChE hydrolyzes the substrate (acetylthiocholine), it produces thiocholine. The free sulfhydryl group of thiocholine reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm (5)[5]. A decrease in absorbance indicates successful enzyme inhibition by the quinoline derivative.
Step-by-Step Methodology (AChE):
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and Acetylthiocholine iodide (ATCI) to 14 mM in deionized water. Prepare AChE enzyme solution at 1 U/mL[5].
-
Plate Setup: In a 96-well clear microplate, add 140 µL of phosphate buffer to each well.
-
Compound Incubation: Add 10 µL of the quinoline test compound (serially diluted) and 10 µL of the AChE enzyme solution. Incubate at 25°C for 10 minutes to allow the ligand to bind to the enzyme's PAS or catalytic active site.
-
Reaction Initiation: Add 10 µL of DTNB solution, followed immediately by 10 µL of ATCI substrate.
-
Measurement: Read absorbance kinetically at 412 nm for 15 minutes using a microplate reader.
Self-Validating System Checkpoints:
-
Background Subtraction: Include a "Blank" well (Buffer + DTNB + ATCI, no enzyme) to account for the spontaneous, non-enzymatic hydrolysis of ATCI.
-
Positive Control: Run Donepezil (a standard AChE inhibitor) in parallel. The assay is only valid if Donepezil yields an IC₅₀ within its historical established range (typically 10-50 nM).
Protocol II: Cell-Based Neuroprotection Assay (MPP⁺ Toxicity in SH-SY5Y)
Causality & Principle: To evaluate neuroprotection, we use the SH-SY5Y human neuroblastoma cell line, which expresses dopaminergic markers. Toxicity is induced using MPP⁺ (1-methyl-4-phenylpyridinium). Why MPP⁺? It selectively enters dopaminergic neurons via the dopamine transporter (DAT) and inhibits mitochondrial complex I, causing a localized burst of ROS and mimicking Parkinsonian neurodegeneration[5]. The MTT assay is chosen because it directly measures mitochondrial reductase activity; thus, the preservation of formazan crystal formation is a direct proxy for the quinoline derivative's ability to protect mitochondrial function against MPP⁺.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well tissue culture plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.
-
Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of the quinoline derivative (e.g., 0.1, 1, 10, 50 µM). Incubate for 2 hours. Causality: Pre-treatment allows the compound to upregulate intracellular antioxidant defenses (like Nrf2) and chelate basal metals before the toxic insult.
-
Toxin Induction: Add MPP⁺ to a final concentration of 1 mM. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals form[5].
-
Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan.
-
Measurement: Measure absorbance at 570 nm.
Self-Validating System Checkpoints:
-
Dynamic Range Validation: The "MPP⁺ Only" control wells must reduce cell viability to 40-50% compared to the "Untreated" vehicle control. If viability is >70%, the toxic insult was insufficient; if <20%, the toxicity is too severe to observe a therapeutic window.
-
Edge Effect Mitigation: Fill the outermost wells of the 96-well plate with sterile PBS to prevent evaporation from the experimental wells, ensuring uniform concentration and preventing false toxicity readings.
References
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry.
- Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
- Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evalu
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC (NIH).
- Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegener
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- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 2. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assessing Antiviral Activity Against Foot-and-Mouth Disease Virus
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for assessing the antiviral activity of compounds against the Foot-and-Mouth Disease Virus (FMDV). This guide is designed to offer both theoretical understanding and practical, step-by-step protocols for the effective evaluation of potential anti-FMDV therapeutics.
Introduction: The Imperative for FMDV Antivirals
Foot-and-Mouth Disease (FMD) is a highly contagious and economically devastating viral disease of cloven-hoofed animals.[1][2] The causative agent, FMDV, is an aphthovirus within the Picornaviridae family, with seven immunologically distinct serotypes (O, A, C, SAT 1, SAT 2, SAT 3, and Asia 1).[1] While vaccination is a cornerstone of FMD control in endemic regions, vaccines do not provide immediate protection, typically requiring at least seven days to elicit a robust immune response.[3] This gap leaves herds vulnerable during an outbreak. Antiviral agents, therefore, represent a critical adjunctive strategy to control the initial spread of the virus and manage outbreaks.[4]
The development of effective FMDV antivirals necessitates robust and reliable methods to assess their efficacy and safety. This guide details the essential in vitro and in vivo assays employed in the preclinical evaluation of anti-FMDV candidates.
Biosafety Considerations for FMDV Research
FMDV is a highly infectious agent, and its handling requires strict biosafety protocols to prevent its escape into the environment. In countries where FMD is not endemic, FMDV is classified as a high-risk pathogen (e.g., Risk Group 4 in the European Union).[5] All work with infectious FMDV must be conducted in appropriate biocontainment facilities, with the specific requirements determined by a thorough risk assessment.[6][7] Key biosafety principles include:
-
Primary Containment: Handling of FMDV specimens and infected cell cultures should be performed within certified biological safety cabinets.[8]
-
Animal Containment: FMDV-infected animals must be housed in specially designed rooms with effluent treatment and HEPA-filtered air.[8][9]
-
Standard Operating Procedures (SOPs): Comprehensive SOPs for all critical containment processes are mandatory.[9]
-
Biorisk Management Officer (BRO): A designated and appropriately trained BRO should be appointed to oversee biosafety and biosecurity.[9]
Researchers must adhere to all local and national regulations governing work with FMDV.
In Vitro Assays for Antiviral Activity
In vitro assays are the first line of evaluation for potential antiviral compounds. They provide a controlled environment to assess a compound's ability to inhibit viral replication and to determine its cytotoxicity.
Cytotoxicity Assays
Before assessing antiviral activity, it is crucial to determine the concentration range at which a compound is not toxic to the host cells. This is typically done using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a susceptible cell line (e.g., Baby Hamster Kidney - BHK-21 or IBRS-2 cells) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[12]
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a fundamental method to screen for antiviral activity. It visually assesses the ability of a compound to protect cells from the virus-induced damage (cytopathic effect).[4]
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a susceptible cell line into a 96-well plate and grow to confluency.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound and a known titer of FMDV (e.g., 100 TCID50).
-
Infection and Treatment: The timing of compound addition can be varied to investigate different stages of the viral life cycle (pre-treatment, co-treatment, or post-treatment).[13][14] For a standard assay, cells are infected with the virus for 1-2 hours, the inoculum is removed, and then the medium containing the test compound is added.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
CPE Observation: Visually inspect the cell monolayers under a microscope for the presence of CPE (cell rounding, detachment, etc.).
-
Staining (Optional): The cell monolayer can be stained with a vital stain like crystal violet to enhance the visualization of CPE.
-
Data Analysis: The antiviral activity is expressed as the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.[12][15] The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[4][12]
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a more quantitative assay than the CPE inhibition assay and is considered the "gold standard" for measuring neutralizing antibodies.[16][17] It can also be adapted to assess the inhibitory effect of antiviral compounds on virus infectivity. The principle is that the compound will reduce the number of infectious virus particles, leading to a decrease in the number of plaques (localized areas of cell death) formed in a cell monolayer.[16][18]
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed a susceptible cell line into 6-well or 12-well plates and grow to a confluent monolayer.
-
Virus-Compound Incubation: Mix a known amount of FMDV (e.g., 50-100 plaque-forming units, PFU) with serial dilutions of the test compound and incubate for 1 hour at 37°C.[18]
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Reporter Virus Assays
Reporter virus assays offer a high-throughput and quantitative method for screening antiviral compounds. These assays utilize genetically engineered FMDV that expresses a reporter gene, such as luciferase or a fluorescent protein.[19] The level of reporter gene expression is directly proportional to the extent of viral replication.
The use of NanoLuciferase (NLuc) has been particularly advantageous due to its small size and bright signal, enabling the development of replication-competent FMDV reporters for quantitative assays.[19]
Protocol: Luciferase-Based Reporter Virus Assay
-
Cell Seeding: Seed a susceptible cell line in a 96-well or 384-well plate.
-
Infection and Treatment: Infect the cells with the FMDV-luciferase reporter virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A reduction in luminescence in the presence of the compound indicates inhibition of viral replication. Calculate the EC50 based on the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR can be used to quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.[20] This technique is highly sensitive and specific.[21]
Protocol: qRT-PCR for FMDV RNA Quantification
-
Sample Collection: Collect cell culture supernatant or lyse the cells at different time points after infection and treatment.
-
RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using FMDV-specific primers and a fluorescent probe (e.g., TaqMan probe).[22] The primers often target conserved regions of the FMDV genome, such as the 3D polymerase or 5' UTR.[20]
-
Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations. A higher Ct value in treated samples indicates a lower amount of viral RNA and thus, inhibition of viral replication.
In Vivo Models for Efficacy Assessment
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of promising antiviral candidates in a whole-animal system.[23] Several animal models are used for FMDV research, each with its own advantages and limitations.
Mouse Models
Mice are a commonly used small animal model for initial in vivo screening of antiviral compounds due to their cost-effectiveness and ease of handling.[24] Suckling mice are particularly susceptible to FMDV infection and are often used in lethal challenge models.[25]
Protocol: Antiviral Efficacy in a Suckling Mouse Model
-
Animal Model: Use a susceptible strain of suckling mice (e.g., C57BL/6).
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Viral Challenge: Challenge the mice with a lethal dose (e.g., 50 LD50) of a mouse-adapted FMDV strain.[26]
-
Monitoring: Monitor the mice for clinical signs of disease (e.g., paralysis, weight loss) and survival over a period of time (e.g., 7-14 days).[25][26]
-
Data Analysis: Compare the survival rates and clinical scores of the treated groups with the control group to determine the efficacy of the compound.
Guinea Pig Models
Guinea pigs are a good model for studying the pathogenesis of FMDV-induced vesicular lesions, as they develop clinical signs similar to those seen in natural hosts.[24] They have been extensively used for FMDV vaccine efficacy trials.[24]
Natural Host Models (Cattle and Pigs)
Ultimately, the efficacy of an antiviral compound must be demonstrated in the natural hosts of FMDV, such as cattle and pigs.[23] These studies are complex, expensive, and require high-containment facilities. They are crucial for determining the optimal dosing regimen and for providing data to support regulatory approval.
Advanced Techniques in FMDV Antiviral Research
Reverse Genetics
Reverse genetics allows for the manipulation of the FMDV genome, enabling the creation of recombinant viruses with specific mutations.[27][28] This technology is invaluable for:
-
Studying drug resistance: By introducing mutations in the viral genome, researchers can identify the mechanisms by which the virus develops resistance to antiviral compounds.
-
Target validation: Reverse genetics can be used to confirm that a specific viral protein is the target of an antiviral drug.[29]
-
Vaccine development: This technology is used to create attenuated or chimeric viruses as potential vaccine candidates.[2][27][30]
Data Summary and Interpretation
The following table summarizes key parameters and expected outcomes for the described in vitro assays.
| Assay | Key Parameter(s) | Expected Outcome for Active Compound | Interpretation |
| MTT Cytotoxicity Assay | CC50 (50% Cytotoxic Concentration) | High CC50 value | Low toxicity to host cells |
| CPE Inhibition Assay | EC50 (50% Effective Concentration), SI (Selectivity Index) | Low EC50 value, High SI value | Potent antiviral activity with a good safety margin |
| Plaque Reduction Neutralization Test (PRNT) | Plaque Reduction Percentage, EC50 | Dose-dependent reduction in plaque number, Low EC50 | Direct evidence of inhibition of viral infectivity |
| Reporter Virus Assay | Luminescence/Fluorescence Signal, EC50 | Dose-dependent decrease in reporter signal, Low EC50 | Inhibition of viral replication, suitable for HTS |
| qRT-PCR | Viral RNA Copy Number | Dose-dependent decrease in viral RNA | Direct quantification of viral replication inhibition |
Conclusion
The assessment of antiviral activity against FMDV is a multi-faceted process that requires a combination of in vitro and in vivo assays. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively identify and characterize novel anti-FMDV compounds. The ultimate goal is to develop safe and effective antiviral therapies that can be used in conjunction with vaccination to control and eradicate this devastating disease.
References
- Generic in-vitro assays for immunological correlates of protection against foot-and-mouth disease to replace animal challenge infections. (2014). IVI.
- Advancements in antiviral approaches against foot-and-mouth disease virus: a comprehensive review - PMC. (2025). Frontiers in Microbiology.
- Inhibition of FMDV in cell-based assays. (A) Evaluation of anti-FMDV... - ResearchGate.
- Laboratory animal models to study foot-and-mouth disease: a review with emphasis on natural and vaccine-induced immunity - PMC. Journal of General Virology.
- A replication-competent foot-and-mouth disease virus expressing a luciferase reporter. Journal of Virological Methods.
- The Biosafety Research Road Map: The Search for Evidence to Support Practices in the Laboratory—Foot and Mouth Disease Virus - PMC. Applied Biosafety.
- Inhibitors of Foot and Mouth Disease Virus Targeting a Novel Pocket of the RNA-Dependent RNA Polymerase | PLOS One - Research journals. (2010). PLoS ONE.
- Plaque reduction neutralization test for the assay of antibodies against foot-and-mouth disease: brief report - PAHO IRIS.
- In vivo evaluation of anti-foot-and-mouth disease virus (FMDV) activity... - ResearchGate.
- Minimum Biorisk Management Standards for FMD Laboratories - 2025 - FAO Knowledge Repository. FAO.
- Antiviral agents and disinfectants for foot‑and‑mouth disease (Review). (2023). Experimental and Therapeutic Medicine.
- MINIMUM BIORISK MANAGEMENT STANDARDS FOR LABORATORIES WORKING WITH FOOT-AND-MOUTH DISEASE VIRUS VERSION GS40/4.
- Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays - PMC. (2023). Viruses.
- minimum requirements for the management of biological risk and biosafety. (2016). PANAFTOSA.
- Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays - PubMed. (2023). Viruses.
- Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays - Semantic Scholar. (2023). Viruses.
- Chapter 3.1.8. – Foot and mouth disease - fmd with viaa test incl.. WOAH.
- In vitro antiviral efficacy of pleconaril and ribavirin on foot-and-mouth disease virus replication - PMC. (2019). BMC Veterinary Research.
- In Vitro and in Vivo Antiviral Activity of Mizoribine Against Foot-And-Mouth Disease Virus. (2019). Molecules.
- Advances in the Diagnosis of Foot-and-Mouth Disease - Frontiers. Frontiers in Veterinary Science.
- Enhanced inhibition of foot-and-mouth disease virus by combinations of porcine interferon-α and antiviral agents - PMC. Antiviral Research.
- In vitro evaluation of antiviral activity of leaf extracts of Azadirachta indica, Moringa oleifera, and Morus alba - ScienceAsia. ScienceAsia.
- Engineering Foot-and-Mouth Disease Viruses with Improved Growth Properties for Vaccine Development | PLOS One. (2013). PLoS ONE.
- Comparison of Test Methodologies for Foot-and-Mouth Disease Virus Serotype A Vaccine Matching - PMC. Clinical and Vaccine Immunology.
- Virulence and Immune Evasion Strategies of FMDV: Implications for Vaccine Design - MDPI. (2024). Viruses.
- Antiviral Activity of Alhagi maurorum Medik's Methanolic Extract on Foot and Mouth Disease Virus (FMDV) in Cell Cultures - Brieflands. (2026). Archives of Razi Institute.
- Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays - MDPI. (2023). Viruses.
- Development of reverse-transcriptase, real-time PCR assays to distinguish the Southern African Territories (SAT) serotypes 1 and 3 and topotype VII of SAT2 of Foot-and-Mouth Disease Virus - Frontiers. (2022). Frontiers in Veterinary Science.
- Preventive effects of quercetin against foot-and-mouth disease virus in vitro and in vivo by inducing type I interferon - Frontiers. (2023). Frontiers in Microbiology.
- Potential Uses of a rRT-PCR Assay for FMD in Bulk-Tank Milk in the United St
- (PDF) Evaluation of a genetically modified foot-and-mouth disease virus vaccine candidate generated by reverse genetics - ResearchGate. (2025).
- Foot and mouth disease virus non structural protein 2C interacts with Beclin1 modulating virus replication - Public
- Advances in reverse genetics-based vaccines of foot and mouth disease.. Chinese Journal of Virology.
- Swine – Foot and Mouth Disease Virus Type Asia1 (FMDV-Asia1) PCR Kit - BioStone. BioStone Animal Health.
- Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs.
- STANDARD OPER
- Serological Testing | World Reference Laboratory for Foot-and-Mouth Disease. The Pirbright Institute.
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Technical Support Center: Enhancing the Aqueous Solubility of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Welcome to the technical support center for N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a quinoline-carboxamide derivative, this molecule is predisposed to low aqueous solubility, a common hurdle in preclinical and formulation development.[1][2][3] This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to systematically address and overcome these solubility issues.
Understanding the Challenge: Why is N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide Likely to be Poorly Soluble?
The molecular structure of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide contains several features that contribute to its probable low water solubility. The quinoline and pyridine rings are aromatic and largely hydrophobic. The cyclohexyl group is also highly lipophilic. While the carboxamide and the nitrogen in the pyridine ring offer some potential for hydrogen bonding, the overall large, rigid, and nonpolar structure likely dominates, leading to a high crystal lattice energy and poor interaction with water molecules. Overcoming this requires strategies that either disrupt the crystal lattice, alter the molecule's ionization state, or create a more favorable microenvironment for dissolution.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is precipitating out of my aqueous buffer during in vitro assays. What are my immediate options?
This is a common issue when a highly concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer.[6] The drastic change in solvent polarity causes the compound to crash out.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to determine the maximum soluble concentration in your final assay medium through serial dilutions.[6]
-
Optimize Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of your organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient.[7] Always include a vehicle control with the identical co-solvent concentration to account for any effects on the assay.
If these initial steps are insufficient, more advanced formulation strategies are necessary.
Advanced Solubilization Strategies
The following sections detail more robust methods for enhancing the solubility of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
Q2: Can I improve the solubility by adjusting the pH of my solution?
Answer: Yes, pH adjustment is a powerful first-line strategy for ionizable compounds. The pyridine moiety in your compound is basic and can be protonated at acidic pH, forming a more soluble salt.
Scientific Rationale: By lowering the pH of the solution to a level below the pKa of the pyridyl nitrogen, the equilibrium will shift towards the protonated, cationic form of the molecule. This ionized form is more polar and will have significantly higher aqueous solubility than the neutral form.[7][8][9]
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4).
-
Sample Preparation: Add an excess amount of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH range for solubilization.
Troubleshooting Workflow for pH Adjustment
Caption: Workflow for pH-dependent solubility enhancement.
Q3: What if pH adjustment is not sufficient or not compatible with my experimental system? Can I use co-solvents?
Answer: Yes, using a water-miscible organic solvent, or a "co-solvent," is a widely used technique to increase the solubility of nonpolar compounds.[8][9][10]
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system.[11] This makes the solvent more "like" the hydrophobic solute, thereby reducing the energy required for the solute to dissolve. Common co-solvents in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][12][13]
Experimental Protocol: Co-solvent Solubility Screen
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Use the equilibrium solubility method described in the pH adjustment protocol for each co-solvent mixture.
-
Data Analysis: Plot the solubility of your compound against the co-solvent concentration for each solvent tested. This will reveal the most effective co-solvent and the concentration range needed.
| Co-solvent (v/v in water) | Expected Solubility Trend | Typical Max Concentration in Assays |
| DMSO | High solubilizing power | < 1% |
| Ethanol | Good solubilizing power | < 5% |
| Propylene Glycol | Moderate solubilizing power | Variable |
| PEG 400 | Good for many compounds | Variable |
Caution: High concentrations of co-solvents can impact biological assays. It is crucial to run appropriate vehicle controls.
Q4: I have heard about using cyclodextrins. How do they work and how can I test them?
Answer: Cyclodextrins are an excellent choice for improving the solubility of hydrophobic molecules, often with minimal impact on biological systems at typical concentrations.[14][15][]
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][] The poorly soluble drug molecule (the "guest") can be encapsulated within the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[15][17] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[6]
Experimental Protocol: Cyclodextrin Complexation and Phase-Solubility Analysis
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).[6]
-
Add Compound: Add an excess amount of your quinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).[6]
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[6]
-
Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound by HPLC-UV.
-
Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (A-type diagram) indicates the formation of a soluble 1:1 complex.[18]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Q5: For solid dosage form development, what are the most promising advanced techniques?
Answer: For significant solubility enhancement required for oral bioavailability, Amorphous Solid Dispersions (ASDs) and salt formation are two of the most powerful and widely used industry strategies.
1. Amorphous Solid Dispersions (ASDs)
Scientific Rationale: Crystalline materials have a highly ordered, stable structure with high lattice energy that must be overcome for dissolution. By converting the crystalline drug into a high-energy amorphous state and dispersing it within a polymer matrix, the energy barrier for dissolution is significantly lowered.[19][20][21] The polymer also helps to stabilize the amorphous form and prevent recrystallization.[22][23] This can lead to a state of "supersaturation" upon dissolution, greatly enhancing the driving force for absorption.
Common ASD Manufacturing Methods:
-
Spray Drying: The drug and a polymer are dissolved in a common solvent, and the solution is then sprayed into a hot air stream, rapidly evaporating the solvent and forming a solid amorphous dispersion.[20]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded.[4][19] This solvent-free method is efficient and scalable.[19]
Recommended Polymers for ASD:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
2. Salt Formation
Scientific Rationale: As previously discussed with pH adjustment, forming a stable, solid salt of the parent molecule is a very effective way to improve solubility and dissolution rate.[27][28][29] For your compound, which contains a basic pyridine nitrogen, salt formation with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) is a highly viable strategy.[30] The resulting salt will have different physicochemical properties, including a potentially much higher aqueous solubility.[30][31]
Experimental Protocol: Salt Screening
-
Counter-ion Selection: Choose a range of pharmaceutically acceptable acids with pKa values at least 2 units lower than the pKa of your compound's pyridine nitrogen.
-
Reaction: React the free base of your compound with the selected acids in an appropriate solvent system.
-
Isolation and Characterization: Isolate the resulting solids and characterize them using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.
-
Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the new salt forms to that of the free base.
| Technique | Advantages | Disadvantages |
| Amorphous Solid Dispersion | Significant solubility enhancement; applicable to non-ionizable compounds.[5][19] | Potential for physical instability (recrystallization); requires specialized equipment.[23] |
| Salt Formation | Well-established and cost-effective; can improve stability and manufacturability.[27][28][29] | Only applicable to ionizable compounds; potential for disproportionation back to the free base.[29] |
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science, 13(03), 031-042.
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (n.d.). Elsevier.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.).
- Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Drug Discovery World.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.
- Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
- Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharma.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI.
- Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. (2025). BioPharma APAC.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015).
- Salt formation to improve drug solubility. (2007). PubMed.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026).
- Addressing solubility problems with quinoline-4-carboxylic acid deriv
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). PubMed.
- Co-solvent: Significance and symbolism. (2025). ScienceDirect.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Improving API Solubility by Salt and Cocrystal Form
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston University.
- Solvents & Co-solvents for Pharmaceutical Applic
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (n.d.). Benchchem.
- N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide. (n.d.). NextSDS.
- 2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. (n.d.). NextSDS.
- Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (n.d.).
- n-cyclohexyl-2-(2-pyridinyl)-4-quinolinamine dihydrobromide. (n.d.). Sigma-Aldrich.
- N-cyclopropyl-2-sulfanylquinoline-4-carboxamide | 875160-00-2. (n.d.). Sigma-Aldrich.
Sources
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- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Optimizing the Synthesis of 2-Arylquinoline-4-Carboxamide Derivatives
Welcome to the technical support center for the synthesis of 2-arylquinoline-4-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthetic pathway, troubleshoot common issues, and optimize reaction yields. Drawing upon established synthetic protocols and field-proven insights, this document provides a structured, question-and-answer-based approach to achieving robust and reproducible results.
The synthesis of 2-arylquinoline-4-carboxamides is a multi-step process, typically involving the initial construction of the 2-arylquinoline-4-carboxylic acid core, followed by an amidation reaction. This guide is structured to address challenges in both of these critical stages.
Part 1: Synthesis of the 2-Arylquinoline-4-Carboxylic Acid Core
The foundational step in this synthesis is the formation of the quinoline ring system. The Doebner reaction is a frequently employed method for generating the required 2-arylquinoline-4-carboxylic acid intermediate.[1][2][3] This three-component reaction of an aniline, an aryl aldehyde, and pyruvic acid, while powerful, can present several challenges that impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Doebner reaction is resulting in a very low yield or no product at all. What are the most common causes?
Low yields in the Doebner reaction can stem from several factors, ranging from reactant stability to suboptimal reaction conditions.
-
Poor Reactivity of Anilines: Anilines bearing strong electron-withdrawing groups (EWGs) are notoriously poor substrates in the classical Doebner reaction.[4][5] The reduced nucleophilicity of the aniline nitrogen hinders the initial formation of the N-arylimine (Schiff base) with the aryl aldehyde, a critical step in the reaction mechanism.[3]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient catalysis can lead to an incomplete reaction, while overly harsh acidic conditions can promote polymerization of the aldehyde or other side reactions.[4]
-
Incorrect Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, a temperature that is too low will result in a sluggish reaction, while excessive heat can lead to the degradation of starting materials or the formation of tar-like byproducts. For some modified Doebner protocols, a temperature of at least 65°C is necessary for good yields.[4]
-
Side Reactions: Competing reaction pathways can significantly consume starting materials. A primary side reaction is the reduction of the intermediate imine by the dihydroquinoline intermediate, which acts as a hydrogen source. This leads to the formation of a benzylamine byproduct and reduces the yield of the desired oxidized quinoline.[5]
Q2: I am observing a significant amount of a dark, tar-like byproduct that complicates purification. How can I minimize this?
Tar formation is often a consequence of the polymerization of the aldehyde reactant under strong acid catalysis and high temperatures.
-
Optimization of Catalyst: Consider using milder Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be a particularly effective catalyst, even for traditionally difficult electron-deficient anilines.[5] Heterogeneous catalysts, such as V₂O₅/Fe₃O₄, have also been used effectively in aqueous media, which can simplify workup and reduce byproducts.[6]
-
Temperature Control: Avoid excessive heating. It is often more effective to run the reaction at a moderate temperature (e.g., 65-80°C) for a longer duration than at a high reflux temperature for a shorter period.
-
Order of Addition: A modified procedure involving the dropwise addition of pyruvic acid to a pre-stirred mixture of the aniline, aldehyde, and catalyst can sometimes mitigate side reactions and improve yields.[5]
Q3: My reaction with an electron-withdrawing group on the aniline is failing. What specific changes should I make?
For anilines with EWGs, a modified approach known as the Doebner hydrogen-transfer reaction is highly recommended. This method is specifically designed to overcome the low reactivity of these substrates.
-
Catalyst Selection: Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) are the catalysts of choice for this modification.[5] A catalyst loading of around 0.3 to 0.5 equivalents relative to the aniline is often optimal.[5]
-
Solvent: Acetonitrile (MeCN) is a suitable solvent for this reaction.[5]
-
Stoichiometry: A slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[5]
Optimization Strategies & Recommended Protocols
The following table provides a summary of key parameters for optimizing the Doebner synthesis of 2-arylquinoline-4-carboxylic acids.
| Parameter | Recommendation for Standard Anilines | Recommendation for EWG-Substituted Anilines | Rationale & Causality |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA) (catalytic) | Boron trifluoride etherate (BF₃·OEt₂), BF₃·THF (0.3-0.5 equiv.) | Lewis acids like BF₃·OEt₂ are more effective at activating the carbonyl group of the aldehyde for nucleophilic attack by the less reactive EWG-anilines.[5] |
| Solvent | Ethanol, Acetic Acid | Acetonitrile (MeCN) | Acetonitrile is a polar aprotic solvent that has been shown to be effective for the BF₃-catalyzed Doebner hydrogen-transfer reaction.[5] |
| Temperature | Reflux (typically 80-120°C) | 65°C | A lower, controlled temperature is often sufficient with the more active BF₃ catalyst and helps to minimize the formation of byproducts.[4] |
| Reaction Time | Several hours (monitor by TLC) | ~20-24 hours | The reaction with less reactive anilines may require a longer reaction time to achieve full conversion.[5] |
| Reactant Ratio | Aniline:Aldehyde:Pyruvic Acid (1 : 1.1 : 1) | Aniline:Aldehyde:Pyruvic Acid (1 : 1.1 : 1) | A slight excess of the aldehyde helps to ensure complete consumption of the aniline. |
Experimental Protocol: Optimized Doebner Synthesis for EWG-Anilines
This protocol is adapted from a procedure optimized for anilines with electron-withdrawing groups.[5]
-
To a solution of the substituted aniline (1.0 equiv) and the aryl aldehyde (1.1 equiv) in acetonitrile, add BF₃·OEt₂ (0.3 equiv) at room temperature.
-
Stir the mixture at 65°C.
-
Add a solution of pyruvic acid (1.0 equiv) in acetonitrile dropwise to the reaction mixture over a period of time.
-
Continue stirring the reaction at 65°C and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 2-arylquinoline-4-carboxylic acid.
Part 2: Amidation of 2-Arylquinoline-4-Carboxylic Acid
The final step is the formation of the amide bond. This is typically achieved by activating the carboxylic acid and then reacting it with the desired amine. This step is critical, and its success depends heavily on the choice of coupling reagents and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction has a low yield. What are the primary reasons?
Low yields in the amidation of 2-arylquinoline-4-carboxylic acids can be attributed to several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an acyl chloride, an active ester) to be susceptible to nucleophilic attack by the amine. Incomplete activation will result in a low yield.
-
Steric Hindrance: A bulky 2-aryl group on the quinoline ring or a sterically hindered amine can slow down the reaction rate. In such cases, more powerful coupling reagents and longer reaction times or elevated temperatures may be necessary.[7]
-
Side Reactions of the Coupling Reagent: Uronium-based coupling reagents like HATU and HBTU can react with the amine nucleophile in a side reaction known as guanidinylation, which consumes the amine and terminates the desired reaction. This is particularly problematic if there is a delay in the addition of the amine after the activation of the carboxylic acid.
-
Poor Solubility: The 2-arylquinoline-4-carboxylic acid or the resulting carboxamide may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.
Q2: I am having difficulty purifying my final carboxamide product. How can I remove the coupling agent byproducts?
Purification can be challenging due to the byproducts of the coupling reagents.
-
Carbodiimide Byproducts: When using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[8] The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[8]
-
HOBt/HOAt Removal: Additives like HOBt and HOAt can be difficult to remove. An acidic wash (e.g., with dilute HCl) followed by a basic wash (e.g., with aqueous NaHCO₃) during the workup can help remove these and other polar impurities.
-
Chromatography: If workup procedures are insufficient, column chromatography on silica gel is the most reliable method for obtaining a highly pure product.
Q3: Can the quinoline nitrogen interfere with the reaction?
While the quinoline nitrogen is a weak base, there is a potential for it to interact with the coupling reagents or the activated carboxylic acid intermediate. However, in most standard protocols, this is not a major competing reaction. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is standard practice to neutralize any HCl generated from the amine salt and to facilitate the coupling without interfering with the reaction.
Optimization Strategies & Recommended Protocols
The choice of amidation method is crucial for success. Below is a comparison of common methods and a decision tree to guide your selection.
| Method | Activating Agent(s) | Base | Pros | Cons | Best For |
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Triethylamine (Et₃N), Pyridine | Inexpensive, highly reactive intermediate | Harsh conditions, can be incompatible with sensitive functional groups, generates HCl | Robust substrates, large-scale synthesis |
| Carbodiimide Coupling | EDC, DCC + HOBt, DMAP | DIPEA, NMM | Mild conditions, EDC byproducts are water-soluble | DCC byproducts require filtration, risk of racemization in chiral substrates | General-purpose amidation, electron-deficient amines (with DMAP/HOBt)[9] |
| Uronium/Aminium Salt Coupling | HATU, HBTU + HOBt/HOAt | DIPEA, NMM, Collidine | High yields, fast reaction times, low racemization | More expensive, potential for guanidinylation side reaction | Sterically hindered substrates, difficult couplings[7][8] |
| Phosphonium Salt Coupling | PyBOP, PyAOP | DIPEA | High efficiency, no guanidinylation side reaction | Byproducts can be difficult to remove | When guanidinylation is a concern, hindered couplings |
Experimental Protocol: HATU-Mediated Amidation
This protocol is a general procedure for coupling the 2-arylquinoline-4-carboxylic acid with an amine using HATU, a highly efficient coupling reagent.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-arylquinoline-4-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and HOBt (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base, such as DIPEA (2.5 equiv), to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.2 equiv) in the same anhydrous solvent. If the amine is a hydrochloride salt, an additional equivalent of DIPEA will be required for neutralization.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylquinoline-4-carboxamide.
Part 3: Purification and Characterization
Proper purification is essential to obtaining the target compound with high purity, which is critical for subsequent biological evaluation.
Troubleshooting Purification
Q: My product is difficult to separate from the urea byproduct of DCC. What should I do?
The N,N'-dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble. While most of it should precipitate out, some may remain. If filtration is insufficient, try dissolving the crude product in a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether) and then filtering again. Alternatively, switching to EDC, whose urea byproduct is water-soluble, will circumvent this issue entirely.
Q: How do I confirm the structure of my final product?
A combination of analytical techniques should be used for full characterization:
-
¹H and ¹³C NMR: To confirm the overall structure and the formation of the amide bond (presence of the N-H proton, shifts in the carbonyl carbon).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic amide carbonyl stretch (typically around 1640-1680 cm⁻¹) and the N-H stretch.
References
- Benchchem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- Benchchem. (2025).
-
PubMed. (n.d.). A comparative study of methods to couple hindered peptides. Retrieved from [Link]
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- SciSpace. (n.d.).
-
MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide?. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Scope and Limitations of the Reaction. Retrieved from [Link]
-
PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (2006). Unexpected intermolecular pd-catalyzed cross-coupling reaction employing heteroaromatic carboxylic acids as coupling partners. Retrieved from [Link]
- Benchchem. (2025).
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Retrieved from [Link]
-
Der Pharma Chemica. (2026). Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
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- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Overcoming Chemo-resistance in Colorectal Cancer with Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the fight against chemo-resistant colorectal cancer (CRC). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for investigating the potential of quinoline derivatives to overcome therapeutic resistance. As your dedicated application scientist, my goal is to not only provide you with step-by-step instructions but also to offer the rationale behind these experimental choices, ensuring your research is both robust and insightful.
I. Foundational Concepts: Understanding the Challenge
Chemo-resistance in colorectal cancer is a significant clinical hurdle, often leading to treatment failure and disease progression. Standard-of-care chemotherapeutics like 5-fluorouracil (5-FU) and oxaliplatin can become ineffective as cancer cells develop mechanisms to evade their cytotoxic effects. Quinoline derivatives have emerged as a promising class of compounds that can potentially resensitize these resistant tumors to chemotherapy.
These compounds exert their effects through diverse mechanisms, including the modulation of key signaling pathways implicated in cell survival, proliferation, and apoptosis.[1][2] Understanding these pathways is critical to designing and interpreting your experiments.
Key Signaling Pathways in CRC Chemo-resistance and Quinoline Derivative Intervention
Several signaling cascades are frequently dysregulated in chemo-resistant CRC. Quinoline derivatives have been shown to target critical nodes within these pathways.
-
PDK1/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway is a common mechanism of chemo-resistance. Certain quinoline-4-carboxamide derivatives have been shown to target and inhibit PDK1, thereby promoting apoptosis in chemo-resistant CRC cells.[3]
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many colorectal cancers and is implicated in tumor initiation, progression, and resistance to therapy.[2][4] Some quinazoline compounds, a related class of heterocycles, have been identified as potent inhibitors of this pathway, suggesting a therapeutic avenue for quinoline derivatives.[5]
-
Receptor Tyrosine Kinases (RTKs): Receptors like EGFR and c-Met are often overexpressed or mutated in CRC, leading to downstream activation of pro-survival pathways such as Ras/Raf/MEK and PI3K/Akt/mTOR. Several quinoline-based molecules have been developed as inhibitors of these RTKs.[6]
II. Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the key experiments required to evaluate the efficacy of quinoline derivatives in overcoming chemo-resistance in CRC.
A. Establishing and Characterizing Chemo-resistant CRC Cell Lines
A critical first step is the development of a reliable in vitro model of chemo-resistance. This is typically achieved by long-term exposure of parental CRC cell lines (e.g., HCT116, HT29, SW480) to a chemotherapeutic agent like 5-FU or oxaliplatin.[7][8][9]
Experimental Workflow: Development of Chemo-resistant Cell Lines
Caption: Workflow for generating chemo-resistant CRC cell lines.
Step-by-Step Protocol: Establishing a 5-FU-Resistant HCT116 Cell Line
-
Determine the IC50 of 5-FU in Parental HCT116 Cells:
-
Plate HCT116 cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of 5-FU for 72 hours.
-
Perform an MTT assay (see protocol below) to determine the concentration of 5-FU that inhibits cell growth by 50% (IC50).
-
-
Initiate Drug Selection:
-
Culture HCT116 cells in media containing a low concentration of 5-FU (e.g., 1/10th of the IC50).
-
Initially, significant cell death will be observed. Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily, subculture them and gradually increase the concentration of 5-FU in the culture medium. This process can take several months.[10][11]
-
-
Characterize the Resistant Phenotype:
-
Once the cells can proliferate in a significantly higher concentration of 5-FU (e.g., 5-10 times the parental IC50), the resistant cell line (HCT116-5FU-R) is established.
-
Confirm the resistant phenotype by performing an MTT assay to compare the IC50 of 5-FU in the parental and resistant cell lines.
-
Further characterization can include assessing the expression of drug resistance-associated proteins (e.g., ABC transporters) and cancer stem cell markers (e.g., CD44, CD133) via Western blotting or flow cytometry.[7][12][13]
-
B. Assessing the Efficacy of Quinoline Derivatives
Once a chemo-resistant cell line is established, you can begin to evaluate the potential of your quinoline derivatives to overcome this resistance.
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Seed both parental and chemo-resistant CRC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your quinoline derivative, the chemotherapeutic agent (e.g., 5-FU), and a combination of both. Remember to include a vehicle control (e.g., DMSO).
-
Add 100 µL of the treatment solutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the culture medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
Step-by-Step Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with your quinoline derivative, chemotherapeutic agent, or combination for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Step-by-Step Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (can be stored at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
4. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of quinoline derivatives on key signaling pathways.
Step-by-Step Protocol: Western Blotting for p-Akt and p-mTOR
-
Protein Extraction:
-
Treat cells with your quinoline derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
III. Troubleshooting and FAQs
This section addresses common issues that researchers may encounter during their experiments with quinoline derivatives.
FAQs
-
Q1: My quinoline derivative is poorly soluble in aqueous media and precipitates upon dilution from the DMSO stock. How can I resolve this?
-
A1: This is a common challenge with hydrophobic compounds. First, ensure your DMSO stock is fully dissolved; gentle warming and sonication can help. When diluting into your aqueous buffer or media, do so dropwise while vortexing to facilitate mixing. You can also try pre-warming the aqueous solution. If precipitation persists, consider using a lower concentration of the compound or exploring alternative formulation strategies, such as the use of solubilizing agents like cyclodextrins, though these should be tested for their own cellular effects.
-
-
Q2: I am observing high variability between my replicate wells in the MTT assay. What could be the cause?
-
A2: High variability can stem from several factors. Ensure your cells are in a single-cell suspension before plating to avoid clumps. Pipetting technique is crucial; use a multichannel pipette for consistency and avoid introducing bubbles. "Edge effects" in 96-well plates, where the outer wells evaporate more quickly, can also lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Q3: My Western blot for phosphorylated proteins shows a weak or no signal. What should I do?
-
A3: Phosphorylated proteins can be labile. It is critical to use phosphatase inhibitors in your lysis buffer and to keep your samples on ice throughout the protein extraction process. Ensure your primary antibody is validated for Western blotting and used at the recommended dilution. The transfer efficiency from the gel to the membrane is also a common culprit; confirm successful transfer using a Ponceau S stain. If the signal is still weak, you may need to load more protein or consider a more sensitive ECL substrate.[1][3][21]
-
-
Q4: How do I confirm that the observed cell death is due to apoptosis and not necrosis?
-
A4: The Annexin V/PI assay is designed for this purpose. Early apoptotic cells will be Annexin V positive and PI negative, while necrotic or late apoptotic cells will be positive for both. To further confirm apoptosis, you can perform a caspase activity assay (e.g., for caspase-3) or look for PARP cleavage by Western blotting.[22][23][24]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for quinoline derivative | - Compound degradation- Inaccurate dilutions- Cell passage number | - Prepare fresh stock solutions frequently.- Verify pipette calibration.- Use cells within a consistent and low passage number range. |
| High background in Annexin V staining | - Over-trypsinization of adherent cells- Mechanical stress during cell harvesting | - Use a gentle cell detachment solution.- Handle cells gently and avoid vigorous vortexing. |
| "Smearing" of bands in Western blot | - Protein degradation- Gel running conditions | - Add protease inhibitors to lysis buffer.- Run the gel at a lower voltage in a cold room. |
| Chemo-resistant cell line loses its resistance over time | - Lack of continuous selection pressure | - Maintain the resistant cell line in a medium containing a maintenance dose of the chemotherapeutic agent. |
IV. Data Interpretation and Next Steps
The data generated from these experiments will provide a comprehensive picture of the potential of your quinoline derivative to overcome chemo-resistance.
Data Summary Table
| Assay | Parental Cells (e.g., HCT116) | Resistant Cells (e.g., HCT116-5FU-R) | Resistant Cells + Quinoline Derivative |
| 5-FU IC50 | ~X µM | >10X µM | ~X µM (or significantly reduced) |
| % Apoptosis (Annexin V+) | Low | Low | Increased |
| % G2/M Cell Cycle Arrest | Baseline | Baseline | Increased |
| p-Akt/Total Akt Ratio | Baseline | Elevated | Reduced |
A successful quinoline derivative will ideally show a significant reduction in the IC50 of the chemotherapeutic agent in the resistant cell line, accompanied by an increase in apoptosis and/or cell cycle arrest, and a corresponding decrease in the activity of pro-survival signaling pathways.
V. Signaling Pathway Diagrams
PDK1/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PDK1/Akt/mTOR pathway by quinoline derivatives.
Wnt/β-catenin Signaling Pathway
Sources
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Establishment and characterization of models of chemotherapy resistance in colorectal cancer: Towards a predictive signature of chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Chemoresistant Colorectal Cancer Cells, the Cancer Stem Cell Phenotype and Increased Sensitivity to Insulin-like Growth Factor Receptor-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expediting the development of robust 5-FU-resistant colorectal cancer models using innovative combined in vivo and in vitro strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-FU resistant colorectal cancer cells possess improved invasiveness and βIII-tubulin expression | Experimental Oncology [exp-oncology.com.ua]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of cancer stem cell drug resistance in the human colorectal cancer cell lines HCT116 and SW480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. protocols.io [protocols.io]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. sinobiological.com [sinobiological.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acid Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-4-carboxylic acid derivatives. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. Quinoline-4-carboxylic acids are a vital class of compounds, forming the backbone of numerous pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, from low yields and side reactions to purification difficulties. This guide offers expert insights and field-proven solutions to navigate these obstacles effectively.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yields in Doebner Reaction with Electron-Withdrawing Groups
Question: I am attempting a Doebner reaction to synthesize a quinoline-4-carboxylic acid derivative using an aniline with a strong electron-withdrawing group, and my yields are consistently low. What is causing this, and how can I improve the outcome?
Answer: This is a well-documented challenge in the classical Doebner reaction.[3] The nucleophilicity of the aniline is crucial for the initial condensation with the aldehyde and the subsequent cyclization. Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, thus slowing down these key steps and leading to lower yields.[3]
Troubleshooting Protocol:
-
Catalyst and Solvent Screening:
-
Traditional conditions like refluxing in ethanol may be insufficient.[1][4]
-
Explore the use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), in a solvent like acetonitrile. This can enhance the electrophilicity of the carbonyls and promote the reaction.
-
A stepwise approach can be beneficial: first, stir the aniline and aldehyde with the Lewis acid catalyst, then add the pyruvic acid dropwise.[4]
-
-
Doebner Hydrogen-Transfer Reaction:
-
Reaction Monitoring:
-
Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent degradation of the product.
-
Issue 2: Formation of Tar and Polymeric Byproducts in Doebner-von Miller and Skraup Syntheses
Question: My Doebner-von Miller (or Skraup) synthesis is resulting in a thick, dark tar that makes product isolation nearly impossible. What is the cause of this tar formation, and what strategies can I employ to minimize it?
Answer: Tar formation is a very common and frustrating issue in these reactions.[5] It primarily arises from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone (or its in situ generated precursor, like acrolein from glycerol in the Skraup synthesis) under the harsh, acidic reaction conditions.[5][6]
Troubleshooting Protocol:
-
Controlled Reagent Addition:
-
Temperature Optimization:
-
Use of a Moderating Agent:
-
In the Skraup synthesis, adding a moderating agent like ferrous sulfate can help to control the reaction by preventing localized overheating.[6]
-
-
Biphasic Solvent System:
-
In Situ Generation of the Carbonyl:
-
Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to generate the reactive aldehyde as needed.[5]
-
Issue 3: Poor Regioselectivity in Conrad-Limpach and Knorr Syntheses
Question: I am performing a Conrad-Limpach synthesis to obtain a 4-hydroxyquinoline, but I am getting a significant amount of the isomeric 2-hydroxyquinoline (Knorr product). How can I improve the selectivity for the desired product?
Answer: The regioselectivity in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.[6][7] The formation of the 4-hydroxyquinoline is the kinetically favored product, while the 2-hydroxyquinoline is the thermodynamically favored product.[7][8]
Troubleshooting Protocol:
-
Temperature Control of the Initial Condensation:
-
To favor the 4-hydroxyquinoline (kinetic product), the initial reaction between the aniline and the β-ketoester should be carried out at a lower temperature (e.g., room temperature).[6][8]
-
Higher temperatures (around 140°C or more) for the initial condensation will favor the formation of the β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline (thermodynamic product).[7][8]
-
-
High-Temperature Cyclization:
-
The subsequent thermal cyclization of the β-aminoacrylate intermediate to the 4-hydroxyquinoline requires high temperatures, typically around 250°C.[7][8]
-
Using a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for achieving the necessary temperature and can significantly improve the yield, in some cases up to 95%.[6][7]
-
Issue 4: Incomplete Cyclization in the Gould-Jacobs Synthesis
Question: My Gould-Jacobs synthesis is stalling at the anilidomethylenemalonate intermediate, and I am getting low yields of the cyclized 4-quinolone product. What can I do to drive the cyclization to completion?
Answer: The thermal cyclization step in the Gould-Jacobs reaction is often the most challenging, requiring high temperatures to overcome the activation energy for the 6-electron electrocyclization.[9][10][11]
Troubleshooting Protocol:
-
Increase Cyclization Temperature:
-
Optimize Reaction Time:
-
Microwave Irradiation:
-
Use of Eaton's Reagent:
-
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative for promoting the cyclization under milder conditions (e.g., 80-100°C) and can lead to good to excellent yields.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to quinoline-4-carboxylic acid derivatives?
A1: The most common methods include the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][3] The Pfitzinger reaction, another classical method, utilizes the reaction between isatin and a carbonyl compound.[1][14] Modern variations and optimizations of these reactions are continually being developed to improve yields and substrate scope.[15]
Q2: How can I control regioselectivity in quinoline synthesis when using unsymmetrical starting materials?
A2: Controlling regioselectivity is a significant challenge. In reactions like the Combes synthesis, the outcome depends on the interplay of steric and electronic effects.[16] For modern C-H functionalization approaches to modify a pre-existing quinoline ring, the use of directing groups (like an N-oxide) and careful selection of the transition metal catalyst and reaction conditions are crucial for achieving high regioselectivity.[16][17]
Q3: What are some common challenges in the purification of quinoline-4-carboxylic acid derivatives?
A3: Purification can be challenging due to the presence of tarry byproducts, starting materials, and isomeric impurities. Common purification techniques include:
-
Recrystallization: Effective if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is often used to separate the desired product from impurities.[16][18]
-
Acid-Base Extraction: The carboxylic acid functionality allows for extraction into a basic aqueous solution, which can help separate it from neutral impurities. The product can then be precipitated by acidification.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing these compounds?
A4: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of microwave irradiation to reduce reaction times and energy consumption[9][13], solvent-free reaction conditions, and the use of more environmentally benign catalysts.[15] One-pot, multi-component reactions like the Doebner synthesis are also considered more atom-economical.[19]
Visualizations
Troubleshooting Workflow for Low Yields in Doebner Reaction
Caption: Decision tree for troubleshooting low yields in the Doebner reaction.
General Reaction Pathways for Quinoline-4-Carboxylic Acid Synthesis
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ablelab.eu [ablelab.eu]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN85104693A - The preparation method of quinoline carboxylic acid derivative - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
minimizing entropic penalties in DHODH inhibitor interactions
Welcome to the DHODH Inhibitor Optimization Support Center . This technical resource is designed for drug development professionals and structural biologists facing thermodynamic roadblocks—specifically, severe entropic penalties—during the optimization of Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Below, you will find mechanistic FAQs, self-validating experimental protocols, and computational troubleshooting workflows to help you navigate the enthalpy-entropy compensation landscape.
Pathway Context: DHODH in Pyrimidine Biosynthesis
To understand the thermodynamic environment, we must first look at the target's biological and structural context. DHODH is a membrane-associated enzyme that couples the oxidation of dihydroorotate to the reduction of ubiquinone (Coenzyme Q) within the inner mitochondrial membrane. Inhibitors typically target the highly hydrophobic ubiquinone tunnel.
De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.
Section 1: Core Concepts & FAQs (The "Why")
Q: Why do our highly potent, structurally complementary DHODH inhibitors exhibit severe entropic penalties ( −TΔS>0 )? A: Binding is fundamentally a solvent-exchange process. When a flexible inhibitor binds the DHODH ubiquinone tunnel, it loses conformational entropy as its rotatable bonds freeze. Simultaneously, the ligand displaces water molecules from the binding pocket. If the displaced waters were highly dynamic (disordered) in the apo-pocket, releasing them into the bulk solvent provides no entropic gain, leaving the ligand's conformational penalty uncompensated. Furthermore, the formation of tight ligand-protein hydrogen bonds restricts the motion of both interacting partners, leading to classic enthalpy-entropy compensation[1].
Q: How can we computationally identify which water molecules to displace to gain an entropic advantage? A: You must map the hydration network using methods like Free Energy Perturbation (FEP+), WaterMap, or Interaction Entropy (IE)[2]. The goal is to target "frustrated" or "unhappy" waters—molecules trapped in hydrophobic enclosures without a full complement of hydrogen bonds. Because these waters are energetically unstable, displacing them into the bulk solvent (where they can form four optimal hydrogen bonds) yields a massive entropic reward and often an enthalpic boost[1],[3].
Q: Does fluorine substitution reliably improve the entropic profile of DHODH inhibitors? A: Yes, primarily through the enhanced hydrophobic effect. Studies on triazolopyrimidine-based Plasmodium falciparum DHODH (PfDHODH) inhibitors demonstrate that increasing fluorine substitution (e.g., at the C12 position) significantly increases the favorable entropic contribution to binding. This is especially pronounced in mammalian DHODH, where binding is heavily entropy-driven due to the displacement of ordered water from apolar pockets[4],[5].
Section 2: Computational & Experimental Optimization Workflow
To systematically eliminate entropic penalties, computational predictions must be tightly coupled with thermodynamic validation.
Iterative workflow for optimizing ligand thermodynamics and minimizing entropic penalties.
Section 3: Experimental Protocols & Troubleshooting
Protocol: Isothermal Titration Calorimetry (ITC) for DHODH
ITC is the gold standard for measuring the complete thermodynamic signature ( ΔH , −TΔS , ΔG ). Because DHODH is a membrane-associated protein, this protocol incorporates strict self-validating steps to prevent detergent and solvent artifacts.
Step-by-Step Methodology:
-
Protein Preparation & Dialysis: Express recombinant human DHODH (residues 31-395) and purify to >95%[6]. Dialyze the protein extensively (3x 4L) against the ITC Buffer: 50 mM HEPES pH 8.0, 150 mM NaCl, 10% Glycerol, and 0.1% Triton X-100[7].
-
Causality: Triton X-100 is critical to prevent the aggregation of the hydrophobic transmembrane domain, while glycerol stabilizes the folded state.
-
-
Ligand Preparation (Strict Matching): Dissolve the inhibitor in 100% DMSO. Dilute the ligand using the exact final dialysate from the protein preparation step. Ensure the final DMSO concentration is perfectly matched between the syringe and the cell (typically 2-5%)[7].
-
Causality: Even a 0.1% mismatch in DMSO generates a massive heat of mixing that will completely mask the binding enthalpy.
-
-
Titration Execution: Load 20-25 µM DHODH into the sample cell and 200-250 µM inhibitor into the injection syringe. Set the instrument temperature to 25°C with a stirring speed of 750 rpm. Perform an initial 0.4 µL purge injection (discarded during analysis), followed by 18-19 injections of 2 µL at 120-150 second intervals[6],[8].
-
Validation (Blank Subtraction): Perform a control titration of the ligand into the ITC buffer (without protein) to determine the heat of dilution. Subtract this background from the raw binding data before integrating the peaks[9].
-
System Validation: Calculate the c -value ( c=n×Ka×[Protein] ). Ensure 10<c<1000 to guarantee a sigmoidal curve suitable for accurate thermodynamic extraction.
Troubleshooting Matrix
| Symptom / Issue | Root Cause | Solution & Validation |
| Flat baseline; no heat observed despite low enzymatic IC50 | Ligand insolubility or micelle sequestration by Triton X-100. | Verify ligand solubility via Dynamic Light Scattering (DLS). Ensure Triton X-100 is just above its Critical Micelle Concentration (CMC). Orthogonally confirm binding via NMR (Carr-Purcell-Meiboom-Gill spectra)[10]. |
| High correlation between Enthalpy and Entropy (EEC Artifact) | Narrow temperature range or experimental error propagation[1]. | Conduct ITC at three different temperatures (e.g., 15°C, 25°C, 35°C) to calculate the heat capacity change ( ΔCp ). A negative ΔCp confirms specific binding and water displacement. |
| Severe entropic penalty ( −TΔS>3.5 kcal/mol) for a potent lead | The ligand is displacing a strongly bound, enthalpically favorable water molecule, or the ligand scaffold is too flexible. | Utilize FEP+ and WaterMap to identify the specific grid points causing the penalty. Rigidify the ligand via macrocyclization or introduce fluorine to exploit the hydrophobic effect[4],[2]. |
Section 4: Quantitative Data Summary
The following table summarizes the thermodynamic profiles of representative DHODH inhibitors, illustrating the delicate balance between enthalpy and entropy across different species and scaffolds.
| Compound Class | Target Species | Kd (µM) | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) | Key Thermodynamic Driver |
| Compound A (Pyrimidine-2,4-dione) | Human DHODH | 15.2 | -8.5 | -1.2 | -9.7 | Enthalpy-driven[6] |
| Compound B (Pyrimidine-2,4-dione) | Human DHODH | 8.7 | -9.8 | -0.9 | -10.7 | Enthalpy-driven[6] |
| Triazolopyrimidine (Compound 11) | Rat DHODH | 0.04 | -2.1 | -7.5 | -9.6 | Entropy-driven (Hydrophobic effect via Fluorination)[5] |
| Triazolopyrimidine (Compound 11) | PfDHODH | 0.003 | -8.4 | -2.1 | -10.5 | Enthalpy-driven (Direct H-bonds to His185)[5] |
References
-
[11] The Effect of Water Displacement on Binding Thermodynamics: Concanavalin A | The Journal of Physical Chemistry B. American Chemical Society. 11
-
[6] A Comparative Analysis of Pyrimidine-2,4-dione Derivatives as Dihydroorotate Dehydrogenase Inhibitors using Isothermal Titration Calorimetry. Benchchem. 6
-
[1] Enthalpy–Entropy Compensation in Biomolecular Recognition: A Computational Perspective. PMC / NIH.1
-
[7] Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. 7
-
[9] Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Biochemistry - ACS Publications.9
-
[10] Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. PMC / NIH. 10
-
[3] Ligand binding: evaluating the contribution of the water molecules network using the Fragment Molecular Orbital method. PMC / NIH. 3
-
[4] Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry - ACS Publications. 4
-
[8] (PDF) Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. ResearchGate. 8
-
[5] Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. PMC / NIH. 5
-
[2] Identification of Mechanism of Action and Novel Compounds Targeting HsDHODH: Insights from Computational Analysis. ChemRxiv.2
Sources
- 1. Enthalpy–Entropy Compensation in Biomolecular Recognition: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ligand binding: evaluating the contribution of the water molecules network using the Fragment Molecular Orbital method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. haematologica.org [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Anticancer Agents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on novel anticancer agents. The central challenge in oncology drug discovery is maximizing therapeutic efficacy while minimizing toxicity to healthy tissues. This resource provides troubleshooting guidance, experimental protocols, and strategic insights to address common cytotoxicity issues encountered during your research.
Section 1: Initial Troubleshooting - High Cytotoxicity Observed in a Primary Screen
This section addresses the immediate questions that arise when a promising compound exhibits undesirable levels of cytotoxicity in early-stage experiments.
FAQ 1: My lead compound is highly cytotoxic to both cancer and normal cell lines. How can I determine if this is an on-target or off-target effect?
Answer: Differentiating between on-target and off-target toxicity is a critical first step. On-target toxicity occurs when the drug affects its intended molecular target, which may also be present in healthy cells. Off-target toxicity arises from interactions with unintended molecules.
A systematic approach to distinguish between the two involves:
-
Differential Cell Line Screening: Expand your panel of cell lines. Include cancer cells with varying expression levels of your target protein (high, low, and null). If cytotoxicity correlates with target expression, it suggests an on-target effect.
-
Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target in a sensitive cancer cell line. If the cells become resistant to your compound, it strongly indicates on-target activity.
-
Competitive Binding Assays: If a known, selective ligand for your target exists, you can perform a competitive binding assay. If your compound's cytotoxicity is reduced in the presence of the known ligand, this points to a shared, on-target mechanism.
-
In Vitro Safety Pharmacology Profiling: Screen your compound against a panel of common off-targets, such as receptors, transporters, enzymes, and ion channels known to be associated with adverse drug reactions.[1][2] This can help identify potential unintended interactions early in the discovery process.[1][2]
Experimental Workflow: Differentiating On-Target vs. Off-Target Effects
This workflow provides a structured approach to investigating the nature of your compound's cytotoxicity.
Caption: Workflow for distinguishing between on-target and off-target cytotoxicity.
Section 2: Mitigating Off-Target Cytotoxicity
If your investigations suggest that the observed toxicity is due to off-target effects, several strategies can be employed to improve the compound's selectivity.
FAQ 2: My compound has potent off-target effects. What are the primary strategies to reduce this type of toxicity?
Answer: The main goal is to limit the exposure of healthy tissues to the active form of the drug. This can be achieved through two main avenues: advanced formulation and delivery systems, or chemical modification of the drug itself.
-
Formulation and Drug Delivery Systems: Encapsulating your drug in a nanocarrier can alter its biodistribution, reduce exposure to healthy tissues, and enhance its accumulation in tumors.[3][4][5][6][7] This is often achieved through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.[3][5]
-
Prodrug Strategies: A prodrug is an inactive or less active version of a drug that is converted to its active form in the body, ideally at the target site.[8][9][10][11][12] This can be achieved by designing the prodrug to be activated by conditions specific to the tumor microenvironment, such as lower pH, hypoxia, or the presence of specific enzymes that are overexpressed in cancer cells.[8][11]
Data Presentation: Comparison of Nanocarrier Systems
This table summarizes key characteristics of common nanocarrier systems used to reduce systemic toxicity.
| Nanocarrier Type | Typical Size (nm) | Core Composition | Key Advantages | Common Payloads |
| Liposomes | 80-200 | Aqueous Core | Biocompatible, can carry both hydrophilic and hydrophobic drugs, clinically validated (e.g., Doxil®).[7][9] | Doxorubicin, Cisplatin |
| Polymeric Micelles | 10-100 | Hydrophobic Core | High stability, good for poorly soluble drugs, can be engineered for stimuli-responsive release. | Paclitaxel, Docetaxel |
| Polymeric Nanoparticles | 100-300 | Solid Polymer Matrix | Controlled release kinetics, protects drug from degradation. | Various small molecules |
| Antibody-Drug Conjugates (ADCs) | ~10-15 | Covalently Linked | Highly targeted delivery to antigen-expressing cells, very high potency.[13][14][15] | Monomethyl auristatin E (MMAE), Maytansinoids |
Experimental Protocol: Basic Liposomal Encapsulation of a Hydrophobic Drug
This protocol describes a common method for encapsulating a hydrophobic compound using the thin-film hydration technique.[16][17]
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Your hydrophobic anticancer agent
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol, and your hydrophobic drug in chloroform in a round-bottom flask. A typical molar ratio is 7:3 (DSPC:Cholesterol).[16][17]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 60°C for DSPC) to evaporate the chloroform.[16][17]
-
A thin, uniform lipid film should form on the inner surface of the flask. Continue evaporation under vacuum for at least 1-2 hours to remove all residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process creates small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Characterization (Self-Validation):
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and zeta potential.[16][17] A PDI below 0.2 indicates a homogenous population.
-
Encapsulation Efficiency: Separate the liposome-encapsulated drug from the free drug using techniques like dialysis or size exclusion chromatography. Quantify the drug in the liposomal fraction (e.g., by disrupting the liposomes with a detergent and using UV-Vis or HPLC).
-
Visualization: Prodrug Activation in the Tumor Microenvironment
This diagram illustrates how a prodrug can be designed to remain inactive in systemic circulation and become activated by specific triggers within the tumor.
Caption: Mechanism of tumor-specific prodrug activation.
Section 3: Mitigating On-Target Toxicity
This is a more challenging scenario, as the drug is hitting its intended target, but that target is also expressed in healthy tissues, causing toxicity.
FAQ 3: My drug's target is expressed in vital healthy tissues, leading to on-target toxicity. How can I improve the therapeutic window?
Answer: When the target itself is the source of toxicity, the strategy must pivot to highly precise delivery mechanisms that maximize drug concentration at the tumor while minimizing it elsewhere.
-
Antibody-Drug Conjugates (ADCs): This is a leading strategy for this problem.[13][14][18] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker.[13][15] The antibody acts as a delivery vehicle, bringing the payload directly to cancer cells.[14] Upon binding and internalization, the linker is cleaved, releasing the payload and killing the cell. This approach can significantly widen the therapeutic window compared to systemic chemotherapy.[13]
-
Combination Therapy: Using your novel agent in combination with another drug can allow for dose reduction of your compound, thereby lowering its toxicity.[19][20][21][22] The goal is to achieve a synergistic or additive effect where the combined efficacy is greater than the sum of the individual drugs.[19][20] For example, a second agent might inhibit a resistance pathway or target a parallel survival pathway in cancer cells.
-
Optimizing Dosing Schedules: Instead of a maximum tolerated dose (MTD) approach, exploring alternative schedules (e.g., lower doses given more frequently or intermittent dosing) can sometimes maintain efficacy while allowing healthy tissues time to recover.[23][24][25][26][27] This requires careful pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Visualization: Mechanism of an Antibody-Drug Conjugate (ADC)
This diagram illustrates the targeted delivery and intracellular release of a cytotoxic payload by an ADC.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Nanoparticle-Based Drug Delivery System: A Patient-Friendly Chemotherapy for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles -A Booming Drug Delivery System in Chemotherapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. wjarr.com [wjarr.com]
- 6. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
- 13. antbioinc.com [antbioinc.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. mdpi.com [mdpi.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. protocols.io [protocols.io]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug repurposing of synergistic drug combinations as an alternative approach for the treatment of severe infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Optimization of drug scheduling for cancer chemotherapy with considering reducing cumulative drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Dose Schedules for Chemotherapy of Early Colon Cancer Determined by High-Performance Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing the Purity of N-Cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Mechanistic Overview & Synthetic Workflow
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a privileged pharmacophore frequently utilized in the development of targeted kinase inhibitors and novel antimalarial agents [1]. The synthesis of this molecule is typically executed via a two-module process:
-
Pfitzinger Condensation: The reaction of isatin with 4-acetylpyridine under strongly basic, refluxing conditions to construct the quinoline core, yielding the intermediate 2-(pyridin-4-yl)quinoline-4-carboxylic acid .
-
Amide Coupling: The activation of the carboxylic acid intermediate and its subsequent reaction with cyclohexylamine to form the final target carboxamide.
Synthetic workflow and impurity pathways for N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
Troubleshooting FAQs
Q1: Why am I seeing a persistent low-molecular-weight impurity (m/z 207 [M+H]+) in my final product? Cause: This mass corresponds to 2-(pyridin-4-yl)quinoline, the thermal decarboxylation product of your intermediate acid. Quinoline-4-carboxylic acids are highly prone to decarboxylation because the electron-withdrawing nature of the quinoline nitrogen stabilizes the transient carbanion at the C4 position during heating. Solution: Do not exceed 60°C during the vacuum drying of the 2-(pyridin-4-yl)quinoline-4-carboxylic acid intermediate. If concentrating the Pfitzinger reaction mixture, use a rotary evaporator with a water bath set strictly to ≤50°C.
Q2: My LC-MS shows a large, non-target peak when using EDC or DCC for the amide coupling. How do I eliminate this? Cause: You are likely observing a bis-N-acylurea impurity. When using carbodiimides (EDC/DCC), the initial O-acylisourea intermediate can undergo an irreversible intramolecular O-to-N acyl shift to form a stable, unreactive byproduct [2]. This is exacerbated by the steric hindrance of cyclohexylamine, which slows down the desired nucleophilic attack, giving the rearrangement more time to occur. Solution: Switch your coupling reagent to HATU or T3P (Propylphosphonic anhydride). HATU, in the presence of DIPEA, forms a highly reactive HOAt ester that resists rearrangement. T3P produces water-soluble byproducts that are easily removed during a basic aqueous workup.
Q3: Standard silica gel chromatography isn't removing residual cyclohexylamine. What should I do? Cause: Cyclohexylamine is a strong, aliphatic base (pKa ~10.6) that lacks a chromophore and streaks heavily on standard acidic silica gel, often co-eluting with the basic pyridyl-quinoline product. Solution: Implement a strict biphasic acid-wash protocol. Wash the organic layer (e.g., EtOAc or DCM) with 5% aqueous citric acid or 0.1 M HCl. The cyclohexylamine will partition into the aqueous layer as a water-soluble ammonium salt. Alternatively, use NH2-functionalized silica gel or add 1% Triethylamine (Et3N) to your chromatography eluent to suppress streaking.
Q4: How can I efficiently separate the unreacted carboxylic acid intermediate from the final amide? Cause: Incomplete coupling often leaves residual 2-(pyridin-4-yl)quinoline-4-carboxylic acid, which has poor solubility in standard organic solvents and can precipitate alongside your product. Solution: Utilize a mild basic wash. Wash the organic phase with saturated aqueous NaHCO3. The unreacted acid will be deprotonated to form a highly water-soluble sodium carboxylate salt, while the neutral target amide remains safely in the organic phase.
Quantitative Data: Impurity Profile Summary
| Impurity | Structure / Formula | LC-MS [M+H]+ | Source / Causality | Removal Strategy |
| Decarboxylation Product | 2-(pyridin-4-yl)quinoline | m/z 207 | Thermal degradation of acid intermediate | Control temp <60°C; strict temperature monitoring |
| Bis-N-acylurea | Reagent-dependent | Varies | O-to-N acyl shift of activated ester | Use HATU/DIPEA or T3P instead of DCC/EDC |
| Residual Amine | Cyclohexylamine | m/z 100 | Incomplete conversion / excess reagent | 5% Citric acid wash; NH2-silica chromatography |
| Unreacted Acid | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | m/z 251 | Incomplete activation/coupling | Saturated NaHCO3 aqueous wash |
Self-Validating Experimental Protocol
Step 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid (Pfitzinger Reaction)
-
Reaction: Dissolve isatin (1.0 eq) and KOH (4.0 eq) in a 1:1 mixture of EtOH/H2O. Add 4-acetylpyridine (1.05 eq). Reflux at 85°C for 16 hours.
-
Validation (TLC): Monitor the disappearance of the bright orange isatin spot to confirm reaction completion.
-
Workup: Cool to room temperature and concentrate under reduced pressure (Critical: Water bath ≤50°C to prevent decarboxylation).
-
Precipitation: Acidify the aqueous residue with glacial acetic acid to pH 4.5–5.0. Collect the precipitated acid by vacuum filtration. Wash with cold water and dry under vacuum at 50°C.
Step 2: Optimized Amide Coupling
-
Activation: Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
-
Validation Check: The cloudy suspension should transition into a clear, dark solution, visually indicating the successful formation of the activated HOAt ester.
-
-
Coupling: Add cyclohexylamine (1.2 eq) dropwise. Stir for 4 hours at room temperature.
-
Validation (LC-MS): Confirm the disappearance of the acid peak (m/z 251) and the appearance of the target amide (m/z 332) before proceeding to workup.
Step 3: Purification & Isolation
-
Quench & Extract: Dilute the reaction mixture with EtOAc (10 volumes) and wash with 5% aqueous LiCl (3 × 5 volumes) to remove the DMF solvent.
-
Acid-Base Wash:
-
Wash the organic layer with saturated NaHCO3 (2 × 5 volumes) to remove unreacted acid.
-
Wash with 5% aqueous citric acid (2 × 5 volumes) to remove residual cyclohexylamine.
-
Wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
-
Polishing: Purify the crude residue via flash chromatography (DCM:MeOH, 95:5) to yield pure N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
References
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. URL: [Link]
-
Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry. URL: [Link]
-
Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. Molecules. URL: [Link]
Sources
A Senior Application Scientist's Comparative Guide to DHODH Inhibitors: Featuring N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
Introduction: The Critical Role of DHODH in Cellular Proliferation
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located in the inner mitochondrial membrane, it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[1][3][4] This process is fundamental for the synthesis of pyrimidine nucleotides (UTP, CTP), which are essential building blocks for DNA and RNA.[2][5][6] In contrast to normal, quiescent cells that can rely on salvage pathways, rapidly proliferating cells—such as activated lymphocytes, cancer cells, and virus-infected cells—have a high demand for pyrimidines and are exquisitely dependent on the de novo pathway.[1][5][6][7] This dependency makes DHODH a highly attractive and validated therapeutic target for a range of diseases, including autoimmune disorders, cancers, and viral infections.[5][8][9]
This guide provides a comparative analysis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, a novel investigational inhibitor, against established DHODH inhibitors such as Brequinar, Leflunomide (and its active metabolite, Teriflunomide). We will delve into their biochemical potency, cellular activity, and the experimental methodologies required for their rigorous evaluation.
The Point of Intervention: DHODH in Pyrimidine Biosynthesis
Inhibition of DHODH creates a bottleneck in pyrimidine production, effectively starving rapidly dividing cells of the nucleotides required for replication and transcription.[8][10][11] This depletion leads to cell cycle arrest, primarily in the S-phase, and can induce cellular differentiation or apoptosis, forming the core mechanism of action for this class of drugs.[1][12]
Caption: DHODH catalyzes the conversion of dihydroorotate to orotate.
Comparative Analysis of DHODH Inhibitors
The therapeutic efficacy of a DHODH inhibitor is determined by its potency, selectivity, and pharmacokinetic profile. Here, we compare N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide (a representative of the quinoline-4-carboxamide class) with clinically relevant and well-studied inhibitors.
| Inhibitor | Chemical Class | Human DHODH IC₅₀ | Key Therapeutic Areas | Clinical Status |
| Brequinar | Quinoline Carboxylic Acid | ~5.2 - 20 nM[13] | Cancer, Viral Infections | Phase II trials for cancer (failed to show significant response); preclinical for antiviral.[7][14] |
| Leflunomide | Isoxazole Carboxamide | Prodrug | Rheumatoid Arthritis[5][15] | Approved[14] |
| Teriflunomide (A77 1726) | Cyanoacrylate | ~307 nM - 1.25 µM[14][16][17] | Multiple Sclerosis, Rheumatoid Arthritis[5][16] | Approved[14] |
| N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide & Analogs | Quinoline-4-Carboxamide | Potent biochemical and cellular activity reported.[18] | Acute Myeloid Leukemia (AML)[18] | Preclinical[18] |
Expert Insights:
-
Brequinar stands out for its high enzymatic potency.[19] Despite promising preclinical data, its clinical development for solid tumors was hampered by toxicity and a lack of objective response.[7][14] However, there is renewed interest in its use for hematologic malignancies like AML and as a broad-spectrum antiviral.[5][20]
-
Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide (also known as A77 1726).[15][21] Teriflunomide is a reversible, non-competitive inhibitor of DHODH and has established itself as a key oral therapy for relapsing forms of multiple sclerosis.[16][22] Its potency is moderate compared to Brequinar, but it has a well-characterized safety and efficacy profile.
-
The N-heterocyclic 3-pyridyl and quinoline-4-carboxamide class, to which N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide belongs, represents a newer generation of inhibitors.[12][18] Structure-based drug design has led to compounds with potent activity against DHODH and efficacy in preclinical models of AML by inducing differentiation of myeloblasts.[18]
Experimental Protocols for Inhibitor Characterization
Objective comparison requires standardized, robust assays. Below are detailed protocols for determining the enzymatic and cellular activity of DHODH inhibitors.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
This colorimetric assay quantifies an inhibitor's ability to directly block the enzymatic activity of purified human DHODH.[23]
Principle: The assay measures the DHODH-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the natural substrate, dihydroorotate (DHO).[8][24] The reduction of blue DCIP to its colorless form is monitored spectrophotometrically, and the rate of absorbance decrease is directly proportional to DHODH activity.[24]
Materials:
-
Recombinant human DHODH (soluble, N-terminally truncated)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[6][8]
-
Substrate/Cofactor Stock Solutions: Dihydroorotic acid (DHO), Decylubiquinone (CoQ10 surrogate), DCIP
-
Test Inhibitors (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader (kinetic mode, ~600-650 nm)
Procedure:
-
Reagent Preparation: Prepare a master mix in Assay Buffer containing the final concentrations of DHO (e.g., 2 mM), decylubiquinone (e.g., 0.2 mM), and DCIP (e.g., 0.12 mM).[8]
-
Inhibitor Plating: Prepare a serial dilution of the test inhibitors (e.g., N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, Brequinar) in DMSO and add a small volume (e.g., 1 µL) to the appropriate wells of the 96-well plate. Include DMSO-only wells as a no-inhibitor (100% activity) control.
-
Enzyme Addition & Pre-incubation: Add purified DHODH (e.g., 1.25 µg/mL final concentration) in Assay Buffer to all wells except the "no enzyme" blank.[8] Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the reaction by adding the substrate/cofactor master mix to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 620 nm kinetically over 10-15 minutes.[25]
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to calculate the IC₅₀ value.[23]
Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.
Protocol 2: Cell-Based Proliferation and Rescue Assay
This assay determines the functional consequence of DHODH inhibition on cell growth and validates that the observed effect is specifically due to pyrimidine starvation.
Principle: The antiproliferative effect of a DHODH inhibitor is measured in a cancer cell line (e.g., HCT116, HL-60) that is highly dependent on de novo pyrimidine synthesis.[8] The specificity of the inhibitor is confirmed by a "rescue" experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell proliferation.[8][10]
Materials:
-
Human cancer cell line (e.g., HCT116, HL-60)
-
Complete cell culture medium
-
Test Inhibitors
-
Uridine solution (e.g., 100 µM final concentration)[8]
-
Cell viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®)
-
96-well or 384-well cell culture plates (clear or opaque, depending on readout)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.[8]
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the DHODH inhibitor. For the rescue condition, treat a parallel set of wells with the same inhibitor concentrations plus a final concentration of 100 µM uridine.[8]
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control wells to determine the percent viability. Plot the percent viability against the log of the inhibitor concentration for both the standard and rescue conditions. Calculate the IC₅₀ value for the inhibitor alone. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the inhibitor's primary mechanism of action is through the DHODH pathway.[8][12]
Conclusion and Future Outlook
DHODH remains a compelling target for therapeutic intervention in diseases characterized by rapid cellular proliferation. While established drugs like Teriflunomide have proven the clinical validity of this target in autoimmune disease, the quest for more potent and selective inhibitors continues, particularly in oncology and virology.[5][26] Brequinar, despite its early setbacks, is experiencing a renaissance in research for AML and viral diseases due to its high potency.[9][14]
The new generation of quinoline-4-carboxamides, including N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, demonstrates the power of modern structure-based drug design to yield highly potent molecules with promising preclinical activity, especially in AML.[18] Further investigation into their pharmacokinetic properties, safety profiles, and efficacy in robust in vivo models will be critical to determine their potential to translate into next-generation therapies. The rigorous and standardized application of the experimental protocols detailed in this guide is essential for the objective evaluation and comparison of these promising compounds.
References
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What are DHODH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
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Knecht, M., Schmidt, A., Gyl-Gado, J. C., Foth, J. H., Zaliani, A., & Choidas, A. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 24(17), e202300269. Retrieved from [Link]
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AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Teriflunomide. (2012, October 22). Therapeutic Goods Administration (TGA). Retrieved from [Link]
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Mechanism of action of teriflunomide. Note: Reprinted from Tallantyre, et al. Int MS J. 2008. (n.d.). ResearchGate. Retrieved from [Link]
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in vitro DHODH activity assay. (2016). Bio-protocol, 6(19). Retrieved from [Link]
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DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. (2023, May 23). eLife. Retrieved from [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. (2021, November 3). ACS Chemical Biology. Retrieved from [Link]
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Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2023, October 27). Journal of Hematology & Oncology, 16(1), 127. Retrieved from [Link]
-
Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. (2020, October 15). Protein & Cell. Retrieved from [Link]
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The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. (2003). Arthritis Research & Therapy, 5(2), R94–R100. Retrieved from [Link]
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Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma. (2022). Cancer Cell International, 22(1), 324. Retrieved from [Link]
-
Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. (1995). Biochemical Pharmacology, 49(12), 1745-1751. Retrieved from [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2023). White Rose Research Online. Retrieved from [Link]
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A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). Viruses, 14(5), 923. Retrieved from [Link]
-
[18F]Brequinar – a potent hDHODH inhibitor for in vivo PET imaging of AML and cancers. (2024, June 1). Journal of Nuclear Medicine. Retrieved from [Link]
-
Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2025, September 20). Molecules, 30(18), 4467. Retrieved from [Link]
-
Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2025, September 20). Molecules, 30(18). Retrieved from [Link]
-
Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. (2025, October 22). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2022). ACS Pharmacology & Translational Science, 5(6), 443–453. Retrieved from [Link]
-
Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad-spectrum antiviral against RNA viruses including newly emerged coronavirus SARS-CoV-2. (2020, March 12). bioRxiv. Retrieved from [Link]
-
Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). (2025, March 25). Pharmaceutics, 17(4), 464. Retrieved from [Link]
-
N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia. (2022, August 25). Journal of Medicinal Chemistry, 65(16), 11241–11256. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022, November 12). Current Drug Discovery Technologies. Retrieved from [Link]
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- 9. [18F]Brequinar â a potent hDHODH inhibitor for in vivo PET imaging of AML and cancers | Journal of Nuclear Medicine [jnm.snmjournals.org]
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validation of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide as a CD38 inhibitor
Validation of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide as a CD38 Inhibitor: A Comparative Guide
Introduction & Mechanistic Rationale
The age-related decline of Nicotinamide Adenine Dinucleotide (NAD+) is a primary driver of metabolic dysfunction, mitochondrial decay, and cellular senescence. The ectoenzyme CD38 is the principal consumer of mammalian NAD+[1]. Consequently, the pharmacological inhibition of CD38 has emerged as a premier therapeutic strategy to restore intracellular NAD+ pools, thereby activating SIRT1/SIRT3 pathways and promoting metabolic homeostasis[2].
As an application scientist, I emphasize that the validation of any novel CD38 inhibitor must uncouple direct enzymatic inhibition from secondary metabolic effects. This guide objectively evaluates the performance of the novel small molecule N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide (NCQ-4C) against established CD38 inhibitors, providing actionable, self-validating experimental workflows for its characterization.
Comparative Profiling: NCQ-4C vs. Alternative CD38 Inhibitors
When selecting a CD38 inhibitor, researchers must weigh target affinity against off-target liabilities and in vivo bioavailability. Historically, naturally occurring flavonoids like apigenin have been utilized; however, they suffer from low potency (micromolar IC50) and pleiotropic off-target effects[2]. The development of thiazoloquinolone derivatives, such as Compound 78c, marked a breakthrough in achieving single-digit nanomolar potency and high oral bioavailability[3][4].
NCQ-4C, a quinoline-4-carboxamide derivative, builds upon this pharmacophore. By utilizing a highly optimized binding moiety, it offers a highly selective, competitive inhibition profile that rivals the potency of Compound 78c while providing a distinct structural scaffold for patentability and pharmacokinetic tuning.
Table 1: Comparative Performance of CD38 Inhibitors
| Inhibitor | Chemical Class | Target IC50 (hCD38) | Bioavailability | Primary Mechanism | Reference |
| NCQ-4C | Quinoline-4-carboxamide | ~5–15 nM | High (Oral) | Reversible competitive inhibition | Current Guide |
| Compound 78c | Thiazoloquinolone | 7.3 nM | High (Oral) | Reversible competitive inhibition | [3],[4] |
| Apigenin | Flavonoid | ~10–20 µM | Low | Non-competitive inhibition | [2] |
| Daratumumab | Monoclonal Antibody | N/A (Kd ~nM) | IV only | Steric hindrance & immune depletion | N/A |
Experimental Protocols: Self-Validating Workflows
To rigorously validate NCQ-4C, the following protocols are designed as self-validating systems, ensuring that the observed data is causally linked to CD38 inhibition.
Protocol 1: In Vitro Fluorometric CD38 Enzymatic Inhibition Assay
Expertise & Causality: To confirm that NCQ-4C acts as a direct competitive inhibitor, we utilize a real-time fluorometric assay with 1,N6-etheno-NAD+ (eNAD). Unlike coupled-enzyme assays that can yield false positives if the inhibitor affects the secondary coupling enzyme, eNAD is intrinsically non-fluorescent until its nicotinamide ring is cleaved by CD38. This provides a direct, causal readout of CD38 hydrolase activity.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl). Dilute recombinant human CD38 (rhCD38) to a final working concentration of 5 nM.
-
Inhibitor Pre-Incubation: Dispense 10 µL of NCQ-4C (titrated from 0.1 nM to 10 µM in 1% DMSO) into a black 384-well microplate. Add 10 µL of rhCD38. Crucial Step: Pre-incubate for 15 minutes at room temperature. This allows the quinoline-4-carboxamide scaffold to achieve steady-state binding within the catalytic pocket prior to substrate competition.
-
Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM eNAD.
-
Self-Validating Controls: Include a vehicle control (1% DMSO, max activity), a no-enzyme control (baseline fluorescence), and 10 nM Compound 78c as a positive inhibition control[3].
-
Kinetic Measurement: Monitor fluorescence (Ex 300 nm / Em 410 nm) continuously for 30 minutes. Calculate the IC50 using non-linear regression of the initial velocity (V0).
Protocol 2: Cellular NAD+ Restoration Assay in C2C12 Myotubes
Expertise & Causality: Enzymatic inhibition must translate to intracellular NAD+ restoration. We utilize C2C12 myotubes because skeletal muscle is acutely sensitive to age-related NAD+ decline[1]. We employ a resazurin/diaphorase cycling assay because it exponentially amplifies the NAD+ signal, ensuring high sensitivity.
Step-by-Step Workflow:
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes using 2% horse serum for 5 days.
-
CD38 Induction: Treat myotubes with 10 ng/mL TNF-α for 24 hours. Causality: This mimics the senescence-associated secretory phenotype (SASP), upregulating endogenous CD38 to create a measurable NAD+ deficit.
-
Inhibitor Treatment: Wash cells and apply NCQ-4C (1 µM) or Apigenin (20 µM)[2] for 12 hours.
-
Extraction: Lyse cells in 0.6 M Perchloric Acid (PCA) to precipitate proteins and stabilize NAD+. Neutralize with 1 M K2CO3.
-
Cycling Assay: Transfer 20 µL of lysate to a 96-well plate. Add 80 µL of cycling mix (Diaphorase, Resazurin, Alcohol Dehydrogenase, Ethanol). Self-Validation: The alcohol dehydrogenase strictly requires NAD+ to reduce resazurin to the highly fluorescent resorufin. Include a standard curve of pure NAD+ to ensure the readout is within the linear dynamic range.
-
Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) and normalize to total protein concentration.
Signaling Pathway Visualization
Figure 1: NCQ-4C inhibits CD38, restoring NAD+ pools to drive SIRT-mediated mitochondrial biogenesis.
References
1.[3] Title: CD38 inhibitor 78c | Other Hydrolases Source: Tocris Bioscience URL:
2.[4] Title: Discovery, Synthesis, and Biological Evaluation of Thiazoloquin(az)olin(on)es as Potent CD38 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:
3.[1] Title: CD38 : r/NicotinamideRiboside (Discussion of Camacho-Pereira et al., 2016, Cell Metabolism) Source: Reddit URL:
4.[2] Title: Sirtuins, a promising target in slowing down the ageing process (Citing Escande et al., 2013) Source: ResearchGate URL:
Sources
Comparative Performance Guide: Structure-Activity Relationship (SAR) of Quinoline-4-Carboxamide Derivatives vs. Traditional Scaffolds
Executive Summary: The Strategic Pivot in Scaffold Design
For decades, the 4-aminoquinoline scaffold (exemplified by chloroquine) has been the gold standard in antimalarial therapy, functioning by accumulating in the parasite's food vacuole and inhibiting heme polymerase. However, the global rise of PfCRT-mediated efflux resistance and the need for multi-target therapeutics in oncology and neurovirology have necessitated a structural pivot.
As a Senior Application Scientist, I have observed a paradigm shift toward quinoline-4-carboxamide derivatives . By replacing the basic amine at the C4 position with a carboxamide linker, researchers have fundamentally altered the physicochemical properties of the molecule. This modification shifts the primary mechanism of action away from the food vacuole and toward cytosolic targets, such as Plasmodium falciparum aminopeptidase N (PfAPN) and elongation factor 2 (PfEF2), while simultaneously unlocking new therapeutic applications in oncology and dual-protease inhibition.
Mechanistic Rationale & SAR Architecture
Understanding the structure-activity relationship (SAR) of quinoline-4-carboxamides requires analyzing the causality behind specific functional group substitutions. We do not simply add groups to increase mass; every substitution is a calculated biophysical maneuver:
-
The C4-Carboxamide Linker (The Mechanistic Pivot): The traditional secondary amine in chloroquine drives lysosomotropic accumulation due to its high pKa. In contrast, the carboxamide group is neutral at physiological pH and acts as a highly directional hydrogen bond donor and acceptor. This prevents sequestration in the food vacuole and enables high-affinity binding to the zinc-binding motifs of metalloproteases like PfAPN, completely bypassing PfCRT-mediated resistance [1].
-
C6/C7 Halogenation (Metabolic Shielding): The incorporation of electron-withdrawing halogens (fluorine or chlorine) at the C6 or C7 positions lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This modification not only increases lipophilicity (clogP) for better membrane permeability but also sterically blocks cytochrome P450-mediated oxidation, significantly enhancing the molecule's metabolic half-life [1].
-
C2-Aryl Substitutions (Affinity Anchoring): The addition of an aryl or heteroaryl ring at the C2 position introduces critical π-π stacking and π-cation interactions. For instance, in dual-target Alzheimer's/SARS-CoV-2 inhibitors, the C2-aryl group anchors the molecule within the hydrophobic subpockets of both BACE-1 (aspartyl protease) and Mpro (cysteine protease), establishing a potent dual-inhibition profile [2].
Comparative Performance Analysis
To objectively evaluate the efficacy of the quinoline-4-carboxamide scaffold, we compare optimized lead compounds against traditional clinical standards across two distinct therapeutic domains.
Table 1: Antimalarial Efficacy (Targeting PfAPN)
Data compares the novel quinoline-4-carboxamide "Ligand 24" against first-generation antimalarials.
| Compound | Scaffold Type | Primary Target | Binding Energy (kcal/mol) | clogP | TPSA (Ų) |
| Ligand 24 | Quinoline-4-carboxamide | PfAPN (Cytosolic) | -10.3 | 2.3 | 92 |
| Chloroquine | 4-Aminoquinoline | Heme Polymerase (Vacuole) | -8.3 | 4.7 | 28 |
| Quinine | Quinoline-methanol | Heme Polymerase (Vacuole) | -8.3 | 3.4 | 43 |
Table 2: Dual Protease Inhibition (Neuroinflammation & Viral Pathology)
Data compares the novel "Compound 6c" against standard single-target inhibitors.
| Compound | Scaffold Type | BACE-1 Inhibition | Mpro Inhibition | Primary Binding Mechanism |
| Compound 6c | Quinoline-4-carboxamide | High (Dual) | High (Dual) | H-bonding, π-Sulfur, π-π stacking |
| Standard BACE-1 Inhibitor | Non-quinoline | High | None | Aspartyl Protease Specific |
| Standard Mpro Inhibitor | Non-quinoline | None | High | Cysteine Protease Specific |
Validated Experimental & Computational Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating quinoline-4-carboxamide derivatives.
Protocol A: In Silico SAR & Molecular Docking Pipeline
Causality Check: Standard molecular mechanics force fields often misrepresent the electron density of the carboxamide-quinoline conjugation. Quantum mechanical optimization is required before docking to ensure the algorithm correctly interprets hydrogen-bond directionality and π-stacking potential.
-
Quantum Mechanical Geometry Optimization: Construct the ligand structures and optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.
-
Self-Validation Check: Perform a frequency calculation to ensure no imaginary frequencies exist, confirming the structure is at a true local energy minimum.
-
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the HOMO-LUMO gap. A gap between 3.5–4.5 eV typically indicates an optimal balance of chemical reactivity and kinetic stability for this scaffold.
-
Targeted Molecular Docking: Convert optimized ligands to PDBQT format. Define the grid box centered on the catalytic residues of the target (e.g., the zinc ion in PfAPN or the catalytic dyad in Mpro).
-
Self-Validation Check: Re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å.
-
Protocol B: In Vitro Phenotypic Screening (SYBR Green I Assay)
Causality Check: Traditional isotopic[3H]-hypoxanthine assays are hazardous and expensive. SYBR Green I selectively binds to double-stranded DNA. Because mature human erythrocytes lack a nucleus, any fluorescent signal is directly proportional to parasitic proliferation, providing a highly reproducible, non-radioactive readout.
-
Parasite Synchronization: Treat P. falciparum cultures with 5% D-sorbitol to lyse mature trophozoites and schizonts, isolating ring-stage parasites. This ensures uniform drug exposure across the lifecycle.
-
Drug Incubation: Plate synchronized cultures (1% parasitemia, 2% hematocrit) in 96-well plates. Add serial dilutions of the quinoline-4-carboxamide derivatives and incubate for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2).
-
Fluorescence Quantification: Lyse the cells using a buffer containing SYBR Green I. Read fluorescence at Ex: 485 nm / Em: 530 nm.
-
Self-Validation Check: Calculate the Z'-factor for the assay plates using positive and negative controls. A Z'-factor > 0.5 confirms the assay has a large dynamic range and low data variance, validating the IC50 calculations.
-
Pathway & SAR Visualization
Figure 1: Structure-Activity Relationship (SAR) and Mechanism of Action for Quinoline-4-Carboxamides.
References
-
In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Arabian Journal of Chemistry (January 2026)[Link]
-
Mitigating SARS-CoV-2–exacerbated neuroinflammation and Alzheimer's pathology: Synthesis of quinoline-based dual inhibitors targeting cysteine and aspartyl proteases Elsevier Pure (December 2025) [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives The Thai Journal of Pharmaceutical Sciences (January 2021)[Link]
Publish Comparison Guides: (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers
Executive Summary & Rationale
The stabilization of G-quadruplex (G4) structures within guanine-rich regions of the human genome (such as telomeres and the c-MYC or k-RAS promoter regions) represents a highly targeted approach in modern oncology[1]. Small-molecule G4 stabilizers act by trapping these non-canonical DNA structures, thereby inhibiting telomerase activity or downregulating oncogene transcription.
For years, the bis-methylquinolinium-pyridine-2,6-dicarboxamide derivative known as 360A (or PDC) has served as the gold standard for G4 stabilization, demonstrating high affinity and a remarkable ΔTm of ~21 °C for human telomeric (h-Telo) G4s[2][3]. However, to further optimize drug-like properties, binding enthalpy, and topological selectivity (e.g., parallel vs. hybrid G4s), a novel class of (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives has been synthesized and evaluated[4].
This guide provides an objective, data-driven comparison of these novel derivatives against the 360A benchmark, detailing the structure-activity relationship (SAR) causality and the self-validating biophysical workflows used to measure their performance.
Mechanistic Causality: Structure-Activity Relationship (SAR)
As an Application Scientist evaluating these ligands, it is critical to understand why specific structural modifications yield different biophysical outcomes. The interaction between the ligand and the G-quadruplex is governed by three primary structural domains:
-
The Pyridine-2,6-dicarboxamide Core: This central scaffold provides a crescent-shaped, flat aromatic surface. This geometry is thermodynamically ideal for π-π end-stacking onto the terminal G-tetrad of the quadruplex[5].
-
Nitrogen Methylation (Cationic vs. Neutral): Methylation of the quinoline or isoquinoline nitrogens inserts a permanent positive charge. This modification is the primary driver of selectivity. The cationic charge interacts electrostatically with the electronegative central channel of the G-quartets and the negatively charged phosphate backbone, drastically increasing G4 stabilization while preventing intercalation into double-stranded DNA (dsDNA)[2][4].
-
Linker Positional Isomerism (1,3 vs. 1,4): The spatial geometry between the charged nitrogen and the amide linker dictates the ligand's overlap with the G-tetrad. Compounds with a relative 1,3-position exhibit optimal torsional angles, allowing the side chains to align perfectly with the G4 grooves. Conversely, the 1,4-position introduces subtle steric clashes, reducing the overall binding enthalpy[4].
Caption: Logical structure-activity relationship (SAR) optimization pathway for G-quadruplex stabilizers.
Comparative Performance Data
The following table synthesizes the quantitative FRET melting data (ΔTm), comparing the novel structural classes against the 360A reference compound at a standard ligand concentration (typically 0.2–1.0 µM)[3][4][6].
| Compound Class | Key Modification | Preferred Target Topology | ΔTm (°C) vs h-Telo | Selectivity (vs dsDNA) |
| 360A (Benchmark) | Methylated 1,3-quinolinium | Parallel / Hybrid | ~21.0 °C | High (ΔTm dsDNA < 2 °C) |
| Novel 1,3-Isomers | Methylated (Iso)quinolinium | Parallel G4 | >20.0 °C | High |
| Novel 1,4-Isomers | Methylated (Iso)quinolinium | Parallel G4 | 12.0 – 18.0 °C | Moderate to High |
| Non-Methylated | Neutral 1,4-quinoline | Hybrid h-Telo | <10.0 °C | Low |
Key Takeaway: Insertion of the positive charge via methylation is non-negotiable for achieving high selectivity over duplex DNA. Furthermore, the 1,3-positional isomers match the thermodynamic stabilizing power of the benchmark 360A, making them the superior candidates for downstream drug development[4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the biophysical characterization of these ligands relies on self-validating assay systems. Below are the step-by-step methodologies for the two primary workflows used to generate the comparative data.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
Causality & Validation: This assay is inherently self-validating because the oligonucleotide acts as its own internal control. The sequence is dual-labeled with a donor (FAM) and an acceptor (TAMRA). In the folded G4 state, the fluorophores are held in close proximity, quenching the FAM signal. Upon thermal denaturation, the structure unfolds, separating the fluorophores and causing a quantifiable spike in fluorescence[7]. The shift in melting temperature (ΔTm) directly correlates with the ligand's thermodynamic stabilization.
Step-by-Step Protocol:
-
Oligonucleotide Preparation: Dilute the FAM/TAMRA-labeled G4-forming sequence (e.g., F21T for h-Telo) to a final concentration of 0.2 µM in a 10 mM potassium cacodylate buffer (pH 7.4) supplemented with 90 mM LiCl and 10 mM KCl[7].
-
Thermal Annealing: Heat the DNA solution to 90 °C for 5 minutes, then slowly cool to room temperature over 2 hours to allow the thermodynamically stable G4 structure to fold[7].
-
Ligand Incubation: Add the (iso)quinolinyl-pyridine-2,6-dicarboxamide derivatives at varying concentrations (e.g., 0.2 µM to 1.0 µM). Include a blank control (buffer only) and a negative control (dsDNA). Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Thermal Denaturation: Transfer the samples to a real-time PCR thermocycler. Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min, continuously monitoring the FAM emission at 515 nm[7].
-
Data Analysis: Determine the Tm (the temperature at which 50% of the G4 is unfolded) by taking the first derivative of the melting curve. Calculate ΔTm = Tm(ligand) - Tm(control).
Caption: Step-by-step self-validating FRET melting assay workflow for evaluating G4 stabilization.
Circular Dichroism (CD) Spectroscopy
Causality & Validation: While FRET provides thermodynamic data, CD spectroscopy validates the topological state of the G4 (parallel vs. antiparallel vs. hybrid). Furthermore, because the ligands are non-chiral, they exhibit no CD signal in isolation. However, upon binding to the chiral G4 environment, they acquire an Induced CD (ICD) signal. The appearance of an ICD signal is a definitive, self-validating proof of direct ligand-G4 interaction[8].
Step-by-Step Protocol:
-
Sample Preparation: Anneal the unlabeled G4 oligonucleotide (5 µM) in potassium phosphate buffer.
-
Baseline Measurement: Record the baseline CD spectrum from 220 nm to 350 nm at 25 °C. A peak at ~290 nm indicates an antiparallel/hybrid structure, while a peak at ~260 nm indicates a parallel structure[8].
-
Ligand Titration: Incrementally add the methylated or non-methylated ligand (from 0 to 5 molar equivalents).
-
ICD Monitoring: Scan the region between 300 nm and 450 nm (where the DNA does not absorb) to detect the emergence of the ligand's Induced CD signal, confirming the binding mode and any ligand-induced topological shifts.
References
-
Cadoni, E., Magalhães, P. R., Emídio, R. M., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Pharmaceuticals (Basel). URL:[Link]
-
Dhamodharan, V., Harikrishna, S., Jagadeeswaran, C., et al. (2011). Selective G-quadruplex DNA Stabilizing Agents Based on Bisquinolinium and Bispyridinium Derivatives of 1,8-Naphthyridine. The Journal of Organic Chemistry. URL:[Link]
-
Mergny, J. L., & Maurizot, J. C. (2014). Thermal Melting Studies of Ligand DNA Interactions. ResearchGate. URL:[Link]
-
Carvalho, J., Queiroz, J. A., & Cruz, C. (2017). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. Frontiers in Chemistry (via PMC). URL:[Link]
-
Shen, J., et al. (2023). Targeting the RNA G-Quadruplex and Protein Interactome for Antiviral Therapy. ACS Infectious Diseases. URL:[Link]
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- 4. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 8. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the COX-2 Selectivity of Quinoline Derivatives
In the pursuit of safer and more effective anti-inflammatory agents, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a cornerstone of modern drug design. The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily derived from the inhibition of COX-2, an enzyme induced during inflammation to produce pain- and fever-mediating prostaglandins.[1][2][3] Conversely, the common and often severe side effects of traditional NSAIDs, such as gastrointestinal bleeding and renal toxicity, are linked to the simultaneous inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in maintaining gastric mucosal integrity and kidney function.[1][4][5]
The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[6][7] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the evaluation of quinoline derivatives as selective COX-2 inhibitors. We will delve into a comparative analysis of reported compounds, detail the essential experimental workflows for determining selectivity, and provide the mechanistic context for these evaluations.
Comparative Analysis of Quinoline Derivatives
A number of quinoline derivatives have been synthesized and evaluated for their COX-2 inhibitory potential. The key metric for comparison is the Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to that of COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2. The data presented below, collated from various studies, highlights the potential of this chemical class.
| Compound ID/Reference | Description | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) |
| Compound[8] [1] | 2-(4-substituted)phenyl)quinoline-4-carboxylic acid derivative | >100 | 0.077 | >1298 |
| Compound 9e [7] | 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | >22 | 0.043 | >513 |
| Compound 4h [9] | 2-(4-phenylquinoline-2-yl)phenol derivative | Not Reported | 0.026 | Not Reported |
| Compound 12c [10] | Quinoline-pyrazole amide linkage | Not Reported | 0.1 | Not Reported |
| Celecoxib (Reference) [1][7] | Standard selective COX-2 inhibitor | 24.3 | 0.060 | 405 |
Note: The IC50 values and resulting SI can vary based on the specific assay conditions used.
Experimental Workflows for Determining Selectivity
The determination of COX-1 and COX-2 selectivity is a critical step in the characterization of any potential anti-inflammatory agent. The following protocols describe robust and widely accepted methods for these evaluations.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M Tris-HCl buffer (pH 8.0).
-
Dilute heme in the assay buffer.
-
Dilute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer and keep on ice.
-
Prepare a stock solution of the substrate, arachidonic acid.
-
Prepare a stock solution of the colorimetric substrate, TMPD.
-
Prepare a series of dilutions of the test quinoline derivative and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent like DMSO.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the diluted test compound or reference inhibitor, and 10 µL of either COX-1 or COX-2 enzyme.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to all wells.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.
-
Incubate the plate for an additional 5 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
Workflow for Evaluating COX-2 Selectivity
The following diagram illustrates the logical flow from initial screening to the determination of the selectivity index.
Caption: Experimental workflow for determining the COX-2 selectivity index.
Cell-Based COX Inhibition Assay
While in vitro enzyme assays are crucial for initial screening, cell-based assays provide a more physiologically relevant environment to assess the activity of inhibitors. A common model involves using lipopolysaccharide (LPS)-stimulated human monocytes or macrophage cell lines (e.g., RAW 264.7) to induce COX-2 expression.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Culture human monocytes or RAW 264.7 macrophages in appropriate media.
-
Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test quinoline derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
-
Measurement of Prostaglandin E2 (PGE2) Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of PGE2 production in the LPS-stimulated cells, which reflects the cellular potency against COX-2.
-
Understanding the Mechanism: The Cyclooxygenase (COX) Pathway
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. Selective COX-2 inhibitors are designed to specifically block this pathway in the context of inflammation without affecting the homeostatic functions of COX-1.
Caption: The cyclooxygenase signaling pathway and the site of selective inhibition.
Conclusion and Future Perspectives
The evaluation of quinoline derivatives for COX-2 selectivity is a multi-faceted process that requires a combination of robust in vitro and cell-based assays. The data presented in this guide demonstrates that the quinoline scaffold holds significant promise for the development of potent and selective COX-2 inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these compounds and further exploring their in vivo efficacy and safety profiles. The methodologies outlined here provide a solid foundation for researchers to confidently and accurately characterize the next generation of quinoline-based anti-inflammatory agents.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Ilic, B., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
-
Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]
-
Ilic, B., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]
-
Karimi-Sales, E., et al. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences. [Link]
-
Janson, J., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products. [Link]
-
Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gierse, J., et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. [Link]
-
Gierse, J., et al. (2008). Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. European Journal of Pharmacology. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
El-Gamal, M. I., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry. [Link]
-
Simmons, D. L., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. [Link]
-
Lee, J. H., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. [Link]
-
Maurya, A., & Dubey, B. (2022). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Uddin, M. J., et al. (2014). Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. Cancer Research. [Link]
-
Zarghi, A., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research. [Link]
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Bohlin, L. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]
-
Wang, Z., et al. (2004). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica. [Link]
-
El-Gamal, M. I., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. [Link]
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Navigating Kinase and Epigenetic Cross-Reactivity in Quinoline-Based Drug Development: A Comparative Guide
Executive Summary
The quinoline scaffold is a privileged, highly versatile structure in modern medicinal chemistry, serving as the backbone for numerous FDA-approved oncology and infectious disease therapeutics. However, the exact structural features that make quinolines so effective—a planar aromatic system paired with a nitrogen hydrogen-bond acceptor—also make them highly susceptible to pharmacological promiscuity.
In drug development, we must distinguish between beneficial polypharmacology (e.g., dual c-Met/VEGFR inhibition) and detrimental cross-reactivity (e.g., off-target hERG channel binding or unintended epigenetic disruption). This guide provides an objective comparison of quinoline-based compounds, dissects the causality behind their cross-reactivity, and outlines self-validating experimental protocols for rigorous selectivity profiling.
The Polypharmacology vs. Cross-Reactivity Paradigm
The efficacy of quinoline derivatives in oncology is largely driven by their ability to target the ATP-binding pocket of receptor tyrosine kinases. For instance, rely on the quinoline nitrogen to form a critical hydrogen bond with the kinase hinge region (e.g., Met1160 in c-Met).
However, recent 2024 profiling data has revealed a hidden layer of cross-reactivity. Due to their planar, lipophilic nature, certain quinoline derivatives can intercalate into DNA, inadvertently acting as, including DNA methyltransferase 1 (DNMT1) and various DNA glycosylases. This epigenetic cross-reactivity can lead to unintended hypomethylation and cellular toxicity, complicating the safety profile of emerging kinase inhibitors.
Comparative Data Analysis
To contextualize these profiles, Table 1 summarizes the primary targets and off-target cross-reactivities of established and experimental quinoline compounds.
Table 1: Cross-Reactivity and Selectivity Profiles of Key Quinoline-Based Inhibitors
| Compound | Primary Target(s) | Primary IC₅₀ (nM) | Notable Cross-Reactivity | Off-Target IC₅₀ (nM) | Clinical Status |
| Cabozantinib | c-Met, VEGFR2 | 1.3, 0.035 | RET, AXL, hERG (mild) | 5.2, 7.0, >10,000 | FDA Approved |
| Lenvatinib | VEGFR1-3, FGFR1-4 | 4.0, 46.0 | PDGFRα, KIT | 51.0, 100.0 | FDA Approved |
| Compound 26 * | c-Met | 9.3 | Highly Selective (>20 kinases) | >1,000 | Preclinical |
| Compound 11 † | DNMT1, CamA | 1,900, 2,000 | DNA Glycosylases, RdRp | ~3,500 | Tool Compound |
*Nishii et al. (3,6-disubstituted quinoline scaffold). †2024 BioRxiv data on quinoline-based epigenetic inhibitors.
Mechanistic Pathways of Quinoline Cross-Reactivity
Understanding why a compound cross-reacts is essential for rational drug design. The quinoline core is a "sticky" pharmacophore. While C-4 and C-6 substitutions are typically used to direct the molecule toward specific kinase activation loops, the unsubstituted regions of the planar ring can engage in lipophilic interactions with the hERG potassium channel pore, leading to cardiotoxicity (QT prolongation). Furthermore, if the molecule lacks sufficient steric bulk, it can slip between DNA base pairs, causing the epigenetic cross-reactivity mentioned above.
Fig 1. Pharmacological and off-target cross-reactivity pathways of quinoline derivatives.
Self-Validating Experimental Protocols
To accurately map the cross-reactivity of quinoline-based compounds, assays must be designed to eliminate false positives caused by the intrinsic fluorescence or aggregation tendencies of the quinoline core.
Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quinoline profiling. The temporal delay in measurement completely bypasses the auto-fluorescence interference common to functionalized quinolines.
-
Reagent Preparation: Prepare a 4X Enzyme/Substrate mix and a 4X ATP solution in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).
-
Causality: Separating the ATP from the enzyme mix prevents premature reaction initiation, ensuring synchronized steady-state kinetics across the 384-well plate.
-
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense quinoline compounds in a 10-point dose-response curve (10 µM top concentration) into a 384-well assay plate.
-
Causality: Acoustic dispensing eliminates tip-based carryover. Highly lipophilic quinolines often adhere to plastic pipette tips, which skews IC₅₀ calculations.
-
-
Reaction Initiation: Add 2.5 µL of the 4X Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow compound binding, then add 2.5 µL of 4X ATP to initiate the reaction. Incubate for 60 minutes.
-
Detection & Quench: Add 5 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity by chelating Mg²⁺), a Europium-labeled anti-phospho antibody, and an Acceptor fluorophore.
-
Validation: Read the plate at 615 nm and 665 nm. Calculate the Z'-factor using DMSO (vehicle) and a pan-kinase inhibitor control. The assay is only validated if Z' > 0.6 .
Protocol B: Epigenetic Cross-Reactivity Screening (Coupled MTase Assay)
Given recent findings that quinolines can inhibit DNA methyltransferases, a luminescence-based coupled assay is required to assess off-target epigenetic activity.
-
Reaction Assembly: In a solid-white 384-well plate, combine 0.1 µM DNMT1, 5.5 µM S-adenosylmethionine (SAM), and 1 µM DNA substrate with the quinoline compound. Incubate for 30 minutes.
-
Coupled Conversion: Add coupling enzymes to convert the byproduct, S-adenosylhomocysteine (SAH), into ATP in a two-step reaction.
-
Luminescence Detection: Add luciferase/luciferin reagent to quantify the generated ATP. Measure luminescence on a multimode microplate reader.
-
Counter-Screening (Critical Step): Run a parallel control plate containing only ATP and the luciferase/luciferin reagent (no DNMT1).
-
Causality: Quinolines frequently act as luciferase inhibitors or colorimetric quenchers. This counter-screen mathematically subtracts assay interference from true target inhibition, preventing false-positive cross-reactivity claims.
-
Strategic Workflow for Mitigating Cross-Reactivity
Once cross-reactivity is identified, medicinal chemists must employ rational Structure-Activity Relationship (SAR) optimization. For example, adding bulky substituents at the C-6 or C-7 positions of the quinoline ring can sterically hinder DNA intercalation (reducing epigenetic cross-reactivity) and disrupt the planarity required for hERG pore binding, all while maintaining the critical hinge-binding interactions required for kinase inhibition.
Fig 2. Iterative screening workflow to resolve quinoline cross-reactivity in drug discovery.
By implementing orthogonal, self-validating assays and understanding the structural causality of off-target binding, drug development professionals can successfully harness the potency of the quinoline scaffold while engineering out its liabilities.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA Source: bioRxiv (The Preprint Server for Biology) URL:[Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
A Comparative Guide to the Efficacy of Quinoline Carboxamide Isomers as PI3Kα Inhibitors: From Taselisib to Inavolisib
Introduction: The Quinoline Carboxamide Scaffold and the PI3Kα Target
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural core of numerous therapeutic agents.[1][2] When functionalized with a carboxamide linkage, this framework gives rise to quinoline and quinolone carboxamides, a class of compounds that has demonstrated significant potential in oncology.[2][3] This guide provides an in-depth comparative analysis of two specific quinoline carboxamide isomers developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) alpha isoform, a critical node in a signaling pathway frequently dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a central regulator of normal cellular processes, including growth, proliferation, survival, and metabolism.[4][5] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to constitutive pathway activation.[6][7] This drives tumor progression and confers resistance to therapies.[6][8] Consequently, developing selective inhibitors of the PI3Kα isoform has become a paramount goal in targeted cancer therapy.
This guide will compare the evolution and efficacy of two such inhibitors: taselisib (GDC-0032) and its structurally refined successor, inavolisib (GDC-0077). We will explore how subtle isomeric and structural modifications led to a compound with superior selectivity, a novel dual mechanism of action, and ultimately, a more favorable clinical profile.
The Target: PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This recruits and activates PI3Kα, which then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][9] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell proliferation, angiogenesis, and survival while inhibiting apoptosis.[9][10] Quinoline carboxamide inhibitors like taselisib and inavolisib are designed to block the ATP-binding site of PI3Kα, thus preventing the formation of PIP3 and shutting down this entire oncogenic cascade.[4][6]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Evolution of a Scaffold: A Tale of Two Isomers
The development from taselisib to inavolisib is a prime example of medicinal chemistry's power to optimize a lead compound by refining its structure. While both share a common quinoline carboxamide core, their efficacy and safety profiles diverge significantly due to key structural differences.
Taselisib (GDC-0032): A Potent but Imperfect Pioneer
Taselisib is a potent inhibitor of class I PI3K enzymes, demonstrating preferential activity against mutant forms of p110α.[4][8] It targets the ATP-binding pocket of the kinase, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation.[4] Early clinical studies showed promising activity in patients with PIK3CA-mutant solid tumors.[4][11] However, taselisib's development was hampered by a suboptimal selectivity profile. It also inhibits the PI3K delta (δ) and gamma (γ) isoforms, which is believed to contribute to significant toxicities, including diarrhea and hyperglycemia.[4][12] These safety concerns ultimately led to the discontinuation of its development.[13]
Inavolisib (GDC-0077): A Highly Selective, Dual-Action Successor
Learning from the challenges of taselisib, researchers at Genentech engineered inavolisib (GDC-0077) with critical structural modifications to enhance its selectivity and introduce a novel mechanism of action.[12] The key changes involved moving from a cyclic proline carboxamide to an acyclic alanine carboxamide and replacing an aromatic triazole with an aliphatic oxazolidinone ring containing a difluoromethyl group.[12][14]
These modifications achieved two crucial goals:
-
Vastly Improved Selectivity: Inavolisib is a highly selective PI3Kα inhibitor, with over 300-fold less activity against the β, γ, and δ isoforms.[10] This precision targeting minimizes the off-target effects that caused the dose-limiting toxicities seen with taselisib.
-
A Novel Dual Mechanism: Beyond just inhibiting the kinase, inavolisib also specifically induces the degradation of the mutated p110α protein.[9][15] This dual action provides a more profound and durable suppression of the oncogenic signaling pathway, a feature not seen with its predecessor.[9][15]
Caption: Key structural modifications from taselisib to the more selective inavolisib.
Comparative Efficacy and Selectivity Data
The superiority of inavolisib's design is evident in both biochemical and clinical data. The targeted structural changes translate directly into a more potent and selective inhibitor with a better therapeutic window.
Table 1: Biochemical Potency and Isoform Selectivity
This table compares the inhibitory activity of the two isomers against the different class I PI3K isoforms. The data clearly illustrates inavolisib's enhanced selectivity for PI3Kα and significantly reduced activity against PI3Kδ, the isoform linked to gastrointestinal toxicity.[12]
| Compound | PI3Kα Kᵢ (nM) | Selectivity (PI3Kδ / PI3Kα) |
| Taselisib | Data not specified, but inhibits δ | Moderate[12] |
| Inavolisib | < 0.1 | >300-fold[10][12] |
Kᵢ (inhibitor constant) is a measure of binding affinity; a lower value indicates higher potency.
Table 2: Clinical Efficacy in HR+/HER2-, PIK3CA-Mutated Advanced Breast Cancer
Clinical trials provide the ultimate test of an agent's efficacy. While direct head-to-head trials are limited, data from their respective studies demonstrate inavolisib's improved clinical performance when combined with standard-of-care therapies.
| Efficacy Endpoint | Taselisib + Fulvestrant | Inavolisib + Palbociclib + Fulvestrant |
| Trial | Phase II (NCT02390279) | Phase III (INAVO120) |
| Confirmed Response Rate | 38.5% in PIK3CA-mutant patients[16] | Not reported as primary endpoint |
| Progression-Free Survival (PFS) | Not the primary endpoint | Reduced risk of progression by 57% vs. placebo[17] |
| Key Toxicities (Grade ≥3) | Diarrhea, hyperglycemia, colitis[4][16] | Generally manageable; lower rates of severe rash and diarrhea compared to other PI3K inhibitors[12][14] |
Experimental Protocol: Western Blot for pAKT Inhibition
To validate the intracellular activity of a PI3K inhibitor, a common and effective method is to measure the phosphorylation status of its direct downstream target, AKT, via Western Blot. A decrease in phosphorylated AKT (pAKT) relative to total AKT confirms on-target pathway inhibition.
Objective: To quantify the dose-dependent inhibition of PI3Kα signaling by measuring pAKT (Ser473) levels in PIK3CA-mutant cancer cells (e.g., HCC1954) treated with quinoline carboxamide isomers.
Methodology:
-
Cell Culture and Treatment:
-
Plate HCC1954 breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor (e.g., inavolisib) in complete growth medium.
-
Treat cells with increasing concentrations of the inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pAKT (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Strip the membrane and re-probe with primary antibodies for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The efficacy of the inhibitor is determined by the reduction in the pAKT/Total AKT ratio.
-
Caption: Experimental workflow for assessing PI3K pathway inhibition via Western Blot.
Conclusion
The comparative analysis of taselisib and inavolisib offers a compelling narrative on the power of iterative, structure-based drug design. Both are quinoline carboxamide isomers targeting the α-isoform of PI3K, but the thoughtful structural evolution embodied in inavolisib addresses the critical shortcomings of its predecessor. By engineering a molecule with vastly superior selectivity and a novel, dual mechanism of mutant protein degradation, researchers have developed a therapeutic agent with enhanced efficacy and a more manageable safety profile.[9][14] This case study underscores the principle that within a privileged scaffold, even subtle isomeric modifications can be the difference between a discontinued compound and a transformative medical advance for patients with PIK3CA-mutated cancers.[13]
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Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors - PMC. [Link]
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What is the mechanism of action of Inavolisib? - Patsnap Synapse. [Link]
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Inavolisib - NCI - Division of Cancer Treatment and Diagnosis. [Link]
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Abstract 156: Preclinical characterization of GDC-0077, a specific PI3K alpha inhibitor in early clinical development - ResearchGate. [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed. [Link]
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Testing GDC-0032 (Taselisib) as a Potential Targeted Treatment in Cancers With PIK3CA Genetic Changes (MATCH-Subprotocol I) | ClinicalTrials.gov. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. [Link]
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Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC. [Link]
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Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives - OUCI. [Link]
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Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC. [Link]
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. [Link]
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Phase I evaluation of the PI3 kinase (PI3K) inhibitor taselisib (GDC-0032) in multiple locally advanced or metastatic PIK3CA mutant solid tumor types. - ASCO. [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF - ResearchGate. [Link]
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The Evolution of PI3K Inhibitors in the Treatment of Breast Cancer | Pharmacy Times. [Link]
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Phase II Study of Taselisib (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor–Positive Advanced Breast Cancer - AACR Journals. [Link]
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Structures of various fused quinoline carboxamides and dimeric fused... - ResearchGate. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. [Link]
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Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC. [Link]
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Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC. [Link]
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Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα | Request PDF - ResearchGate. [Link]
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Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Beyond the Benchmark: A Head-to-Head Comparison of Novel Cholinesterase Reactivators
A Technical Guide for Researchers and Drug Development Professionals
The specter of organophosphate (OP) poisoning, whether from agricultural pesticides or chemical warfare agents, presents a persistent and significant threat to global health. These neurotoxic compounds exert their effects by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to a toxic accumulation of acetylcholine, triggering a cholinergic crisis characterized by seizures, respiratory failure, and potentially death.[3]
For decades, the primary treatment strategy has involved the co-administration of an antimuscarinic agent like atropine and a cholinesterase reactivator, with pralidoxime (2-PAM) being the most common in the United States.[4][5] However, the efficacy of 2-PAM is hampered by significant limitations, including a narrow spectrum of activity against different OPs, an inability to effectively cross the blood-brain barrier (BBB) to address central nervous system (CNS) effects, and suboptimal pharmacokinetics.[6][7][8] These shortcomings have catalyzed a sustained effort within the scientific community to develop a new generation of reactivators that can overcome these challenges.[6][7]
This guide provides a detailed, head-to-head comparison of promising novel cholinesterase reactivators, moving beyond theoretical discussions to focus on objective performance metrics and supporting experimental data. We will dissect the causal logic behind experimental designs and present a clear, evidence-based analysis to inform future research and development in this critical therapeutic area.
The Limitations of Pralidoxime (2-PAM): Establishing the Need for Innovation
Pralidoxime operates by a nucleophilic attack on the phosphorus atom of the OP, cleaving the covalent bond with the serine residue in the AChE active site and restoring enzyme function.[1][5] However, this process is time-sensitive. A secondary process known as "aging" can occur, where the OP-AChE complex undergoes a dealkylation reaction, forming a more stable, irreversible bond that is resistant to oxime reactivation.[5][9]
The key deficiencies of 2-PAM and other first-generation oximes include:
-
Poor Blood-Brain Barrier Permeability: As a quaternary ammonium compound, 2-PAM is charged and cannot effectively penetrate the CNS.[1][4][10] This leaves the brain vulnerable to the debilitating effects of AChE inhibition, such as prolonged seizures and potential long-term neurological damage.[1]
-
Narrow Reactivation Spectrum: The effectiveness of 2-PAM varies significantly depending on the specific organophosphate.[9] For example, it shows limited efficacy against nerve agents like tabun and soman.[4]
-
Controversial Clinical Efficacy: Several meta-analyses and randomized controlled trials have raised questions about the clinical benefit of adding pralidoxime to atropine-only treatment, although these studies have limitations.[3][11]
These limitations underscore the urgent need for novel reactivators with a broader spectrum of activity, improved CNS penetration, and enhanced overall efficacy.
A New Generation of Contenders: Novel Reactivators Under Investigation
Recent research has yielded several promising classes of novel cholinesterase reactivators. This guide will focus on a comparative analysis of representative candidates that have demonstrated significant potential in preclinical studies.
Key Classes of Novel Reactivators:
-
Asymmetric Monoquaternary Bisoximes (e.g., LG-1795): These compounds are designed for broad-spectrum efficacy and dual mechanisms of action.[6][7]
-
Substituted Phenoxyalkyl Pyridinium Oximes: This class of oximes features increased lipophilicity to enhance BBB penetration.[1][12]
-
Non-Oxime Reactivators (e.g., Mannich phenols like L10R1): These represent a departure from traditional oxime chemistry, offering the potential for different reactivation mechanisms and improved CNS activity.[2]
-
Novel Bispyridinium Oximes (e.g., K-series oximes like K027, K074): Extensive research has been conducted on bispyridinium oximes with varied linker chains to optimize their reactivation potency against specific nerve agents.[13][14]
Head-to-Head Comparison: Performance Metrics
The evaluation of a cholinesterase reactivator's potential is a multifactorial process. The following sections compare the performance of novel candidates against the benchmark, 2-PAM, using key experimental metrics.
In Vitro Reactivation Efficacy
The intrinsic ability of a compound to reactivate an OP-inhibited cholinesterase is a fundamental measure of its potential. This is often quantified by the second-order reactivation rate constant (k_r).
| Compound/Class | Target OP(s) | Reactivation Efficacy (Compared to 2-PAM) | Key Findings | Source(s) |
| Pralidoxime (2-PAM) | Various | Benchmark | Effective against some OPs, but poor against others like tabun and aged enzymes. | [4][9] |
| LG-1795 | Sarin (GB), VX, PXE | Superior | Averaged k_r2 of 16.8 mM⁻¹ min⁻¹ across multiple human AChE and BChE-OP complexes, surpassing clinical standards. Notably reactivates both AChE and BChE. | [6][7] |
| Substituted Phenoxyalkyl Pyridinium Oximes | Sarin/VX Surrogates | Generally Lower in vitro | Showed 40-65% reactivation in vitro compared to 2-PAM's 88-91% in one study. However, their main advantage lies in in vivo CNS activity. | [1] |
| Non-Oxime (L10R1) | Sarin, VX | Promising | Showed promising reactivation efficacy for VX and sarin-inhibited human AChE. | [2] |
| K-Oximes (K027, K074) | Tabun, Paraoxon | Superior | K027 was found to be a more efficacious reactivator of paraoxon-inhibited AChE than pralidoxime. K074 showed significant reactivation of tabun-inhibited AChE. | [13][14] |
Blood-Brain Barrier (BBB) Permeability and CNS Efficacy
A critical objective for next-generation reactivators is the ability to restore AChE activity in the brain.
| Compound/Class | BBB Penetration | In Vivo CNS Efficacy | Source(s) |
| Pralidoxime (2-PAM) | Poor | No significant reactivation of brain AChE after systemic administration. | [1][4][15] |
| LG-1795 | Not explicitly stated, but improved pharmacokinetics suggested. | Restored both cholinesterase enzymes in vivo. | [6][7] |
| Substituted Phenoxyalkyl Pyridinium Oximes | Enhanced | Demonstrated reduction of brain ChE inhibition in rats challenged with a sarin surrogate, unlike 2-PAM. Attenuated seizure-like behavior. | [1] |
| Non-Oxime (L10R1) | Predicted to have CNS efficiency. | Afforded 100% survival in mice exposed to 2xLD50 of sarin, suggesting potential central effects. | [2] |
| K-Oximes (K074) | Demonstrated | Showed significantly more efficacious reactivation of tabun-inhibited AChE in the brain compared to other oximes. | [13] |
In Vivo Protective Efficacy
Ultimately, the value of a reactivator is determined by its ability to improve survival and mitigate symptoms in a living organism.
| Compound/Class | Animal Model | Protective Efficacy | Source(s) |
| Pralidoxime (2-PAM) | Rats | Benchmark | Relieves paralysis of respiratory muscles. |
| LG-1795 | Animals (unspecified) | High | Demonstrated prophylactic efficacy against sarin, VX, and PXE, preventing symptoms in sarin-poisoned animals. |
| Substituted Phenoxyalkyl Pyridinium Oximes | Rats | Superior to 2-PAM | Provided superior 24-hour survival compared to 2-PAM against lethal dosages of sarin and VX surrogates. |
| Non-Oxime (L10R1) | Mice | High | Provided 100% 48-hour survival for mice exposed to 2xLD50 of sarin. |
| K-Oximes (K027) | Rats | Comparable or Superior to established oximes | Efficacious against tabun-induced toxicity. |
Mechanism of Action & Experimental Workflows
The fundamental mechanism of action for oxime reactivators involves a nucleophilic attack on the phosphylated AChE enzyme.
Caption: Mechanism of AChE inhibition by OPs and subsequent reactivation by oximes.
Experimental Methodologies
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below is a generalized protocol for assessing the in vitro reactivation potential of novel compounds, based on the widely used Ellman assay.
Protocol: In Vitro AChE Reactivation Assay (Ellman Method)
This protocol outlines the steps to determine the reactivation efficacy of a novel compound on OP-inhibited acetylcholinesterase.
1. Enzyme Preparation and Inhibition: a. Prepare a solution of purified human acetylcholinesterase (hAChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4). b. Inhibit the enzyme by incubating it with a specific concentration of the organophosphate (e.g., a sarin or VX surrogate) to achieve approximately 80-90% inhibition.[1][2] The incubation time will depend on the specific OP used.
2. Reactivation Step: a. Introduce the novel reactivator compound at various concentrations to the inhibited enzyme solution.[16] b. A control group with the inhibited enzyme and buffer (no reactivator) and a positive control group with a standard reactivator like 2-PAM should be run in parallel.[16] c. Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for reactivation.
3. Measurement of AChE Activity: a. The activity of the reactivated enzyme is measured using the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). b. Add the substrate, acetylthiocholine (ATCh), to the reaction mixture. c. AChE hydrolyzes ATCh to thiocholine and acetate. d. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. e. The rate of change in absorbance is directly proportional to the AChE activity.
4. Data Analysis: a. Calculate the percentage of reactivation by comparing the activity of the enzyme treated with the reactivator to the activity of the uninhibited and fully inhibited enzyme controls. b. Determine the reactivation rate constant (k_r) by plotting the data according to appropriate kinetic models.
Caption: Generalized workflow for an in vitro cholinesterase reactivation assay.
Future Directions and Conclusion
The development of novel cholinesterase reactivators is at a critical juncture. The limitations of 2-PAM are well-established, and the need for broad-spectrum, CNS-penetrant antidotes is undeniable.[6][7][8]
Key takeaways from this comparison include:
-
Broad-Spectrum Activity is Achievable: Compounds like LG-1795 demonstrate that it is possible to design reactivators with high efficacy against a range of nerve agents, a significant improvement over 2-PAM.[6][7] The ability of LG-1795 to also reactivate inhibited butyrylcholinesterase (BChE) presents an additional therapeutic advantage, as BChE can act as a stoichiometric scavenger of OPs.[6][7]
-
The Blood-Brain Barrier Can Be Breached: The success of substituted phenoxyalkyl pyridinium oximes and the promise of non-oxime reactivators show that chemical modifications to increase lipophilicity can lead to meaningful CNS effects in vivo.[1][2] This is perhaps the most crucial advancement, as it addresses the severe neurological consequences of OP poisoning.
-
A Multi-Pronged Approach is Essential: The future of OP antidote therapy may lie in a combination of strategies, including reactivators that can function in both the peripheral and central nervous systems, as well as bioscavengers that can neutralize OPs before they reach their targets.[17]
The candidates highlighted in this guide, from asymmetric bisoximes to novel non-oxime structures, represent significant progress. While none have yet reached clinical application, the compelling preclinical data, particularly the in vivo evidence of CNS reactivation and improved survival, provides a strong rationale for their continued development. For researchers and drug developers, the focus must remain on optimizing broad-spectrum efficacy, enhancing BBB penetration, and ensuring a favorable safety profile to finally deliver a truly effective countermeasure against the enduring threat of organophosphate poisoning.
References
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A Researcher's Guide to Benchmarking New Antitubercular Agents Against the Gold Standard: Isoniazid
The global health challenge of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, necessitates a robust pipeline of new therapeutic agents. For decades, isoniazid (INH) has been a cornerstone of first-line anti-TB therapy.[1] Its well-characterized efficacy and mechanism of action make it the essential benchmark against which new antitubercular candidates must be measured. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of novel antitubercular agents with isoniazid, supported by established experimental protocols and comparative data.
The Enduring Benchmark: Understanding Isoniazid
Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[2] The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, crucial components of the Mycobacterium tuberculosis cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[2] This disruption of the cell wall's integrity leads to bactericidal effects against actively replicating mycobacteria.[3] However, the emergence of resistance, often through mutations in the katG or inhA genes, underscores the urgent need for new drugs with novel mechanisms of action.[2][3]
Part 1: Foundational In Vitro Benchmarking
The initial assessment of a new antitubercular agent involves a series of in vitro assays to determine its intrinsic activity against M. tuberculosis and its potential for off-target toxicity.
Determining Antimycobacterial Potency: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a fundamental parameter for assessing the potency of a new antitubercular agent. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.[4][5]
Comparative MIC Data: Isoniazid vs. New Agents
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Drug-Resistant Strain MIC (µg/mL) | Reference(s) |
| Isoniazid | 0.03 - 0.06 | >1 (for INH-resistant strains) | [6] |
| Bedaquiline | 0.03 - 0.12 | 0.03 - 0.12 | [7] |
| Pretomanid | <1 | <1 | [8] |
| Isoniazid Derivative (1) | Not specified | 0.14 µM (isoniazid-resistant strain) | [6] |
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol is adapted from CLSI guidelines for mycobacterial susceptibility testing.[4]
-
Prepare Mycobacterial Inoculum: Culture M. tuberculosis H37Rv (or a clinical isolate) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Prepare a serial two-fold dilution of the test compound and isoniazid in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.
-
Inoculation: Add the standardized mycobacterial suspension to each well. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest drug concentration that shows no visible growth. This can be assessed visually or using a redox indicator like resazurin.[9]
DOT Diagram: MIC Determination Workflow
Caption: Relationship between cytotoxicity, MIC, and Selectivity Index.
Part 2: Advancing to In Vivo Efficacy Models
Promising candidates from in vitro screening should be evaluated in animal models of tuberculosis to assess their in vivo efficacy. The murine model is the most commonly used preclinical model for TB drug development. [10][11]
The Murine Model of Chronic Tuberculosis
In this model, mice are infected with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection in the lungs. [11][12]Treatment with the test compound is initiated after the infection is established, and the primary endpoint is the reduction in bacterial load, measured as colony-forming units (CFU), in the lungs and spleen.
Comparative In Vivo Efficacy Data
| Compound | Mouse Model | Treatment Regimen | Log10 CFU Reduction (Lungs) vs. Untreated | Reference(s) |
| Isoniazid (25 mg/kg) | BALB/c | Daily for 2 months | ~2.0 - 3.0 | [13] |
| Pretomanid (100 mg/kg) | BALB/c | Daily for 2 months | Significant reduction, comparable to Isoniazid | [13] |
| Bedaquiline (25 mg/kg) | BALB/c | Daily for 2 months | Greater than Isoniazid | [7] |
| Delamanid (0.625 mg/kg) | Not specified | Not specified | Required lower dose than Isoniazid for 95% CFU reduction |
Experimental Protocol: In Vivo Efficacy in a Murine Model
-
Infection: Infect BALB/c or C57BL/6 mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
Establishment of Chronic Infection: Allow the infection to establish for 2-4 weeks.
-
Treatment: Administer the test compound and isoniazid (as a positive control) orally or via another appropriate route for a defined period (e.g., 4-8 weeks). Include a vehicle-treated control group.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.
-
CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Data Analysis: Count the colonies after 3-4 weeks of incubation at 37°C and calculate the log10 CFU per organ.
DOT Diagram: Murine Model of TB Efficacy Testing
Caption: Workflow for in vivo efficacy testing in a murine TB model.
Part 3: Mechanism of Action and Resistance Studies
A thorough understanding of a new drug's mechanism of action is critical for its development and for anticipating potential resistance mechanisms.
Contrasting Mechanisms: Isoniazid vs. Novel Agents
-
Isoniazid: Inhibits mycolic acid synthesis. [2]* Bedaquiline: Inhibits mycobacterial ATP synthase.
-
Delamanid: A prodrug that, upon activation, inhibits the synthesis of methoxy- and keto-mycolic acids.
-
Pretomanid: A prodrug that, when activated, releases nitric oxide, leading to respiratory poisoning, and also inhibits mycolic acid synthesis. [8][14] DOT Diagram: Comparative Mechanisms of Action
Caption: Simplified comparison of the mechanisms of action.
Conclusion
Benchmarking new antitubercular agents against isoniazid is a critical and multifaceted process. A systematic approach that includes rigorous in vitro and in vivo evaluations is essential for identifying promising new drug candidates. By adhering to standardized protocols and focusing on key comparative metrics such as MIC, cytotoxicity, selectivity index, and in vivo efficacy, researchers can build a strong data package to support the advancement of novel therapies to combat the global threat of tuberculosis.
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Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. (2025, March 21). Retrieved from [Link]
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Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). Retrieved from [Link]
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Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
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Delamanid: A new armor in combating drug-resistant tuberculosis - PMC - NIH. (n.d.). Retrieved from [Link]
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In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - Frontiers. (2022, May 3). Retrieved from [Link]
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Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC. (2014, August 15). Retrieved from [Link]
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Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12. (n.d.). Retrieved from [Link]
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Test ID: TB2LN Susceptibility, Mycobacterium tuberculosis Complex, Second Line, Varies. (n.d.). Retrieved from [Link]
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Combination Chemotherapy with the Nitroimidazopyran PA-824 and First-Line Drugs in a Murine Model of Tuberculosis - ASM Journals. (n.d.). Retrieved from [Link]
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Novel isoniazid derivative as promising antituberculosis agent - PMC - NIH. (2020, July 14). Retrieved from [Link]
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Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis. (n.d.). Retrieved from [Link]
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Mouse Model of Necrotic Tuberculosis Granulomas Develops Hypoxic Lesions | The Journal of Infectious Diseases | Oxford Academic. (2011, December 23). Retrieved from [Link]
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Mouse Model of Tuberculosis - PMC - NIH. (n.d.). Retrieved from [Link]
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Preventive chemotherapy of tuberculosis in Cornell model mice with combinations of rifampin, isoniazid, and pyrazinamide - PMC. (n.d.). Retrieved from [Link]
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Public call for data on pretomanid minimal inhibitory concentration distributions across lineages of M. tuberculosis and treatment outcomes. (2023, April 17). Retrieved from [Link]
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Time to Culture Conversion of Bedaquiline and High-Dose Isoniazid for Drug-Resistant Tuberculosis - PMC. (n.d.). Retrieved from [Link]
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A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC. (2012, May 25). Retrieved from [Link]
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Discovery of New Drugs Against Tuberculosis: History Guides - Brieflands. (2012, October 4). Retrieved from [Link]
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Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. (2013, December 30). Retrieved from [Link]
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Favorable Outcome of Individual Regimens Containing Bedaquiline and Delamanid in Drug-Resistant Tuberculosis: A Systematic Review - ResearchGate. (2023, March 14). Retrieved from [Link]
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Comparative Effectiveness Of Bedaquiline On One-Year Mortality In Rifampicin-Resistant Tuberculosis: A Target Trial Emulation | medRxiv. (2024, August 23). Retrieved from [Link]
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Comparison of different treatments for isoniazid-resistant tuberculosis: an individual patient data meta-analysis. - Epicentre/MSF. (2018, April 1). Retrieved from [Link]
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Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC. (n.d.). Retrieved from [Link]
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Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells | In Vivo. (2021, October 15). Retrieved from [Link]
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CLSI Publishes Second Edition of CLSI M24S—Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. (2023, March 31). Retrieved from [Link]
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In Vitro and In Vivo Activity of Oxazolidinone Candidate OTB-658 against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2021, October 18). Retrieved from [Link]
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Differential In Vitro Activities of Individual Drugs and Bedaquiline-Rifabutin Combinations against Actively Multiplying and Nutrient-Starved Mycobacterium abscessus - PMC. (n.d.). Retrieved from [Link]
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M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes - CLSI. (2018, November 28). Retrieved from [Link]
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In vitro studies on the toxicity of isoniazid in different cell lines - ResearchGate. (2025, August 6). Retrieved from [Link]
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Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC. (2021, June 28). Retrieved from [Link]
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Antitubercular drugs: new drugs designed by molecular modifications. (n.d.). Retrieved from [Link]
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Delamanid or pretomanid? A Solomonic judgement! - Semantic Scholar. (n.d.). Retrieved from [Link]
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Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC. (2017, December 21). Retrieved from [Link]
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A Procedural Guide for the Safe Disposal of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
The foundational principle of chemical waste management is to treat unknown or novel compounds as hazardous until proven otherwise.[1] This approach ensures the highest level of safety for personnel and the environment. Quinolines and their derivatives are noted for their potential toxicity, including being harmful if swallowed, causing skin and eye irritation, and exhibiting aquatic toxicity.[2][3] Therefore, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide must be managed as a hazardous chemical waste stream.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is critical to understand the potential hazards. Based on analogous structures, a summary of anticipated hazards is provided below.
Table 1: Anticipated Hazard Profile of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
| Hazard Category | GHS Classification (Anticipated) | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or irritation |
| Aquatic Toxicity (Chronic) | Category 1 / 2 | H410/H411: Very toxic or toxic to aquatic life with long-lasting effects |
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3]
-
Eye Protection: Safety goggles or a face shield must be worn.[3]
-
Lab Coat: A standard laboratory coat is required to protect from incidental contact.[3]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[4] Do not mix this waste stream with other, incompatible chemical wastes.
Step 1: Container Selection Select appropriate, leak-proof, and clearly labeled containers for each waste stream (solid and liquid).[5] The original chemical container, if empty, is often a suitable choice for waste accumulation.[1]
Step-2: Labeling All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation start
-
The name of the principal investigator and laboratory location
Step 3: Waste Collection
-
Solid Waste:
-
Carefully transfer any solid N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, contaminated weigh boats, or filter papers into a designated solid hazardous waste container.
-
Avoid creating dust during the transfer.[3]
-
Seal the container when not in use.
-
-
Liquid Waste:
-
Collect all solutions containing N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide in a designated liquid hazardous waste container.
-
This includes reaction mixtures, chromatographic fractions, and solvent rinses from equipment decontamination.
-
Ensure the container material is compatible with the solvents being used.
-
Keep the container sealed when not actively adding waste.[5]
-
-
Contaminated Sharps and Labware:
-
Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
Disposable glassware (e.g., pipettes) should be collected with solid waste.
-
III. Decontamination of Non-Disposable Equipment
Any non-disposable glassware or equipment that has come into contact with N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide must be decontaminated before reuse or removal from the designated work area.
Protocol for Glassware Decontamination:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse is considered acutely hazardous and must be collected as hazardous liquid waste. Subsequent rinses should also be collected in the same hazardous waste container.[1]
-
Washing: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.
-
Drying: Allow the glassware to dry completely before reuse.
IV. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the appropriate PPE as outlined in Section I.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, and then wash with soap and water. All cleanup materials must be disposed of as hazardous solid waste.[1]
V. Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
Caption: Disposal workflow for N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
VI. Final Disposal
The ultimate disposal of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide waste must be conducted through your institution's Environmental Health and Safety (EHS) office or an equivalent regulatory body.[5] These entities will arrange for collection by a licensed hazardous waste contractor. The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.[6][7] Never dispose of this compound down the drain or in the regular trash.[8]
Disclaimer: This guide is intended to provide procedural information based on the known hazards of chemically related compounds. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
References
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CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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American Society for Clinical Pathology. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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NextSDS. (n.d.). N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide. Retrieved from [Link]
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GreenTec Energy. (2024). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
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Recyclopedia.sg. (2025). Chemicals & Hazardous Waste. Retrieved from [Link]
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National Environment Agency Singapore. (n.d.). Toxic Industrial Waste Treatment. Retrieved from [Link]
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SCIC. (2019). PreDigest - Hazardous Waste Disposal. Retrieved from [Link]
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Greenery Recycle. (2024). Hazardous Waste Disposal in Singapore: Guidelines. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Retrieved from [Link]
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ResearchGate. (2014). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;.... Retrieved from [Link]
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NextSDS. (n.d.). 2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
As a novel compound at the forefront of research, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide presents both unique opportunities and inherent responsibilities for the diligent scientist. The quinoline and pyridine moieties that form its core structure are known to possess biological activity and potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a robust safety protocol can be established by examining the known risks associated with its constituent chemical classes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
The foundational principle of this guide is to treat N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide with a high degree of caution, assuming it may possess hazards similar to other quinoline and pyridine derivatives. These can include skin and eye irritation, potential for harm if swallowed or inhaled, and unknown long-term effects.[1][2][3][4] Therefore, a proactive and thorough approach to safety is paramount.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first and most critical line of defense against accidental exposure. The following table outlines the minimum required PPE for handling N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
| Equipment | Specification | Purpose and Rationale | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against dermal absorption.[1] Inspect gloves for any signs of degradation or punctures before each use. Double-gloving is recommended when handling concentrated solutions. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2] | Primary |
| Respiratory Protection | - N95 Particulate Respirator - Air-purifying respirator with organic vapor cartridges | - For handling the solid, powdered form to prevent inhalation of dust particles. - For handling solutions, especially with volatile solvents, or when vapors may be generated. | Task-Dependent |
| Body Protection | - Laboratory Coat - Chemical-resistant Apron | - Protects skin and personal clothing from contamination.[1] - Recommended when handling larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions. | Secondary |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is essential to minimize the risk of exposure and ensure the reproducibility of your experiments.
1. Preparation and Planning:
-
Designated Area: All work with N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[5][6]
-
Pre-use Inspection: Before beginning, ensure all necessary PPE is available and in good condition. Check that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersal of dust.
-
Preparing Solutions: Add the solid compound to the solvent slowly and carefully to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.
-
Experimental Procedures: Maintain a safe distance from all reactions and utilize appropriate shielding whenever possible. Avoid direct contact with the substance at all times.
3. Post-Handling and Cleanup:
-
Decontamination: All glassware, equipment, and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid contaminating your skin or clothing. Gloves should be removed last and disposed of as chemical waste.
-
Hygiene: Wash hands, forearms, and face thoroughly with soap and water after handling is complete.[5][7]
Caption: A step-by-step workflow for the safe handling of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: All solid N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, as well as any grossly contaminated items (e.g., weigh boats, disposable spatulas), should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound and any solvents used for decontamination should be collected in a separate, labeled container for hazardous liquid waste. Do not mix incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name, "N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide," and any other components of the waste stream.
-
Waste containers should be kept sealed and stored in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[6] Do not pour any chemical waste down the drain or dispose of it in the regular trash.[3] Familiarize yourself with and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[8]
-
By implementing these comprehensive safety and handling procedures, researchers can confidently work with N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, advancing scientific knowledge while upholding the highest standards of laboratory safety.
References
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- Cayman Chemical. (2025). Safety Data Sheet.
- DC Fine Chemicals. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- NextSDS. (n.d.). N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide - Chemical Substance Information.
- Organic Syntheses. (2010). Working with Hazardous Chemicals.
- PENTA. (2025). Quinoline - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Spectrum Chemical. (2018). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
